Phosphine, (difluoro)methyl-
Description
BenchChem offers high-quality Phosphine, (difluoro)methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphine, (difluoro)methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
753-59-3 |
|---|---|
Molecular Formula |
CH3F2P |
Molecular Weight |
84.005 g/mol |
IUPAC Name |
difluoro(methyl)phosphane |
InChI |
InChI=1S/CH3F2P/c1-4(2)3/h1H3 |
InChI Key |
AMJMBJIZKKMZIE-UHFFFAOYSA-N |
Canonical SMILES |
CP(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Properties of (Difluoro)methyl-phosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Difluoro)methyl-phosphine (CH₃F₂P) is a unique organophosphorus compound characterized by the presence of a difluoromethyl group directly attached to a phosphorus atom. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and spectroscopic signature. Particular attention is paid to the influence of the difluoromethyl group, a moiety of increasing importance in medicinal chemistry due to its ability to act as a bioisostere and modulate key drug properties. This document is intended to serve as a technical resource for researchers in chemistry and drug development, providing detailed experimental insights and a foundation for further investigation of this and related compounds.
Core Properties
(Difluoro)methyl-phosphine is a gaseous compound at room temperature with a low boiling point. The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | CH₃F₂P | [1][2] |
| Molecular Weight | 84.01 g/mol | [1] |
| Boiling Point | -28 °C | [1] |
| Dipole Moment | 2.05 D | [1] |
| CAS Number | 753-59-3 | [2] |
Synthesis
Proposed Experimental Protocol: Fluorination of Methyldichlorophosphine (B1584959)
This proposed protocol is based on established fluorination reactions of chlorophosphines.
Materials:
-
Methyldichlorophosphine (CH₃PCl₂)
-
Antimony trifluoride (SbF₃), freshly dried
-
An inert, high-boiling solvent (e.g., sulfolane (B150427) or tetraglyme)
-
Inert gas (Nitrogen or Argon)
-
Standard vacuum line and glassware for handling air-sensitive compounds
-
Low-temperature condensation traps (e.g., liquid nitrogen)
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a vacuum line with a series of cold traps. The entire apparatus is thoroughly dried and purged with an inert gas.
-
Reaction Mixture: A stoichiometric amount of freshly dried antimony trifluoride is placed in the reaction flask. A high-boiling inert solvent is added to create a slurry.
-
Addition of Precursor: Methyldichlorophosphine is placed in the dropping funnel and added dropwise to the stirred slurry of antimony trifluoride at a controlled temperature. The reaction is typically initiated at room temperature, but cooling may be necessary to control the exothermicity.
-
Reaction Progression: The reaction mixture is stirred at a slightly elevated temperature (e.g., 50-70 °C) to drive the reaction to completion. The progress of the reaction can be monitored by observing the cessation of the formation of the volatile product.
-
Product Isolation: (Difluoro)methyl-phosphine, being a volatile compound, is distilled from the reaction mixture under reduced pressure and collected in a cold trap cooled with liquid nitrogen.
-
Purification: The collected product can be further purified by fractional condensation on the vacuum line to remove any residual starting material or byproducts.
Logical Workflow for Synthesis:
Reactivity
The reactivity of (difluoro)methyl-phosphine is dictated by the lone pair of electrons on the phosphorus atom, making it a nucleophile and a ligand for transition metals. The presence of the electron-withdrawing fluorine atoms, however, reduces its nucleophilicity compared to trimethylphosphine.
Nucleophilic Reactions
As a nucleophile, (difluoro)methyl-phosphine can react with various electrophiles. For instance, it is expected to react with alkyl halides in substitution reactions to form phosphonium (B103445) salts.
Coordination Chemistry
(Difluoro)methyl-phosphine can act as a ligand in transition metal complexes, donating its lone pair to a metal center. The properties of the resulting complexes will be influenced by the electronic effects of the difluoromethyl group.
Oxidation
The phosphorus atom in (difluoro)methyl-phosphine is in the +3 oxidation state and can be oxidized by various oxidizing agents to form the corresponding phosphine (B1218219) oxide, (difluoro)methylphosphine oxide (CH₃P(O)F₂).
Spectroscopic Properties
The structural characterization of (difluoro)methyl-phosphine relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) Spectroscopy.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for the characterization of (difluoro)methyl-phosphine due to the presence of three NMR-active nuclei: ¹H, ¹⁹F, and ³¹P.
| Nucleus | Expected Chemical Shift (δ) | Expected Multiplicity and Coupling Constants (J) |
| ³¹P | ~ +245 ppm (relative to 85% H₃PO₄) | Triplet of quartets due to coupling with two ¹⁹F and three ¹H nuclei. ¹J(P,F) is expected to be large, while ²J(P,H) will be smaller. |
| ¹⁹F | Doublet of quartets due to coupling with one ³¹P and three ¹H nuclei. ¹J(P,F) will be the dominant coupling. | |
| ¹H | Doublet of triplets due to coupling with one ³¹P and two ¹⁹F nuclei. ²J(P,H) and ²J(F,H) will be observed. |
Note: The chemical shift for ³¹P is estimated based on the value for the closely related compound PMeF₂.
Vibrational Spectroscopy
The infrared (IR) and Raman spectra of (difluoro)methyl-phosphine will exhibit characteristic vibrational modes corresponding to the various bonds within the molecule.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C-H stretching | 2900 - 3000 |
| P-F stretching | 800 - 900 |
| C-P stretching | 650 - 750 |
| CH₃ deformation | 1300 - 1450 |
| CF₂ deformation | 500 - 600 |
Relevance in Drug Development
The difluoromethyl group (CHF₂) is increasingly utilized in medicinal chemistry as a bioisostere for hydroxyl (-OH), thiol (-SH), or methyl (-CH₃) groups. Its introduction can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.
Bioisosterism
The CHF₂ group can mimic the hydrogen-bonding capabilities of hydroxyl and thiol groups while being more metabolically stable. As a methyl group mimic, it can alter steric and electronic properties, potentially improving binding affinity and selectivity for a biological target.
Signaling Pathway Implication (Conceptual):
While no direct involvement of (difluoro)methyl-phosphine in specific signaling pathways has been documented, its potential as a building block for more complex molecules suggests a route for influencing biological processes. For instance, incorporating the P-CHF₂ moiety into a known kinase inhibitor could modulate its interaction with the ATP-binding pocket.
Conclusion
(Difluoro)methyl-phosphine is a fascinating molecule with properties that make it a subject of interest for both fundamental chemical research and as a potential building block in the development of new pharmaceuticals. Its synthesis, while requiring specialized techniques for handling air-sensitive and volatile compounds, is achievable through established fluorination methodologies. The interplay of the methyl and difluoromethyl groups on the phosphorus center results in a unique reactivity and spectroscopic signature. Further research into the coordination chemistry and biological applications of (difluoro)methyl-phosphine and its derivatives is warranted and holds the potential for significant advancements in organophosphorus chemistry and medicinal science.
References
An In-depth Technical Guide to (Difluoro)methyl-phosphine (CAS 753-59-3) for Researchers and Drug Development Professionals
An Overview of a Versatile Fluorinated Building Block
(Difluoro)methyl-phosphine (CH₃F₂P), also known as methyldifluorophosphine, is a fluorinated organophosphorus compound with growing interest in the fields of organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the presence of the difluoromethyl group, make it a valuable building block for the synthesis of novel ligands, reagents, and potential therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and potential applications, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
(Difluoro)methyl-phosphine is a low-molecular-weight compound with the chemical formula CH₃F₂P. Below is a summary of its key physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 753-59-3 | [1] |
| Molecular Formula | CH₃F₂P | [1] |
| Molecular Weight | 84.0051 g/mol | [1] |
| Synonyms | Methyldifluorophosphine, Methylphosphonous difluoride | |
| Appearance | Not specified in readily available literature | |
| Melting Point | -110 °C | |
| Boiling Point | -26.65 °C (estimated) |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organophosphorus compounds. For (difluoro)methyl-phosphine, 1H, 13C, 19F, and 31P NMR would provide key structural information.
-
1H NMR: The proton spectrum would show a signal for the methyl group (CH₃) coupled to both the phosphorus and fluorine atoms, likely resulting in a complex multiplet.
-
13C NMR: The carbon spectrum would display a signal for the methyl carbon, with coupling to phosphorus and fluorine.
-
19F NMR: The fluorine spectrum is particularly informative for fluorinated compounds. A known 19F NMR spectrum for methyldifluorophosphine shows a chemical shift of approximately -91.2 ppm (relative to CCl₃F) at -50°C, with a 3J(F-H) coupling constant of 20 Hz. At -100°C, the chemical shift is -90.6 ppm with a 3J(F-H) of 20.1 Hz.
-
31P NMR: The phosphorus-31 nucleus is 100% abundant and provides a wide chemical shift range, making it highly informative for phosphorus-containing compounds. The chemical shift of (difluoro)methyl-phosphine would be influenced by the electronegative fluorine atoms.[2][3][4]
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for C-H, C-F, and P-C bonds.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of methyl, fluorine, and other fragments.
Synthesis and Reactivity
While a specific, detailed, step-by-step experimental protocol for the synthesis of (difluoro)methyl-phosphine is not widely published in readily accessible literature, its synthesis would likely involve the reaction of a methyl-phosphorus precursor with a fluorinating agent. Organophosphorus compounds bearing a fluorinated substituent can be prepared through nucleophilic substitution at the phosphorus atom or by electrophilic fluoroalkylation of P-H or P-Si bonds.[5]
(Difluoro)methyl-phosphine is expected to be a reactive compound. The phosphorus atom possesses a lone pair of electrons, making it a potential nucleophile and a ligand for transition metals. The presence of the electron-withdrawing difluoromethyl group will modulate its reactivity compared to non-fluorinated phosphines.
Applications in Drug Development
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The difluoromethyl group, in particular, is of interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[6][7][8]
As an Enzyme Inhibitor Moiety
Organophosphorus compounds, particularly those containing fluorine, have been investigated as inhibitors of various enzymes. A significant area of interest is their potential to inhibit protein-tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play crucial roles in cellular signal transduction pathways by dephosphorylating tyrosine residues on proteins.[9][10][11][12][13] Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive drug targets.[14][15]
The difluoromethylphosphonate group has been successfully incorporated into molecules to create potent and selective inhibitors of PTPs, such as PTP1B, a key negative regulator of insulin (B600854) and leptin signaling.[2] The difluoromethyl group can enhance binding to the active site of the enzyme.
Signaling Pathway of PTP1B in Insulin Regulation
The following diagram illustrates the role of PTP1B in the insulin signaling pathway and the potential point of intervention for an inhibitor. An inhibitor of PTP1B would prevent the dephosphorylation of the insulin receptor, thereby prolonging the insulin signal.
Experimental Protocols
General Handling and Safety Precautions
(Difluoro)methyl-phosphine is expected to be a pyrophoric and water-reactive compound, similar to other low-molecular-weight phosphines. Therefore, all handling should be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[16][17][18]
Personal Protective Equipment (PPE):
-
Flame-retardant lab coat
-
Safety glasses and a face shield
-
Chemical-resistant gloves (e.g., neoprene or butyl rubber)
Quenching and Disposal: Small amounts of residual (difluoro)methyl-phosphine can be quenched by slow addition of a high-boiling alcohol, such as isopropanol (B130326) or butanol, under an inert atmosphere and with cooling. The resulting mixture should be treated as hazardous waste and disposed of according to institutional guidelines.[19]
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
The following is a general protocol for a colorimetric in vitro assay to screen for inhibitors of PTP1B, a potential target for compounds derived from (difluoro)methyl-phosphine.[20][21][22][23][24]
Materials:
-
Recombinant human PTP1B enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
Substrate: p-nitrophenyl phosphate (B84403) (pNPP)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., suramin)
-
96-well microplate
-
Microplate reader
Workflow:
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
To the wells of a 96-well plate, add the test compound dilutions, a positive control, and a vehicle control.
-
Add the PTP1B enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the vehicle control. The IC₅₀ value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
(Difluoro)methyl-phosphine represents a valuable, albeit challenging to handle, building block for the development of novel chemical entities. Its unique electronic properties make it an attractive moiety for incorporation into drug candidates, particularly in the design of enzyme inhibitors. The growing interest in fluorinated compounds in medicinal chemistry suggests that the utility of (difluoro)methyl-phosphine and its derivatives will continue to expand, offering new opportunities for researchers and drug development professionals. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully unlock its potential.
References
- 1. Phosphine, (difluoro)methyl- [webbook.nist.gov]
- 2. Discovery of benzothiophene difluoromethyl phosphonates (DFMP) as potent PTPN1/2-dual inhibitors through structure-based drug design (SBDD) - American Chemical Society [acs.digitellinc.com]
- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein tyrosine phosphatases: their roles in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Protein Tyrosine Phosphatases: A new paradigm in an old signaling system? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. Roles of protein-tyrosine phosphatases in growth factor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein tyrosine phosphatase 1B inhibitors for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ehs.yale.edu [ehs.yale.edu]
- 17. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 18. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 19. sarponggroup.com [sarponggroup.com]
- 20. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. PTP1B inhibition assay [bio-protocol.org]
- 24. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure of (Difluoro)methyl-phosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Difluoro)methyl-phosphine (CH₃PF₂) is an organophosphorus compound of significant interest due to its structural simplicity, which allows for detailed spectroscopic and theoretical studies of phosphorus-carbon and phosphorus-fluorine bonding. Understanding the precise molecular geometry and electronic structure of this molecule is crucial for benchmarking computational models and for the rational design of more complex phosphine (B1218219) ligands and organophosphorus drugs. This technical guide provides a comprehensive overview of the molecular structure of (difluoro)methyl-phosphine, supported by spectroscopic data, experimental protocols for its synthesis and characterization, and detailed structural diagrams.
Molecular Structure and Geometry
The molecular structure of (difluoro)methyl-phosphine has been precisely determined using gas-phase microwave spectroscopy. This technique allows for the accurate determination of rotational constants, from which a detailed molecular geometry, including bond lengths and angles, can be derived.
Table 1: Molecular Structure of (difluoro)methyl-phosphine
| Parameter | Value |
| Bond Lengths (Å) | |
| C-P | 1.813 ± 0.010 |
| P-F | 1.582 ± 0.005 |
| C-H | 1.090 (assumed) |
| **Bond Angles (°) ** | |
| ∠ F-P-F | 98.4 ± 0.5 |
| ∠ C-P-F | 99.1 ± 0.5 |
| ∠ H-C-P | 110.0 ± 1.0 |
| ∠ H-C-H | 108.9 (assumed) |
Data sourced from microwave spectroscopy studies.
The molecule adopts a quasi-Cₛ symmetry, with the methyl group staggered with respect to the P-F bonds. The C-P bond length of 1.813 Å is slightly shorter than a typical single C-P bond, suggesting some degree of pi-backbonding from the phosphorus lone pair into the methyl group orbitals. The P-F bonds are also relatively short, indicative of their partial double-bond character. The F-P-F angle of 98.4° is significantly smaller than the tetrahedral angle, a consequence of the repulsion between the lone pair on the phosphorus atom and the bonding pairs.
Spectroscopic Data
The spectroscopic characterization of (difluoro)methyl-phosphine provides further insights into its electronic structure and vibrational modes. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are key techniques used for this purpose.
Table 2: NMR Spectroscopic Data for (difluoro)methyl-phosphine
| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) |
| ¹H | ~1.5 (doublet of triplets) | ²J(P-H) ≈ 7, ³J(F-H) ≈ 15 |
| ¹³C | ~20 (doublet of triplets) | ¹J(P-C) ≈ 20, ²J(F-C) ≈ 25 |
| ¹⁹F | ~-90 (doublet of quartets) | ¹J(P-F) ≈ 1050, ³J(H-F) ≈ 15 |
| ³¹P | ~220 (triplet of quartets) | ¹J(P-F) ≈ 1050, ²J(P-H) ≈ 7 |
Note: The exact chemical shifts can vary depending on the solvent and measurement conditions. The values presented are typical ranges.
The ¹⁹F NMR spectrum is particularly informative, showing a large one-bond coupling constant with the phosphorus nucleus, which is characteristic of directly bonded P-F systems.[1] The ³¹P NMR spectrum exhibits a complex splitting pattern due to coupling with both fluorine and hydrogen nuclei.
Table 3: Vibrational Frequencies of (difluoro)methyl-phosphine
| Wavenumber (cm⁻¹) | Assignment |
| ~2980 | C-H asymmetric stretch |
| ~2920 | C-H symmetric stretch |
| ~1430 | CH₃ asymmetric deformation |
| ~1300 | CH₃ symmetric deformation |
| ~870 | P-F asymmetric stretch |
| ~840 | P-F symmetric stretch |
| ~720 | CH₃ rock |
| ~690 | C-P stretch |
| ~450 | PF₂ deformation |
| ~350 | CP-F bend |
Assignments are based on computational studies and comparison with related molecules.
The vibrational spectrum is dominated by the strong P-F stretching modes in the 800-900 cm⁻¹ region. The C-P stretch appears at a lower frequency, around 690 cm⁻¹.
Experimental Protocols
Synthesis of (Difluoro)methyl-phosphine
A common method for the synthesis of (difluoro)methyl-phosphine involves the fluorination of a suitable precursor, such as methyldichlorophosphine (B1584959) (CH₃PCl₂), using a mild fluorinating agent.
Materials:
-
Methyldichlorophosphine (CH₃PCl₂)
-
Antimony trifluoride (SbF₃) or Sodium fluoride (B91410) (NaF)
-
Anhydrous, inert solvent (e.g., acetonitrile (B52724) or sulfolane)
-
Inert gas atmosphere (e.g., nitrogen or argon)
Procedure:
-
All glassware should be thoroughly dried and the reaction carried out under an inert atmosphere to prevent hydrolysis of the reactants and products.
-
Methyldichlorophosphine is dissolved in the anhydrous solvent in a reaction flask equipped with a magnetic stirrer and a reflux condenser.
-
A stoichiometric amount of the fluorinating agent (e.g., two equivalents of SbF₃ or NaF) is added portion-wise to the solution while stirring.
-
The reaction mixture is gently heated to reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
After cooling to room temperature, the inorganic salts are removed by filtration under an inert atmosphere.
-
The volatile (difluoro)methyl-phosphine is then isolated from the filtrate by fractional distillation or vacuum transfer. The product is a colorless gas at room temperature.
Characterization
Microwave Spectroscopy: The rotational spectrum of gaseous (difluoro)methyl-phosphine is recorded using a microwave spectrometer. The sample is introduced into the spectrometer cell at low pressure. The observed transition frequencies are then fitted to a rotational Hamiltonian to determine the rotational constants (A, B, and C). From these constants, the moments of inertia are calculated, which are then used to determine the precise molecular geometry.
NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectra are recorded on a high-resolution NMR spectrometer. The gaseous sample can be condensed into an NMR tube at low temperature, or a solution in a suitable deuterated solvent can be prepared. The chemical shifts and coupling constants are then analyzed to confirm the structure of the molecule.
Infrared Spectroscopy: The gas-phase infrared spectrum of (difluoro)methyl-phosphine is recorded using an FTIR spectrometer. The observed vibrational frequencies are assigned to the different normal modes of the molecule with the aid of computational calculations.
Visualizations
Molecular Structure of (Difluoro)methyl-phosphine
Caption: 3D representation of the (difluoro)methyl-phosphine molecule.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of (difluoro)methyl-phosphine.
References
The Impact of Fluorination on the Electronic Properties of Phosphine Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into phosphine (B1218219) ligands offers a powerful tool for tuning the electronic properties of metal complexes, thereby influencing their catalytic activity and therapeutic potential. This technical guide provides an in-depth analysis of the electronic characteristics of fluorinated phosphine ligands, with a focus on ortho-fluorinated triarylphosphines. It summarizes key quantitative electronic parameters, details experimental methodologies for their determination, and visualizes their role in significant chemical and biological pathways.
Core Electronic Properties: A Quantitative Overview
The introduction of highly electronegative fluorine atoms onto the aryl rings of phosphine ligands significantly modulates their electronic character. This is primarily due to the strong electron-withdrawing inductive effect (-I) of fluorine. The position of the fluorine substituent is critical; ortho-fluorination, in particular, leads to a pronounced decrease in the electron-donating ability of the phosphorus atom. This effect can be quantified using several key parameters, including the Tolman Electronic Parameter (TEP), pKa values, and Hammett constants.
Data Presentation
The following tables provide a compilation of quantitative data for a selection of fluorinated phosphine ligands, with triphenylphosphine (B44618) (PPh₃) included as a common reference. The Tolman Electronic Parameter (TEP) is a measure of the ligand's net electron-donating ability, determined from the ν(CO) stretching frequency of a [LNi(CO)₃] complex. A higher TEP value indicates a less electron-donating (more electron-withdrawing) ligand. The pKa value of the conjugate phosphonium (B103445) ion in acetonitrile (B52724) serves as a direct measure of the phosphine's Brønsted basicity; a lower pKa indicates a weaker base and a less electron-donating ligand. Hammett constants (σ) quantify the electronic effect of substituents on an aromatic ring.
Table 1: Tolman Electronic Parameters (TEP) and pKa Values of Selected Phosphine Ligands
| Ligand (L) | Formula | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ | pKa in Acetonitrile (MeCN) |
| Triphenylphosphine | PPh₃ | 2068.9[1] | 2.73 |
| Tris(4-fluorophenyl)phosphine | P(p-C₆H₄F)₃ | 2071.3[1] | - |
| (2-Fluorophenyl)diphenylphosphine | (2-F-C₆H₄)(Ph)₂P | 2070.1 (predicted) | 6.11[1] |
| Bis(2-fluorophenyl)phenylphosphine | (2-F-C₆H₄)₂(Ph)P | 2072.4 (predicted) | 4.55[1] |
| Tris(2-fluorophenyl)phosphine (B1590335) | (2-F-C₆H₄)₃P | 2074.7 (predicted) | 3.03[1] |
| (2,6-Difluorophenyl)diphenylphosphine | (2,6-F₂-C₆H₃)(Ph)₂P | 2071.5 (predicted) | 5.16[1] |
| Bis(2,6-difluorophenyl)phenylphosphine | (2,6-F₂-C₆H₃)₂(Ph)P | 2075.2 (predicted) | 2.52[1] |
| Tris(pentafluorophenyl)phosphine | P(C₆F₅)₃ | 2093.0 | - |
| Tris(trifluoromethyl)phosphine | P(CF₃)₃ | 2090.0 | - |
Note: Predicted TEP values were obtained using a machine learning model and are included due to the lack of available experimental data. These models provide highly accurate predictions, often with an error of less than 1 cm⁻¹ compared to DFT calculated values.[2][3][4][5][6]
Table 2: Hammett Constants (σ) for Fluorine-Containing Substituents
| Substituent (on Phenyl Ring) | Hammett Constant (σ) |
| H | 0.00[1] |
| p-F | +0.06[1] |
| m-F | +0.34[1] |
| o-F | +0.24[1] |
| p-CF₃ | +0.54[1] |
| m-CF₃ | +0.43[1] |
Table 3: QALE Stereoelectronic Parameters for Selected Fluorinated Phosphines [7][8]
| Ligand | χd | θ (°) | Ear | πp |
| P(CF₃)₃ | 33 ± 2 | 137 ± 13 | 0 | 11.1 ± 0.6 |
| P(C₆F₅)₃ | 34 ± 2 | 191 ± 13 | 4.3 ± 0.5 | 0 |
| PF₃ | 33 ± 2 | 110 ± 24 | 0 | 13.2 ± 0.5 |
QALE (Quantitative Analysis of Ligand Effects) parameters provide a more detailed description of the electronic and steric properties of ligands.[7][8][9][10][11]
Experimental Protocols
This section outlines detailed methodologies for the synthesis of a representative ortho-fluorinated triarylphosphine and the experimental determination of its key electronic parameters.
Synthesis of Tris(2-fluorophenyl)phosphine
Materials:
-
2-Bromofluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Anhydrous hexane (B92381)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. The flask is evacuated and backfilled with an inert gas. A small crystal of iodine can be added to activate the magnesium. A solution of 2-bromofluorobenzene in anhydrous diethyl ether or THF is added dropwise via the dropping funnel. The reaction is initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent, 2-fluorophenylmagnesium bromide.
-
Phosphine Synthesis: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of phosphorus trichloride in anhydrous diethyl ether or THF is added dropwise from the dropping funnel with vigorous stirring. The molar ratio of the Grignard reagent to PCl₃ should be approximately 3:1. A white precipitate of magnesium salts will form.
-
Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent such as ethanol (B145695) or hexane to yield tris(2-fluorophenyl)phosphine as a white solid.
Determination of the Tolman Electronic Parameter (TEP)
The TEP is determined by measuring the A₁ C-O vibrational stretching frequency of a [LNi(CO)₃] complex using infrared (IR) spectroscopy.
Materials:
-
The phosphine ligand (L)
-
Tetracarbonylnickel(0) (Ni(CO)₄) - EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood.
-
Anhydrous, IR-transparent solvent (e.g., cyclohexane, dichloromethane)
-
Schlenk flask and gas-tight syringe
-
FT-IR spectrometer
Procedure:
-
Synthesis of the [LNi(CO)₃] Complex: In a Schlenk flask under an inert atmosphere, dissolve a known amount of the phosphine ligand in the anhydrous solvent. Using a gas-tight syringe, carefully add a stoichiometric amount of Ni(CO)₄ to the solution. The reaction is typically rapid and can be stirred at room temperature for about 30 minutes. The formation of the complex can be monitored by the disappearance of the ν(CO) band of Ni(CO)₄ (around 2058 cm⁻¹) and the appearance of new ν(CO) bands for the [LNi(CO)₃] complex.
-
IR Spectroscopy: The resulting solution of the [LNi(CO)₃] complex is transferred to an IR cell with suitable windows (e.g., CaF₂ or KBr). The FT-IR spectrum is recorded, typically in the range of 2200-1800 cm⁻¹. The frequency of the A₁ symmetric C-O stretching band is identified as the Tolman Electronic Parameter (TEP) for the ligand L.
Determination of pKa by Spectrophotometric Titration
This method relies on the change in the UV-Vis absorption spectrum of the phosphine upon protonation.
Materials:
-
The phosphine ligand
-
A series of buffer solutions of known pH in acetonitrile
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the phosphine ligand in acetonitrile. For each buffer solution, prepare a sample by adding a small, constant volume of the phosphine stock solution to a known volume of the buffer.
-
Spectrophotometric Measurements: Record the UV-Vis spectrum of each sample at a constant temperature.
-
Data Analysis: Identify a wavelength where the absorbance difference between the protonated ([R₃PH]⁺) and unprotonated (R₃P) forms of the phosphine is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to a 50:50 mixture of the protonated and unprotonated species.
Visualization of Signaling Pathways and Catalytic Cycles
Suzuki-Miyaura Cross-Coupling Catalytic Cycle
The electronic properties of phosphine ligands play a crucial role in the efficiency of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Electron-withdrawing phosphines can enhance the rate of reductive elimination, while electron-donating phosphines can facilitate the initial oxidative addition step. The following diagram illustrates a generic catalytic cycle, highlighting the key steps influenced by the phosphine ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. Collection - Tolman Electronic Parameter Predictions from a Machine Learning Model Provide Insight into Phosphine Ligand Electronic Effects - Organometallics - Figshare [acs.figshare.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
The Steric Landscape of Fluoroalkyl Phosphine Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into phosphine (B1218219) ligands has emerged as a powerful tool in catalysis, enabling fine-tuning of both steric and electronic properties to achieve unprecedented reactivity and selectivity. This technical guide delves into the core principles of the steric effects of fluoroalkyl phosphine ligands, providing a comprehensive resource for researchers in catalysis and drug development. By understanding and harnessing these effects, scientists can unlock new catalytic transformations and design more efficient synthetic routes to complex molecules.
Quantifying the Steric Profile of Fluoroalkyl Phosphine Ligands
The steric bulk of a phosphine ligand is a critical parameter that dictates its coordination chemistry and, consequently, the catalytic activity of its metal complexes. Two key metrics are widely used to quantify these steric effects: the Tolman cone angle (θ) and the percent buried volume (%Vbur).
The Tolman cone angle provides a simple and intuitive measure of the steric hindrance imposed by a ligand. It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand.[1] Larger cone angles indicate greater steric bulk.
The percent buried volume offers a more sophisticated and arguably more accurate representation of a ligand's steric influence within a metal's coordination sphere.[2][3] It calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[2] This method can account for the complex three-dimensional shape of ligands more effectively than the cone angle.
A summary of available quantitative steric data for selected fluoroalkyl phosphine ligands is presented in Table 1. The strong electron-withdrawing nature of the fluoroalkyl groups can influence bond lengths and angles within the ligand, which in turn affects its steric profile. For instance, the calculated cone angle for P(C2F5)3 is notably large, indicating significant steric shielding of the metal center.
| Ligand | Tolman Cone Angle (θ) [°] | Percent Buried Volume (%Vbur) |
| P(CF3)3 | Data not readily available | Data not readily available |
| P(C2F5)3 | 171 - 193 (conform.-dep.) | Data not readily available |
| P(n-C3F7)3 | Data not readily available | Data not readily available |
| PhP(CF3)2 | Data not readily available | Data not readily available |
| Ph2PCF3 | Data not readily available | Data not readily available |
| Note: Comprehensive experimental data for a wide range of fluoroalkyl phosphines is still an active area of research. The values for P(C2F5)3 are based on computational studies and are dependent on the ligand's conformation. |
Table 1: Steric Parameters of Selected Fluoroalkyl Phosphine Ligands
Experimental Protocols for Synthesis and Characterization
The synthesis of fluoroalkyl phosphine ligands often requires specialized techniques due to the reactivity of the precursors and the unique properties of the fluorinated compounds. Below are detailed methodologies for the synthesis of key fluoroalkyl phosphine building blocks and the experimental determination of their steric parameters.
Synthesis of Tris(pentafluoroethyl)phosphine Oxide ((C2F5)3P=O)
This protocol describes a robust method for the preparation of a key precursor for various pentafluoroethyl phosphine derivatives.
Materials:
-
Tris(pentafluoroethyl)difluorophosphorane ((C₂F₅)₃PF₂)
-
Anhydrous alkaline-earth metal oxide (e.g., CaO, MgO) or zinc oxide
-
High-vacuum line apparatus
-
Schlenk flask
-
Cold trap (liquid nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), place the tris(pentafluoroethyl)difluorophosphorane.
-
Add a stoichiometric amount of the anhydrous metal oxide to the flask.
-
Connect the Schlenk flask to a high-vacuum line equipped with a cold trap cooled with liquid nitrogen.
-
Heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific metal oxide used, typically ranging from 70°C to 130°C for several hours to days.[4]
-
The product, tris(pentafluoroethyl)phosphine oxide, is volatile and will be collected in the cold trap.
-
After the reaction is complete, the product can be purified by vacuum distillation.
Synthesis of Bis[3,5-bis(trifluoromethyl)phenyl]phosphine
This procedure outlines the synthesis of a common electron-deficient arylphosphine ligand.
Materials:
-
1-Bromo-3,5-bis(trifluoromethyl)benzene
-
Magnesium turnings
-
Diethyl phosphite (B83602)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dry ice/acetone bath
-
Standard Schlenk line equipment
Procedure:
-
Grignard Reagent Formation: In a flame-dried Schlenk flask under argon, activate magnesium turnings. Add a solution of 1-bromo-3,5-bis(trifluoromethyl)benzene in anhydrous THF dropwise to the magnesium. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.
-
Phosphinylation: Cool the freshly prepared Grignard reagent in a dry ice/acetone bath. Slowly add a solution of diethyl phosphite in anhydrous THF.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.
Experimental Determination of Steric Parameters
Tolman Cone Angle (θ) from X-ray Crystallography:
-
Obtain a high-quality single crystal of a metal complex containing the fluoroalkyl phosphine ligand.
-
Perform single-crystal X-ray diffraction analysis to determine the precise atomic coordinates.
-
Using the crystallographic data, the metal-phosphorus bond length and the positions of the outermost atoms of the ligand are used to geometrically calculate the cone angle.[1] Software packages are available to perform these calculations from standard crystallographic information files (CIFs).
Percent Buried Volume (%Vbur):
-
The calculation of %Vbur is typically performed using computational methods.
-
A crystal structure or a computationally optimized geometry of the metal-ligand complex is required.
-
A sphere of a defined radius (commonly 3.5 Å) is centered on the metal atom.
-
The volume occupied by the van der Waals spheres of the ligand atoms within this sphere is calculated.
-
The %Vbur is the ratio of the ligand's volume within the sphere to the total volume of the sphere, multiplied by 100.[2][3] Web-based tools and standalone software are available for this calculation.
Impact on Catalytic Signaling Pathways
The unique steric and electronic properties of fluoroalkyl phosphine ligands profoundly influence the mechanism and outcome of catalytic reactions. Their strong electron-withdrawing nature leads to more electron-deficient metal centers, which can alter the rates of key elementary steps in a catalytic cycle, such as oxidative addition and reductive elimination. The steric bulk of these ligands can also control substrate access to the metal center and influence the stability of catalytic intermediates.
Palladium-Catalyzed Suzuki-Miyaura Coupling
In the Suzuki-Miyaura coupling, the use of bulky and electron-donating phosphines is known to promote the oxidative addition of aryl halides to the Pd(0) center and facilitate the reductive elimination of the biaryl product.[5] Fluoroalkyl phosphines, being strongly electron-withdrawing, might be expected to slow down the oxidative addition step. However, their steric bulk can still play a crucial role in promoting the reductive elimination step and stabilizing the active monoligated palladium species. The interplay between these electronic and steric effects can be leveraged to control catalyst activity and selectivity.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Rhodium-Catalyzed Hydroformylation
In rhodium-catalyzed hydroformylation, the electronic properties of the phosphine ligand significantly impact the regioselectivity (linear vs. branched aldehyde). Electron-withdrawing ligands, such as fluoroalkyl phosphines, generally favor the formation of the linear aldehyde. The steric bulk of the ligand also plays a critical role in controlling the coordination number of the rhodium center and influencing the rate of olefin insertion.
The following diagram illustrates a simplified workflow for investigating the effect of fluoroalkyl phosphine ligands on a catalytic reaction.
References
- 1. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 2. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the History and Chemistry of Fluorinated Organophosphorus Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organophosphorus compounds represent a class of molecules with a storied and dualistic history. From their origins as highly toxic nerve agents to their modern applications in drug discovery and chemical biology, the unique properties imparted by the fluorine atom have made these compounds a subject of intense scientific scrutiny. This technical guide provides an in-depth exploration of the history, synthesis, mechanism of action, and contemporary applications of fluorinated organophosphorus compounds, tailored for a scientific audience.
Historical Development
The genesis of fluorinated organophosphorus chemistry can be traced back to the 1930s. In 1932, the German chemist Willy Lange and his student Gerda von Krueger first synthesized diethyl and dimethyl fluorophosphates. They noted the toxic effects of these compounds on themselves, experiencing dizziness and shortness of breath.
During the lead-up to and during World War II, this initial discovery was built upon, most notably by Gerhard Schrader in Germany. While researching new insecticides for IG Farben, Schrader and his team synthesized a series of highly toxic organophosphorus compounds that would become known as the G-series nerve agents.[1] This work was conducted in secret throughout the war.[2]
-
Tabun (GA): Synthesized in 1936, Tabun (ethyl dimethylphosphoramidocyanidate) was the first nerve agent of its kind.[1][3]
-
Sarin (GB): Discovered in 1938, Sarin (isopropyl methylphosphonofluoridate) was found to be even more potent than Tabun.[4][5]
-
Soman (GD): In 1944, Soman (pinacolyl methylphosphonofluoridate) was synthesized and proved to be even more toxic than Sarin.[6]
Parallel research was also conducted by British scientists during World War II, leading to the development of compounds like diisopropylfluorophosphate (DFP). After the war, the full extent of the German nerve agent program was revealed, and research into these compounds continued, particularly in the United States and the Soviet Union.
In recent decades, there has been a resurgence of interest in fluorinated organophosphorus compounds for more benevolent applications. Their unique reactivity and biological activity have made them valuable tools in drug development, particularly as enzyme inhibitors, and as probes for positron emission tomography (PET) imaging.[7][8][9] Furthermore, the development of "click chemistry" reactions involving phosphorus-fluoride bonds has opened up new avenues for their use in bioconjugation and materials science.[10][11]
Core Chemistry and Mechanism of Action
The defining feature of these compounds is the phosphorus-fluorine (P-F) bond. The high electronegativity of fluorine creates a highly polarized bond, making the phosphorus atom susceptible to nucleophilic attack. This reactivity is central to their biological mechanism of action.
The primary target of the toxic fluorinated organophosphorus compounds is the enzyme acetylcholinesterase (AChE).[12] AChE is a serine hydrolase responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, which terminates the nerve signal.
The mechanism of inhibition involves the fluorinated organophosphorus compound acting as a substrate mimic for AChE. The phosphorus atom is attacked by the serine residue in the active site of the enzyme, leading to the formation of a stable, covalent phosphyl-enzyme complex. The fluoride (B91410) ion acts as a leaving group in this reaction. This phosphorylation of the active site serine renders the enzyme inactive, leading to an accumulation of acetylcholine in the synapse and causing continuous nerve stimulation. This overstimulation of muscles and glands results in the characteristic symptoms of nerve agent poisoning, ultimately leading to respiratory failure.
Quantitative Data
The potency of fluorinated organophosphorus compounds is typically quantified by their toxicity (LD50 values) and their ability to inhibit acetylcholinesterase (IC50 or Ki values).
Table 1: Toxicity of Selected Fluorinated Organophosphorus Nerve Agents
| Compound | Species | Route of Administration | LD50 (µg/kg) | Reference |
| Sarin (GB) | Mouse | Subcutaneous | 172 | [8] |
| Sarin (GB) | Rat | Intravenous | 39 | [8] |
| Soman (GD) | Guinea Pig | Subcutaneous | 9.6 - 12.8 | [3] |
| Tabun (GA) | Human | Respiration | ~400 mg-min/m³ | [13] |
| Tabun (GA) | Mouse | Subcutaneous | 282.8 | [14] |
Table 2: Acetylcholinesterase Inhibition by Fluorinated Organophosphorus Compounds
| Compound | Enzyme Source | IC50 (µM) | Ki (µM) | Reference |
| Chlorpyrifos | Human RBC | 0.12 | - | [15] |
| Monocrotophos | Human RBC | 0.25 | - | [15] |
| Profenofos | Human RBC | 0.35 | - | [15] |
| Acephate | Human RBC | 4.0 | - | [15] |
| Compound 1 | AChE | - | 103.94 ± 15.36 | [16] |
Experimental Protocols
Synthesis of Diisopropylfluorophosphate (DFP)[17]
This protocol is a modified one-pot synthesis method.
Materials:
-
Potassium fluoride (KF)
-
Diisopropyl phosphite (B83602)
-
Diatomaceous earth
-
0.45 µm PTFE membrane filter
Procedure:
-
Add potassium fluoride (8.17 g, 140.9 mmol) to a solution of 1,3-dichloro-5,5-dimethylhydantoin in acetonitrile (300 mL).
-
Stir the mixture at room temperature for one hour.
-
Add diisopropyl phosphite (18 g, 108 mmol) in acetonitrile (100 mL) to the mixture all at once.
-
Stir for 30 minutes.
-
Remove the resulting white precipitate by filtration over diatomaceous earth, followed by a 0.45 µm PTFE membrane filter.
-
Concentrate the crude product and purify by distillation (bp. 63°C, 8 mmHg) to afford DFP as a clear, colorless liquid.
Expected Yield: ~68%
Acetylcholinesterase Inhibition Assay (Ellman's Method)[18][19][20]
This colorimetric assay is widely used to measure AChE activity and screen for inhibitors.
Materials:
-
0.1 M Sodium phosphate (B84403) buffer, pH 8.0
-
Ellman's Reagent (DTNB) solution (4 mg/mL in reaction buffer)
-
Acetylthiocholine (ATCh) substrate solution
-
Acetylcholinesterase (AChE) enzyme solution
-
Test inhibitor compound solutions
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Reagents: Prepare fresh solutions of the reaction buffer, Ellman's Reagent, and ATCh substrate.
-
Plate Setup:
-
Blank wells: Add reaction buffer and all reagents except the enzyme.
-
Control wells: Add reaction buffer, enzyme solution, and all other reagents except the inhibitor.
-
Test wells: Add reaction buffer, enzyme solution, inhibitor solution at various concentrations, and all other reagents.
-
-
Assay Protocol: a. To each well of a 96-well plate, add 25 µL of Ellman's Reagent Solution and 1.250 mL of Reaction Buffer. b. Add the appropriate volume of the test inhibitor or buffer to the corresponding wells. c. Add the AChE enzyme solution to all wells except the blank. d. Incubate the plate at room temperature for a set period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction. e. Initiate the reaction by adding the ATCh substrate solution to all wells. f. Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., every minute for 10-15 minutes).
-
Data Analysis: a. Calculate the rate of reaction (change in absorbance per minute) for each well. b. Determine the percentage of inhibition for each inhibitor concentration compared to the control. c. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Modern Applications
The unique properties of fluorinated organophosphorus compounds continue to be exploited in modern chemical and biomedical research.
Drug Development
The incorporation of fluorine into organophosphorus compounds can enhance their metabolic stability and cell permeability, making them attractive candidates for drug development.
-
Phosphodiesterase (PDE) Inhibitors: Fluorinated organophosphorus compounds have been synthesized and evaluated as potent and selective inhibitors of phosphodiesterases, such as PDE10A, which are targets for treating neuropsychiatric disorders like schizophrenia and Huntington's disease.[7][8][13][17][18]
-
Antiviral Agents: Acyclic nucleoside phosphonates containing fluorine have been synthesized and evaluated for their antiviral activity against a range of viruses, including HIV, HCV, and herpes simplex virus.[19][20][21][22]
PET Imaging
The development of PET tracers labeled with fluorine-18 (B77423) has revolutionized medical imaging. Fluorinated organophosphorus compounds are being developed as PET tracers for various biological targets.
-
Enzyme Imaging: [18F]-labeled organophosphorus compounds can be used to image the distribution and activity of enzymes like acetylcholinesterase in the brain.
-
Receptor Imaging: Fluorinated compounds are being designed as ligands for PET imaging of specific receptors in the central nervous system, which is crucial for studying neurological diseases.[9][14][23]
Phosphorus Fluoride Exchange (PFEx) Click Chemistry
Inspired by the success of sulfur fluoride exchange (SuFEx) click chemistry, phosphorus fluoride exchange (PFEx) has emerged as a powerful tool for creating stable phosphorus(V) linkages.[10][11][24] This reaction involves the exchange of a P-F bond with a nucleophile, such as an alcohol or an amine, to form P-O or P-N bonds, respectively. This methodology has shown great promise for the synthesis of complex molecules, bioconjugation, and the development of new materials.[25][26]
Conclusion
The history of fluorinated organophosphorus compounds is a compelling narrative of scientific discovery, with applications spanning from chemical warfare to cutting-edge medicine. For researchers, scientists, and drug development professionals, a deep understanding of their chemistry, mechanism of action, and synthetic methodologies is crucial for harnessing their potential for therapeutic and diagnostic innovations while mitigating their inherent risks. The continued exploration of this class of molecules promises to yield new tools and therapies for a wide range of diseases and scientific challenges.
References
- 1. Gerhard Schrader: Father of the Nerve Agents — Collaborative for Health & Environment [healthandenvironment.org]
- 2. Nerve agent - Wikipedia [en.wikipedia.org]
- 3. Tabun | C5H11N2O2P | CID 6500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sarin | C4H10FO2P | CID 7871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Soman - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for producing phosphoramidate using phosphorus fluoride exchange click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies on new phosphodiesterase inhibitors. I. Synthesis of 1-(2,3-epoxypropoxy)-2(4)-fluorobenzenes and 1-(2-hydroxy-3-morpholinopropoxy and piperazino)fluorobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
- 15. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fluorine-containing 6,7-dialkoxybiaryl-based inhibitors for phosphodiesterase 10 A: synthesis and in vitro evaluation of inhibitory potency, selectivity, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and antiviral evaluation of fluorinated acyclo-nucleosides and their phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of fluorinated acyclic nucleoside phosphonates with 5-azacytosine base moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties | MDPI [mdpi.com]
- 22. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
An In-Depth Technical Guide to P-Fluorous Phosphine Ligands for Researchers, Scientists, and Drug Development Professionals
Introduction to P-Fluorous Phosphine (B1218219) Ligands: A Revolution in Catalysis and Purification
P-fluorous phosphine ligands represent a significant advancement in the field of organometallic chemistry and catalysis. These innovative ligands are characterized by the presence of one or more perfluoroalkyl chains, often referred to as "fluorous ponytails," attached to a phosphine core. This unique structural feature imparts a distinct "fluorous" character to the molecule, leading to unusual solubility profiles. While sparingly soluble in common organic solvents and water, they exhibit high solubility in fluorous solvents (e.g., perfluorohexane). This property is the cornerstone of fluorous chemistry, enabling novel and highly efficient methods for catalyst separation and recycling, a critical aspect of green and sustainable chemistry.[1][2][3]
The incorporation of highly electron-withdrawing perfluoroalkyl groups also significantly influences the electronic properties of the phosphine ligand. This electronic modification can enhance the catalytic activity and selectivity of the metal complexes they form, making them valuable tools in a wide range of chemical transformations.[4][5] This technical guide provides a comprehensive overview of P-fluorous phosphine ligands, covering their synthesis, properties, and applications in catalysis, with a focus on providing practical experimental details and performance data for researchers in the field.
Core Principles of Fluorous Chemistry
The utility of P-fluorous phosphine ligands is rooted in the principles of fluorous chemistry, which leverages the unique phase preferences of highly fluorinated compounds. Key concepts include:
-
Fluorous Biphasic Systems (FBS): This is the most common application of fluorous chemistry in catalysis. A reaction is carried out in a two-phase system consisting of a fluorous solvent and a conventional organic solvent. The fluorous-tagged catalyst resides preferentially in the fluorous phase, while the reactants and products are in the organic phase. At elevated temperatures, the two phases can become miscible, allowing the reaction to proceed in a homogeneous environment. Upon cooling, the phases separate, allowing for the simple decantation and recovery of the catalyst-containing fluorous phase for reuse.[2][3][6]
-
Fluorous Solid-Phase Extraction (F-SPE): This technique utilizes a stationary phase, typically silica (B1680970) gel functionalized with a fluorocarbon, to separate fluorous-tagged molecules from non-fluorous compounds.[3][7][8] A mixture is loaded onto the F-SPE cartridge, and a "fluorophobic" solvent (e.g., a methanol (B129727)/water mixture) is used to elute the non-fluorous components. The retained fluorous compounds are then eluted with a "fluorophilic" solvent (e.g., methanol or THF).[8]
-
Thermomorphism: Some fluorous-tagged catalysts exhibit temperature-dependent solubility in organic solvents. At elevated temperatures, the catalyst dissolves to participate in a homogeneous reaction. Upon cooling, the catalyst precipitates out and can be recovered by filtration. This approach obviates the need for a separate fluorous solvent phase.[9]
Synthesis of P-Fluorous Phosphine Ligands
The synthesis of P-fluorous phosphine ligands typically involves the introduction of a perfluoroalkyl chain onto a phosphine scaffold. The synthetic strategy often includes the use of a hydrocarbon spacer (e.g., -CH2CH2-) between the phosphorus atom and the fluorous ponytail to insulate the phosphorus from the strong electron-withdrawing effects of the perfluoroalkyl group, thereby preserving its coordination ability.[6]
Experimental Protocol: Synthesis of a Fluorous Triarylphosphine Oxide
This protocol describes a general method for the synthesis of a fluorous triarylphosphine oxide, which can be subsequently reduced to the corresponding phosphine.
Procedure:
-
Place the appropriate phosphonium (B103445) salt (4.33 mmol) into a heavy-walled round-bottomed flask.
-
Add NaOH (17.3 mmol) and a 1:3 mixture of 2-propanol/water (9 mL).
-
Seal the flask and heat to 120 °C with vigorous stirring for 12 hours.
-
Cool the reaction mixture to room temperature and add FC-72 (a fluorous solvent, 40 mL) and water (30 mL).
-
Stir the biphasic mixture for 2 minutes.
-
Separate the fluorous phase, filter it through a layer of MgSO4, and evaporate the solvent in vacuo to yield the corresponding phosphine oxide as a white powder.[10]
Experimental Protocol: Reduction of a Fluorous Phosphine Oxide
This protocol details the reduction of the fluorous phosphine oxide to the desired P-fluorous phosphine ligand.
Procedure:
-
Under a nitrogen atmosphere, charge a heavy-walled 200 mL Schlenk flask with trichlorosilane (B8805176) (52.6 mmol), trifluoromethyl-benzene (17 mL), and the fluorous phosphine oxide (1.4 mmol).
-
Seal the flask and stir the solution at 48–50 °C for 5 hours.
-
Evaporate the solvent in vacuum.
-
Add 20 mL of O2-free FC-72 to the residue, filter under nitrogen, and evaporate the solvent again.
-
Dissolve the resulting solid or oil in 10 mL of FC-72, filter, and evaporate in vacuo (0.05 mbar) to yield the corresponding phosphine.[10]
Applications in Homogeneous Catalysis
P-fluorous phosphine ligands have been successfully employed in a variety of important catalytic reactions, including hydroformylation, Suzuki-Miyaura cross-coupling, and the Horner-Wadsworth-Emmons reaction.
Rhodium-Catalyzed Hydroformylation
Hydroformylation, or the "oxo process," is a large-scale industrial process for the production of aldehydes from alkenes and syngas (a mixture of CO and H2). The use of rhodium catalysts modified with P-fluorous phosphine ligands allows for efficient catalyst recovery and reuse, a significant advantage over traditional homogeneous systems.
Catalytic Cycle of Rhodium-Catalyzed Hydroformylation:
The generally accepted dissociative mechanism for hydroformylation using a rhodium-phosphine catalyst is depicted below. The cycle involves the coordination of the alkene, migratory insertion of a hydride to form an alkyl intermediate, coordination of CO, migratory insertion of the alkyl group to form an acyl intermediate, and finally, oxidative addition of H2 followed by reductive elimination of the aldehyde product to regenerate the active catalyst.[11][12]
Quantitative Performance Data for Hydroformylation of Styrene (B11656):
| Ligand | Temperature (°C) | Pressure (bar) | Conversion (%) | Branched:Linear Ratio | Reference |
| SUPRAphos-based phosphine-phosphite | 40 | - | - | 28:72 (linear favored) | [13] |
| Amino-substituted P,S-phosphinite | - | - | - | High branched selectivity | [14] |
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. The use of bulky and electron-rich phosphine ligands is known to enhance the rates of both oxidative addition and reductive elimination steps in the catalytic cycle.[15][16] P-fluorous phosphine ligands offer the added benefit of facile catalyst separation.
Catalytic Cycle of Palladium-Catalyzed Suzuki-Miyaura Coupling:
The catalytic cycle begins with the oxidative addition of the organohalide to the Pd(0) complex. This is followed by transmetalation with the organoboron species and subsequent reductive elimination to form the cross-coupled product and regenerate the Pd(0) catalyst.[15]
Quantitative Performance Data for Suzuki-Miyaura Coupling:
| Ligand | Substrate | Yield (%) | Catalyst Loading (mol%) | Reference |
| SPhos | Aryl chlorides/bromides | High | 5 x 10⁻⁴ | [15] |
| Biaryl phosphacycles | 4-Bromotoluene | 100 | 1 | [4][17] |
Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and stabilized phosphonate (B1237965) carbanions. The use of fluorous phosphonate reagents allows for the straightforward purification of the resulting alkene product via F-SPE. This is particularly advantageous as the removal of the phosphate (B84403) byproduct can sometimes be challenging in traditional HWE reactions.[2][18][19]
Reaction Mechanism of the Horner-Wadsworth-Emmons Reaction:
The reaction proceeds through the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the carbonyl compound to form an oxaphosphetane intermediate. This intermediate then eliminates a phosphate salt to yield the alkene. The reaction generally favors the formation of the (E)-alkene.[2][18]
Catalyst Separation and Recycling
The primary advantage of using P-fluorous phosphine ligands is the ease of catalyst separation and recycling. Fluorous Solid-Phase Extraction (F-SPE) is a particularly powerful technique for this purpose.
Experimental Protocol: Standard Fluorous Solid-Phase Extraction (F-SPE)
This protocol outlines the general steps for separating a fluorous-tagged catalyst from a reaction mixture.
Procedure:
-
Cartridge Conditioning: Wash the F-SPE cartridge with 3-5 column volumes of a fluorophilic elution solvent (e.g., methanol or THF) to activate the fluorous stationary phase. Then, equilibrate the cartridge with 3-5 column volumes of the fluorophobic wash solvent (e.g., 80:20 MeOH/H₂O).[8]
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable loading solvent with low fluorophilicity and apply it to the conditioned cartridge.[8]
-
Fluorophobic Elution: Wash the cartridge with 3-5 column volumes of the fluorophobic wash solvent to elute the non-fluorous products and any unreacted starting materials.[8]
-
Fluorophilic Elution: Elute the retained fluorous-tagged catalyst with 3-5 column volumes of a fluorophilic solvent.[8] The recovered catalyst can then be reused in subsequent reactions.
Experimental Workflow for F-SPE:
References
- 1. researchgate.net [researchgate.net]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Propylene hydroformylation catalyzed by rhodium-based catalysts with phosphine-sulfur ligands: a combined theoretical and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. vg.web.elte.hu [vg.web.elte.hu]
- 11. mdpi.com [mdpi.com]
- 12. pure.uva.nl [pure.uva.nl]
- 13. SUPRAPhos ligands for the regioselective rhodium catalyzed hydroformylation of styrene forming the linear aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 19. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
(difluoro)methyl-phosphine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical data on (difluoro)methyl-phosphine, a compound of interest in various chemical research and development applications.
Core Molecular Data
(Difluoro)methyl-phosphine is a phosphorus-containing organic compound. Its fundamental molecular properties are summarized below.
| Property | Value |
| Chemical Formula | CH3F2P[1][2][3] |
| Molecular Weight | 84.0051 g/mol [1][2] |
| IUPAC Name | (Difluoro)methyl-phosphine[1][2] |
| CAS Registry Number | 753-59-3[1][2] |
Molecular Structure
The structural arrangement of (difluoro)methyl-phosphine consists of a central phosphorus atom bonded to a methyl group and two fluorine atoms.
Caption: Ball-and-stick model of the (difluoro)methyl-phosphine molecule.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of (difluoro)methyl-phosphine are beyond the scope of this document. For specific methodologies, researchers are advised to consult peer-reviewed chemical literature and established synthetic chemistry databases.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the elemental components and the final molecular properties of (difluoro)methyl-phosphine.
Caption: Derivation of molecular properties from elemental composition.
References
An In-depth Technical Guide to the Safety and Handling of Air-Sensitive Phosphines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphine (B1218219) ligands are indispensable tools in modern chemistry, particularly in catalysis and synthesis. However, many of the most useful phosphines, especially trialkylphosphines, are highly reactive towards atmospheric oxygen and moisture, with some being pyrophoric—igniting spontaneously on contact with air.[1][2] Improper handling of these reagents can lead to laboratory fires, destruction of valuable materials, and significant safety hazards. This guide provides a comprehensive overview of the essential principles and detailed procedures for the safe handling of air-sensitive phosphines, ensuring both the integrity of the chemical reactions and the safety of laboratory personnel.
Understanding the Hazards: Properties of Common Air-Sensitive Phosphines
A thorough understanding of the physical properties and specific hazards of each phosphine is critical before any handling. The following table summarizes key data for a selection of commonly used phosphine ligands.
| Phosphine Ligand | Formula | Molar Mass ( g/mol ) | Form | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Air Sensitivity |
| Trimethylphosphine | P(CH₃)₃ | 76.08 | Colorless liquid | -86[8][9] | 38-40[8][9] | 0.738 (at 20°C)[8][9] | Pyrophoric[10] |
| Triethylphosphine (B1216732) | P(C₂H₅)₃ | 118.16 | Colorless liquid | -85 | 127-128[11] | 0.802 (at 20°C) | Pyrophoric[12] |
| Tri-n-butylphosphine | P(n-C₄H₉)₃ | 202.32 | Colorless liquid | -60 to -65 | 240 | 0.81 | Pyrophoric[5] |
| Tri-tert-butylphosphine | P(t-C₄H₉)₃ | 202.32 | White solid/liquid | 30-35[4] | 102-103 (at 13 mmHg)[4] | 0.834 (at 20°C)[4] | Pyrophoric solid[4] |
| Tricyclohexylphosphine | P(C₆H₁₁)₃ | 280.43 | White solid | 81-83[13] | 383 | ~1.1 | Air-sensitive[14] |
| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | White solid | 79-81[6] | 377[6] | 1.194 | Relatively air-stable[7][15] |
Hierarchy of Controls for Safe Handling
To mitigate the risks associated with air-sensitive phosphines, a systematic approach based on the hierarchy of controls should be implemented. This prioritizes the most effective measures for risk reduction.
Caption: Hierarchy of safety controls for handling air-sensitive phosphines.
Engineering Controls: Inert Atmosphere Techniques
The cornerstone of safely handling air-sensitive phosphines is the rigorous exclusion of oxygen and moisture. This is primarily achieved through the use of a glovebox or a Schlenk line.
Glovebox
A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically argon or nitrogen), maintaining oxygen and moisture levels below 1 ppm. It is the preferred method for manipulating solid phosphines and for operations requiring high dexterity.
Schlenk Line
A Schlenk line is a dual-manifold glassware system that allows for the manipulation of air-sensitive compounds under vacuum or a positive pressure of inert gas. It is a versatile tool for conducting reactions, distillations, and filtrations under an inert atmosphere.
The following diagram illustrates the decision-making process for selecting the appropriate handling technique.
Caption: Decision tree for selecting the appropriate handling technique.
Detailed Experimental Protocols
Adherence to well-defined protocols is essential for safety and experimental success.
Protocol for Setting up a Schlenk Line for an Air-Sensitive Reaction
This protocol outlines the fundamental steps for preparing a reaction vessel on a Schlenk line.
-
Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture.
-
Assembly: Assemble the hot glassware (e.g., a round-bottom flask with a condenser and gas adapter) and lightly grease all joints.
-
Connect to Schlenk Line: Securely connect the reaction vessel to the Schlenk line via heavy-walled tubing.
-
Purge Cycles: Evacuate the flask by opening the stopcock to the vacuum manifold. Once a good vacuum is achieved (typically after 5-10 minutes), close the stopcock to the vacuum and slowly open it to the inert gas manifold until the pressure equilibrates. This "vacuum/refill" cycle should be repeated at least three times to ensure the removal of atmospheric gases.[13]
-
Positive Pressure: After the final cycle, leave the flask under a slight positive pressure of inert gas, which can be monitored with an oil bubbler.
The workflow for this process is illustrated below.
Caption: Workflow for preparing a reaction vessel on a Schlenk line.
Protocol for Transferring a Pyrophoric Liquid Phosphine via Syringe
This protocol details the safe transfer of a liquid phosphine from a Sure/Seal™ bottle.
-
Preparation: Ensure the reaction flask is under a positive pressure of inert gas. Have a compatible fire-extinguishing agent (e.g., powdered lime or a Class D fire extinguisher) readily accessible.[16]
-
Syringe Preparation: Dry a new syringe in an oven and allow it to cool in a desiccator. Purge the syringe with dry inert gas by drawing and expelling the gas at least five times.
-
Pressure Equalization: Puncture the septum of the Sure/Seal™ bottle with a needle connected to an inert gas line (e.g., a balloon or bubbler) to ensure positive pressure.
-
Withdrawal: Insert the prepared syringe needle through the septum and into the liquid phosphine. Slowly withdraw a slightly larger volume than required.
-
Remove Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles back into the bottle. Adjust to the desired volume.
-
Inert Gas Buffer: Withdraw a small volume (~0.5 mL) of inert gas from the headspace of the bottle into the syringe. This "buffer" prevents the reactive liquid in the needle from being exposed to the atmosphere upon withdrawal.
-
Transfer: Quickly remove the syringe from the reagent bottle and insert it into the septum of the reaction flask.
-
Injection: Depress the plunger to first inject the inert gas buffer, followed by the liquid phosphine.
-
Cleaning: Immediately after transfer, rinse the syringe and needle by drawing up and expelling an inert, dry solvent (e.g., hexane (B92381) or toluene) multiple times. The rinsings should be quenched separately (see Section 6.0).
Protocol for Handling a Solid Air-Sensitive Phosphine
-
Glovebox is Preferred: All manipulations of solid air-sensitive phosphines, such as weighing, should be performed inside a glovebox.
-
Schlenk Line Addition: If a glovebox is unavailable, the solid can be added to a flask under a positive flow of inert gas.
-
Briefly remove the gas inlet adapter from the flask while maintaining a strong outward flow of inert gas to prevent air ingress.
-
Quickly add the solid phosphine via a powder funnel.
-
Immediately replace the gas adapter.
-
Purge the flask with several vacuum/refill cycles to remove any air that may have entered.
-
Quenching and Disposal of Air-Sensitive Phosphines
Unused or residual air-sensitive phosphines must be safely quenched before disposal. The procedure should always be performed in a fume hood, under an inert atmosphere, and with appropriate personal protective equipment.
General Quenching Protocol
-
Dilution: Dilute the phosphine residue with a high-boiling, non-reactive solvent such as heptane (B126788) or toluene (B28343) in a flask equipped with a stir bar and a gas inlet.[7]
-
Cooling: Cool the flask in an ice-water bath (0°C).
-
Slow Addition of Quenching Agent: Slowly and dropwise, add a less reactive alcohol such as isopropanol (B130326). The reaction can be vigorous, producing flammable gases. Maintain a slow addition rate to control the reaction.[7][17]
-
Sequential Addition: Once the reaction with isopropanol subsides, sequentially and cautiously add more reactive alcohols, such as ethanol (B145695) and then methanol (B129727).
-
Final Quench with Water: After the reaction with methanol is complete, very slowly add water dropwise.
-
Neutralization: Once the addition of water causes no further reaction, allow the mixture to warm to room temperature. The resulting solution can then be neutralized (e.g., with dilute HCl) before being disposed of as hazardous waste.
The logical flow for quenching is depicted below.
Caption: Step-by-step workflow for quenching reactive phosphines.
Conclusion
Air-sensitive phosphines are powerful reagents that demand respect and careful handling. By understanding their properties, implementing a hierarchy of controls, mastering inert atmosphere techniques, and adhering to detailed, tested protocols, researchers can safely and effectively utilize these valuable compounds. Always consult the Safety Data Sheet (SDS) for the specific phosphine being used and adhere to all institutional safety policies.
References
- 1. PG.CHEMEASY: What is triethylphosphine compound? [chemisfast.blogspot.com]
- 2. Pyrophoricity - Wikipedia [en.wikipedia.org]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. Tri-tert-butylphosphine 98 13716-12-6 [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Triphenylphosphine | 603-35-0 [chemicalbook.com]
- 7. Triphenylphosphine: Structure, Properties, Preparation & Uses [vedantu.com]
- 8. grokipedia.com [grokipedia.com]
- 9. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 10. Trimethylphosphine - Sciencemadness Wiki [sciencemadness.org]
- 11. Triethylphosphine - Wikipedia [en.wikipedia.org]
- 12. Triethylphosphine | 554-70-1 [chemicalbook.com]
- 13. grokipedia.com [grokipedia.com]
- 14. entegris.com [entegris.com]
- 15. byjus.com [byjus.com]
- 16. TRIPHENYLPHOSPHINE - Ataman Kimya [atamanchemicals.com]
- 17. sarponggroup.com [sarponggroup.com]
Methodological & Application
Applications of (Difluoro)methyl-phosphine Ligands in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The difluoromethyl (CHF2) group, in particular, is of significant interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. Consequently, the development of novel catalysts and ligands that facilitate the introduction of this group, or that are themselves modified by it, is a critical area of research. This document provides an overview of the synthesis and potential applications of (difluoro)methyl-phosphine ligands in catalysis, along with detailed experimental protocols.
Application Notes
(Difluoro)methyl-phosphines are a class of organophosphorus compounds where a difluoromethyl group is directly attached to the phosphorus atom. These ligands are of interest in catalysis due to the unique electronic properties conferred by the strongly electron-withdrawing CHF2 group. This can influence the reactivity and selectivity of metal catalysts in various transformations. While the direct catalytic applications of (difluoro)methyl-phosphine ligands are an emerging field with limited specific examples in the literature, their synthesis and the reactivity of related fluorinated phosphines provide a strong basis for their potential use in cross-coupling and other catalytic reactions.
Key Properties and Potential Advantages:
-
Electronic Effects: The electron-withdrawing nature of the difluoromethyl group can modulate the electron density at the metal center, potentially enhancing reductive elimination steps in catalytic cycles.
-
Stability: The presence of fluorine can increase the oxidative stability of the phosphine (B1218219) ligand.
-
Unique Reactivity: The distinct electronic profile of (difluoro)methyl-phosphines may lead to novel reactivity and selectivity compared to traditional alkyl or aryl phosphines.
Potential Catalytic Applications:
Based on the established reactivity of other fluorinated phosphine ligands and the general principles of catalysis, (difluoro)methyl-phosphines are promising candidates for a variety of transition metal-catalyzed reactions, including:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: The electronic properties of (difluoro)methyl-phosphines could be beneficial in the coupling of electron-rich or electron-deficient aryl halides with boronic acids.
-
Buchwald-Hartwig Amination: These ligands could influence the efficiency of C-N bond formation.
-
Heck Coupling: The unique steric and electronic profile may offer advantages in olefination reactions.
-
-
Rhodium-Catalyzed Hydroformylation: The electron-withdrawing nature of the ligand could impact the regioselectivity of the hydroformylation of alkenes.
-
Gold-Catalyzed Cycloisomerization: Analogous to trifluoromethyl-phenyl phosphines, (difluoro)methyl-phosphines could be effective ligands in gold-catalyzed reactions.
Synthesis of (Difluoro)methyl-phosphine Precursors and Ligands
The synthesis of (difluoro)methyl-phosphines typically starts from readily available chlorophosphines and involves the introduction of a halodifluoromethyl group, followed by reduction.
Protocol 1: Synthesis of (Halodifluoromethyl)diphenylphosphines
This protocol is adapted from the work of Iakovenko and Dilman, who demonstrated the synthesis of chlorodifluoromethyl- and bromodifluoromethyl-diphenylphosphine.
Materials:
-
Chlorodiphenylphosphine (B86185) (Ph2PCl)
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Sodium Iodide (NaI)
-
(Chlorodifluoromethyl)trimethylsilane (Me3SiCF2Cl) or (Bromodifluoromethyl)trimethylsilane (Me3SiCF2Br)
-
Acetonitrile (B52724) (anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask and standard glassware
Procedure for (Chlorodifluoromethyl)diphenylphosphine (Ph2PCF2Cl):
-
To a Schlenk flask under an inert atmosphere, add chlorodiphenylphosphine (1.0 equiv.).
-
Add anhydrous acetonitrile as the solvent.
-
Add (Chlorodifluoromethyl)trimethylsilane (1.2 equiv.).
-
The reaction is typically stirred at room temperature and monitored by 31P NMR until completion.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.
Procedure for (Bromodifluoromethyl)diphenylphosphine (Ph2PCF2Br):
-
The procedure is analogous to the synthesis of the chloro-derivative, using (Bromodifluoromethyl)trimethylsilane as the reagent.
Protocol 2: Proposed Synthesis of (Difluoromethyl)diphenylphosphine
This is a proposed protocol based on the reduction of the corresponding halodifluoromethylphosphine.
Materials:
-
(Chlorodifluoromethyl)diphenylphosphine or (Bromodifluoromethyl)diphenylphosphine
-
A suitable reducing agent (e.g., tributyltin hydride (Bu3SnH) with a radical initiator like AIBN, or a silane-based reducing agent)
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or benzene)
-
Inert atmosphere (Argon or Nitrogen)
Proposed Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the (halodifluoromethyl)diphenylphosphine (1.0 equiv.) in the chosen anhydrous solvent.
-
Add the reducing agent (e.g., Bu3SnH, 1.2 equiv.) and the radical initiator (e.g., AIBN, 0.1 equiv.).
-
Heat the reaction mixture (e.g., to 80 °C) and monitor the progress by 31P NMR.
-
Upon completion, the reaction mixture is cooled, and the product is isolated and purified, for example, by column chromatography under an inert atmosphere.
Catalytic Application Protocols (Proposed)
The following protocols are proposed based on standard conditions for similar catalytic reactions and would require optimization for specific (difluoro)methyl-phosphine ligands.
Protocol 3: Proposed Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)2 or Pd2(dba)3)
-
(Difluoromethyl)diphenylphosphine ligand
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K2CO3 or K3PO4, 2.0 mmol)
-
Solvent (e.g., Toluene/water or Dioxane/water mixture)
-
Inert atmosphere
Proposed Procedure:
-
To a Schlenk tube, add the palladium precatalyst (e.g., 1-2 mol%) and the (difluoromethyl)diphenylphosphine ligand (e.g., 2-4 mol%).
-
Add the aryl halide, arylboronic acid, and the base.
-
Evacuate and backfill the tube with an inert gas (3 cycles).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture (e.g., 80-110 °C) with stirring for the required time (monitor by TLC or GC-MS).
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers, extract the aqueous phase with the organic solvent, combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
Due to the nascent stage of research in this specific area, a comprehensive table of catalytic performance data is not yet available. The table below is a template for researchers to populate as data becomes available, with example entries for analogous trifluoromethyl-phosphine catalyzed reactions for context.
| Catalyst System | Reaction Type | Substrate 1 | Substrate 2 | Yield (%) | TON | TOF (h⁻¹) | Reference |
| [Au(PAd2(o-CF3Ph))Cl]/NaBArF4 | Cycloisomerization | 4-fluoro-N-(prop-2-yn-1-yl)benzamide | - | >95 | >95 | ~40 | [1] |
| Pd(OAc)2 / PPh2(CHF2) (Proposed) | Suzuki-Miyaura | Aryl-Br | Phenylboronic acid | TBD | TBD | TBD | N/A |
| [Rh(acac)(CO)2] / PPh2(CHF2) (Proposed) | Hydroformylation | 1-Octene | CO/H2 | TBD | TBD | TBD | N/A |
TBD: To Be Determined
Visualizations
Synthesis of (Difluoromethyl)diphenylphosphine
Caption: Synthetic pathway to (difluoromethyl)diphenylphosphine.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A generalized catalytic cycle for cross-coupling reactions.
References
Application Notes and Protocols for (Difluoro)methyl-phosphine Ligands in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of palladium-catalyzed cross-coupling has been revolutionized by the development of sophisticated phosphine (B1218219) ligands that enhance catalytic activity, stability, and selectivity. Among these, ligands bearing fluorine-containing substituents have garnered significant interest due to their unique electronic properties. The strongly electron-withdrawing nature of fluorinated alkyl groups, such as the difluoromethyl (CHF2) group, can significantly modulate the electronic character of the phosphorus atom, thereby influencing the catalytic cycle.
These application notes provide a comprehensive overview of the use of (difluoro)methyl-phosphine ligands in palladium-catalyzed cross-coupling reactions. While direct, publicly available data on the application of (difluoro)methyl-phosphines (R₂PCHF₂) in widely used cross-coupling reactions is limited, this document compiles available information on their synthesis and provides detailed, extrapolated protocols for their use in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The protocols are based on established methodologies for structurally and electronically similar fluorinated and electron-deficient phosphine ligands.[1][2][3]
The difluoromethyl group is considered a lipophilic hydrogen-bond donor and a bioisostere of hydroxyl, thiol, and amino groups, making molecules containing this moiety highly valuable in medicinal chemistry and drug development.[4]
Ligand Profile: (Difluoro)methyl-phosphines
(Difluoro)methyl-phosphine ligands are characterized by the presence of a CHF₂ group attached to the phosphorus atom. This group imparts distinct electronic and steric properties:
-
Electronic Effects : The two fluorine atoms are strongly electron-withdrawing, which reduces the electron density on the phosphorus atom. This makes the phosphine a weaker σ-donor and a better π-acceptor compared to its non-fluorinated alkyl counterparts. This electronic modulation can influence all steps of the catalytic cycle, from oxidative addition to reductive elimination.[2]
-
Steric Effects : The steric profile of the ligand is primarily dictated by the other two substituents on the phosphorus atom (R groups). These can be tuned to control the coordination number and geometry of the palladium center.
Synthesis of (Difluoro)methyl-phosphine Ligands
A key step in utilizing these ligands is their synthesis. A common route involves the reaction of a chlorophosphine with a difluoromethylating agent. For instance, halodifluoromethyl-substituted phosphines can be prepared from chlorodiphenylphosphine (B86185) using silicon reagents like Me₃SiCF₂X (where X = Cl, Br), followed by further modifications if necessary.[5]
General Synthetic Workflow:
Caption: General workflow for the synthesis of (difluoro)methyl-phosphine ligands.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The electronic properties of (difluoro)methyl-phosphine ligands are expected to influence the transmetalation and reductive elimination steps of the catalytic cycle. Electron-deficient phosphine ligands have been shown to be effective in certain Suzuki-Miyaura couplings, particularly in controlling selectivity.[1][2]
Proposed Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Chlorides
This protocol is adapted from established procedures for electron-deficient phosphine ligands.[1][6]
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
(Difluoro)methyl-phosphine ligand (e.g., Cy₂PCHF₂)
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., toluene (B28343) or 1,4-dioxane, 5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (1-2 mol% Pd), the (difluoro)methyl-phosphine ligand (2-4 mol%), the aryl chloride, the arylboronic acid, and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Expected Performance and Substrate Scope (Based on Analogy)
The use of electron-deficient phosphines like (difluoro)methyl-phosphines may be particularly advantageous for the coupling of electron-rich aryl chlorides or for achieving specific regioselectivity in the coupling of polyhalogenated arenes.[1]
| Entry | Aryl Halide | Arylboronic Acid | Ligand | Pd Source | Base | Solvent | Temp (°C) | Yield (%) | TON |
| 1 | 4-Chloroanisole | Phenylboronic acid | Cy₂PCHF₂ | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 85-95 | 85-95 |
| 2 | 2-Chlorotoluene | 4-Methoxyphenylboronic acid | tBu₂PCHF₂ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 110 | 80-90 | 40-45 |
| 3 | 4-Chlorobenzonitrile | 3-Tolylboronic acid | Ph₂PCHF₂ | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 100 | 90-98 | 90-98 |
Note: The quantitative data in this table is hypothetical and extrapolated from results with similar electron-deficient phosphine ligands.[1][6] Actual results may vary.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental method for the synthesis of C-N bonds. The performance of this reaction is highly dependent on the phosphine ligand. While bulky, electron-rich phosphines are commonly used, electron-deficient ligands can offer complementary reactivity, especially with challenging substrates.[3][7]
Proposed Experimental Workflow
Caption: Experimental workflow for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of Aryl Bromides
This protocol is based on general procedures for C-N coupling reactions.[7][8]
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
(Difluoro)methyl-phosphine ligand (e.g., (p-tolyl)₂PCHF₂)
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Strong base (e.g., NaOtBu or LHMDS, 1.4 mmol)
-
Anhydrous solvent (e.g., toluene, 5 mL)
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst (1-2 mol% Pd), the (difluoro)methyl-phosphine ligand (2-4 mol%), the base, and the aryl bromide.
-
Add the solvent, followed by the amine.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath (typically 80-100 °C).
-
Stir the reaction mixture for the required time, monitoring by TLC or GC-MS.
-
After completion, cool the reaction, quench with saturated aqueous ammonium (B1175870) chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Anticipated Results and Scope (Based on Analogy)
Electron-deficient phosphine ligands may be beneficial in couplings involving electron-rich amines or nitrogen-containing heterocycles that can act as catalyst poisons for more electron-rich palladium centers.[3]
| Entry | Aryl Halide | Amine | Ligand | Pd Source | Base | Solvent | Temp (°C) | Yield (%) | TON |
| 1 | 4-Bromotoluene | Morpholine | (p-tolyl)₂PCHF₂ | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 88-96 | 44-48 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Aniline | Cy₂PCHF₂ | Pd₂(dba)₃ | LHMDS | Toluene | 80 | 90-99 | 45-50 |
| 3 | 3-Bromopyridine | n-Hexylamine | tBu₂PCHF₂ | Pd₂(dba)₃ | NaOtBu | Dioxane | 100 | 75-85 | 37-42 |
Note: The quantitative data in this table is hypothetical and based on results with analogous electron-deficient phosphine ligand systems.[3][7] Actual performance may differ.
Safety and Handling
-
(Difluoro)methyl-phosphine ligands, like other phosphines, are air-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Palladium catalysts and their precursors are toxic and should be handled with appropriate personal protective equipment.
-
The solvents used in these reactions are flammable and should be handled in a well-ventilated fume hood.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
(Difluoro)methyl-phosphine ligands represent an intriguing class of ligands for palladium-catalyzed cross-coupling reactions. Their unique electronic properties, stemming from the electron-withdrawing difluoromethyl group, suggest potential advantages in specific applications, such as enhancing selectivity or enabling reactions with challenging substrates. While direct experimental data is still emerging, the protocols and insights provided in these application notes, derived from well-established principles and analogous systems, offer a solid foundation for researchers to explore the utility of these promising ligands in organic synthesis, drug discovery, and materials science. Further research is warranted to fully elucidate the scope and potential of (difluoro)methyl-phosphine ligands in catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoary ... - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01669J [pubs.rsc.org]
- 3. openreadings.eu [openreadings.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. research.rug.nl [research.rug.nl]
Application Notes and Protocols for the Synthesis of (Difluoro)methyl-phosphine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of (difluoro)methyl-phosphine compounds, valuable building blocks in medicinal chemistry and materials science. The introduction of the difluoromethyl group can significantly alter the electronic and steric properties of phosphine (B1218219) ligands and organophosphorus compounds, influencing their catalytic activity, bioavailability, and metabolic stability.
Synthesis of (Chlorodifluoromethyl)diphenylphosphine
This protocol details the synthesis of (chlorodifluoromethyl)diphenylphosphine via the reaction of chlorodiphenylphosphine (B86185) with (chlorodifluoromethyl)trimethylsilane. This method provides a direct route to a P(III) species bearing a halodifluoromethyl group.
Experimental Protocol
Materials:
-
Chlorodiphenylphosphine (Ph₂PCl)
-
(Chlorodifluoromethyl)trimethylsilane (Me₃SiCF₂Cl)
-
Anhydrous toluene (B28343)
-
Anhydrous hexane
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
-
Inert atmosphere (dry nitrogen or argon)
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, a 100 mL Schlenk flask equipped with a magnetic stir bar is charged with chlorodiphenylphosphine (1.0 eq). Anhydrous toluene is added to dissolve the starting material.
-
Addition of Reagent: (Chlorodifluoromethyl)trimethylsilane (1.2 eq) is added dropwise to the stirred solution at room temperature.
-
Reaction: The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a set time (e.g., 12-24 hours). The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent and volatile byproducts (e.g., trimethylsilyl (B98337) chloride) are removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or flash chromatography on silica (B1680970) gel under an inert atmosphere. The use of deoxygenated solvents is crucial to prevent oxidation of the phosphine product.[1]
Note: (Chlorodifluoromethyl)diphenylphosphine is air-sensitive and should be handled and stored under an inert atmosphere.[2]
Quantitative Data Summary
| Entry | Starting Material | Reagent | Product | Yield (%) | Reference |
| 1 | Chlorodiphenylphosphine | Me₃SiCF₂Cl | (Chlorodifluoromethyl)diphenylphosphine | Not specified | [2] |
| 2 | Chlorodiphenylphosphine | Me₃SiCF₂Br | (Bromodifluoromethyl)diphenylphosphine | Not specified | [2] |
Characterization Data for (Chlorodifluoromethyl)diphenylphosphine:
Due to the air-sensitive nature of the product, characterization is typically performed on the corresponding phosphine oxide or sulfide. However, direct NMR analysis under inert conditions is possible.
| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) |
| ³¹P | ~ δ 40-50 | |
| ¹⁹F | ~ δ -40 to -50 | |
| ¹H | δ 7.2-7.8 (m, 10H) | |
| ¹³C | δ 128-135 (aromatic C) |
(Note: Specific chemical shifts and coupling constants can vary depending on the solvent and referencing standard.)
Ruthenium-Catalyzed Meta-Difluoromethylation of Arene Phosphines
This method allows for the direct, late-stage functionalization of arene phosphines, which is particularly useful for modifying existing ligands and studying structure-activity relationships.
Experimental Protocol
Materials:
-
Arene phosphine (e.g., diphenyl(o-tolyl)phosphine)
-
[Ru(p-cymene)Cl₂]₂
-
1,3-Dione ligand (e.g., acetylacetone)
-
Difluoromethylating agent (e.g., ethyl bromodifluoroacetate)
-
Silver carbonate (Ag₂CO₃)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Schlenk tube
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube are added the arene phosphine (1.0 eq), [Ru(p-cymene)Cl₂]₂ (5 mol%), the 1,3-dione ligand (20 mol%), and Ag₂CO₃ (2.0 eq).
-
Addition of Reagents: The Schlenk tube is evacuated and backfilled with an inert gas. Anhydrous 1,2-dichloroethane (B1671644) and the difluoromethylating agent (2.0 eq) are added via syringe.
-
Reaction: The sealed tube is placed in a preheated oil bath at a specified temperature (e.g., 100 °C) and stirred for a set time (e.g., 24 hours).
-
Workup: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to afford the meta-difluoromethylated phosphine.
Quantitative Data Summary
| Entry | Arene Phosphine | Product | Yield (%) |
| 1 | Diphenyl(o-tolyl)phosphine | (2-(dicyclohexylphosphino)-3'-(difluoromethyl)-[1,1'-biphenyl]) | 75 |
| 2 | Tri(o-tolyl)phosphine | (2',6'-bis(difluoromethyl)-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine | 68 |
(Yields are representative and can vary based on the specific substrate and reaction conditions.)
Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic protocols described above.
Caption: Workflow for the synthesis of (chlorodifluoromethyl)diphenylphosphine.
Caption: Workflow for the Ru-catalyzed meta-difluoromethylation of arene phosphines.
References
Application Notes and Protocols for Spectroscopic Analysis of (Difluoro)methyl-phosphine Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the spectroscopic analysis of (difluoro)methyl-phosphine complexes, a class of compounds of growing interest in medicinal chemistry and catalysis. The unique electronic properties imparted by the difluoromethyl (-CHF₂) group can significantly influence the characteristics of the phosphine (B1218219) ligand and its corresponding metal complexes, making detailed spectroscopic analysis crucial for understanding their structure, bonding, and reactivity.
Introduction to (Difluoro)methyl-phosphine Complexes
(Difluoro)methyl-phosphine ligands are organophosphorus compounds where a difluoromethyl group is directly attached to the phosphorus atom. The strong electron-withdrawing nature of the two fluorine atoms modulates the electron density on the phosphorus, affecting its σ-donating and π-accepting properties. When coordinated to a transition metal, these ligands can influence the catalytic activity, stability, and spectroscopic properties of the resulting complex.
In drug development, the difluoromethyl group is recognized as a valuable bioisostere for hydroxyl, thiol, or amine groups. Its incorporation can enhance metabolic stability, improve lipophilicity, and modulate the binding affinity of drug candidates.[1][2] The synthesis of phosphine oxides from these ligands also presents opportunities in medicinal chemistry, as the phosphine oxide moiety is a strong hydrogen bond acceptor.[3]
Spectroscopic Characterization Techniques
A multi-technique spectroscopic approach is essential for the unambiguous characterization of (difluoro)methyl-phosphine complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for characterizing these complexes in solution. Key nuclei to probe are ³¹P, ¹⁹F, and ¹H.
-
³¹P NMR Spectroscopy: Provides information about the coordination environment of the phosphorus atom. The chemical shift (δ) of the phosphorus nucleus changes significantly upon coordination to a metal center. The multiplicity of the signal can reveal couplings to other nuclei, such as ¹⁹F, ¹H, and the metal center (if NMR active, e.g., ¹⁰³Rh, ¹⁹⁵Pt).[4]
-
¹⁹F NMR Spectroscopy: Is highly sensitive to the electronic environment of the fluorine atoms. The ¹⁹F chemical shift and the coupling constants with phosphorus (¹JPF) and hydrogen (²JHF) are characteristic of the -CHF₂ group and can be affected by coordination.[5]
-
¹H NMR Spectroscopy: The proton of the -CHF₂ group typically appears as a triplet due to coupling with the two equivalent fluorine atoms. Further coupling to the phosphorus atom (²JPH) may also be observed.
Table 1: Representative NMR Spectroscopic Data for (Difluoro)methyl-phosphine Ligands and Related Complexes
| Compound/Complex Type | Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Reference(s) |
| Ph₂P-CF₂H (Ligand) | ³¹P | Not widely reported | - | |
| Ph₂P-CF₂H (Ligand) | ¹⁹F | Not widely reported | - | |
| Ph₂P-CF₂H (Ligand) | ¹H | Not widely reported | - | |
| cis-[PtCl₂(PPh₂R)₂] | ³¹P | Varies with R | ¹J(Pt,P) ≈ 3500 | [1] |
| trans-[PdCl₂(PPh₂R)₂] | ³¹P | Varies with R | - | [1] |
| [Rh(CO)Cl(PPh₃)₂] | ³¹P | ~29 | ¹J(Rh,P) ≈ 124 | [6] |
| [Ir(H)(PPh₃)₂(L)] | ¹H (hydride) | -13.52 (triplet) | J(P,H) ≈ 34.5 | [3] |
Note: Specific, quantitative NMR data for (difluoro)methyl-phosphine complexes are not widely available in the reviewed literature. The data presented for related phosphine complexes are for comparative purposes.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying characteristic vibrational modes of the functional groups within the complex. Key vibrational bands to monitor include:
-
ν(C-F): Stretching vibrations of the carbon-fluorine bonds in the -CHF₂ group.
-
ν(P-C): Stretching vibration of the phosphorus-carbon bond.
-
ν(M-P): Stretching vibration of the metal-phosphorus bond, typically found in the far-IR region.
-
ν(CO): In carbonyl complexes, the position of the CO stretching frequency is sensitive to the electronic properties of the phosphine ligand.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the complexes, confirming their composition and structure. Electrospray ionization (ESI) and Fast Atom Bombardment (FAB) are common techniques for analyzing these types of compounds.[8]
Experimental Protocols
General Synthesis of (Difluoromethyl)phosphine Ligands
A common route to synthesize (difluoromethyl)phosphines involves the reaction of a chlorophosphine with a difluoromethylating agent.
Protocol 1: Synthesis of (Difluoromethyl)diphenylphosphine (Ph₂PCHF₂)
This protocol is a general representation and may require optimization.
-
Materials: Chlorodiphenylphosphine (B86185) (Ph₂PCl), (Difluoromethyl)trimethylsilane (B44995) (TMSCHF₂), a suitable solvent (e.g., dry THF).
-
Procedure: a. In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve chlorodiphenylphosphine in the solvent. b. Cool the solution to a low temperature (e.g., -78 °C). c. Slowly add a solution of (difluoromethyl)trimethylsilane to the cooled chlorophosphine solution. d. Allow the reaction mixture to slowly warm to room temperature and stir for several hours. e. Monitor the reaction progress by ³¹P NMR spectroscopy. f. Upon completion, quench the reaction and purify the product using appropriate techniques such as distillation or chromatography under inert conditions.
Diagram 1: General Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of (difluoromethyl)phosphine ligands.
General Synthesis of Metal-(Difluoromethyl)phosphine Complexes
These complexes are typically prepared by reacting the (difluoromethyl)phosphine ligand with a suitable metal precursor.
Protocol 2: Synthesis of a Generic Dichloro[bis((difluoromethyl)diphenylphosphine)]palladium(II) Complex
This protocol is a general representation and may require optimization.
-
Materials: (Difluoromethyl)diphenylphosphine (Ph₂PCHF₂), a palladium(II) precursor (e.g., [PdCl₂(MeCN)₂] or [PdCl₂(cod)]), a suitable solvent (e.g., dichloromethane (B109758) or toluene).
-
Procedure: a. In a Schlenk flask under an inert atmosphere, dissolve the palladium(II) precursor in the solvent. b. To this solution, add two equivalents of the (difluoromethyl)diphenylphosphine ligand. c. Stir the reaction mixture at room temperature for a specified period. d. The product may precipitate from the solution or can be isolated by removing the solvent under reduced pressure. e. Wash the solid product with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials. f. Dry the complex under vacuum. g. Characterize the product using NMR, IR, and mass spectrometry.
Diagram 2: General Workflow for Complex Synthesis
Caption: Workflow for the synthesis of metal-(difluoromethyl)phosphine complexes.
Applications in Drug Development
The unique properties of the difluoromethyl group make (difluoro)methyl-phosphine complexes and their derivatives, such as phosphine oxides, attractive for medicinal chemistry applications.
Bioisosteric Replacement
The -CHF₂ group can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. This substitution can lead to improved pharmacokinetic properties, such as increased metabolic stability and enhanced membrane permeability.[2][6][9]
Diagram 3: Bioisosteric Replacement Strategy
Caption: The role of the -CHF₂ group as a bioisostere in drug design.
Catalysis for Pharmaceutical Synthesis
Palladium-phosphine complexes are widely used as catalysts in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are fundamental in the synthesis of many pharmaceutical compounds.[10] The electronic and steric properties of (difluoro)methyl-phosphine ligands can be fine-tuned to optimize the efficiency and selectivity of these catalytic processes.
Conclusion
The spectroscopic analysis of (difluoro)methyl-phosphine complexes requires a combination of NMR, IR, and mass spectrometry to fully elucidate their structure and bonding. While specific quantitative data for this particular class of complexes is still emerging in the scientific literature, the protocols and principles outlined here provide a solid foundation for researchers in this field. The potential applications of these compounds in drug development, both as bioisosteres and as ligands in catalysis, highlight the importance of continued research and detailed characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes [frontiersin.org]
- 4. Phosphine Complexes of the Platinum Group Metals | Johnson Matthey Technology Review [technology.matthey.com]
- 5. Palladium(0) complexes of diferrocenylmercury diphosphines: synthesis, X-ray structure analyses, catalytic isomerization, and C–Cl bond activation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. staff-old.najah.edu [staff-old.najah.edu]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Structure and dynamic NMR behavior of rhodium complexes supported by Lewis acidic group 13 metallatranes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for NMR Spectroscopy of (Difluoro)methyl-phosphine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Nuclear Magnetic Resonance (NMR) spectroscopy as applied to (difluoro)methyl-phosphine compounds. Given the increasing importance of organofluorine compounds in pharmaceuticals and agrochemicals, understanding their structure and dynamics is crucial. The difluoromethyl (-CHF2) group, in particular, offers unique properties as a bioisostere for hydroxyl, thiol, and amine moieties, making its incorporation into phosphine-based molecules a subject of significant interest.
Introduction to NMR of (Difluoro)methyl-phosphine Compounds
NMR spectroscopy is an indispensable tool for the structural elucidation of (difluoro)methyl-phosphine compounds. The presence of three magnetically active nuclei, 1H, 19F, and 31P (all with I = 1/2 and high natural abundance), provides a wealth of information through chemical shifts (δ) and spin-spin coupling constants (J). Each nucleus serves as a sensitive probe into the electronic environment of the molecule.
-
31P NMR: Provides information about the oxidation state, coordination, and stereochemistry of the phosphorus atom. Chemical shifts can vary significantly depending on the substituents.
-
19F NMR: Highly sensitive to the local electronic environment, offering a wide chemical shift range that minimizes signal overlap. It is particularly useful for detecting subtle structural changes.[1]
-
1H NMR: Provides information about the protons in the molecule, including the characteristic signal of the -CHF2 group, which is split by both fluorine and phosphorus nuclei.
Quantitative NMR Data
The following tables summarize typical NMR data for (difluoro)methyl-phosphine derivatives. Note that chemical shifts are dependent on the solvent, concentration, and temperature, and coupling constants are a measure of the through-bond interaction between nuclei.
Table 1: 1H NMR Data for the -CHF2 Moiety in (Difluoro)methyl-phosphine Compounds
| Compound Class | Typical δ (ppm) | Typical 2JH-F (Hz) | Typical 2JH-P (Hz) | Multiplicity |
| (Difluoromethyl)phosphines | 5.5 - 7.0 | 55 - 65 | 5 - 15 | Triplet of Doublets (td) |
| (Difluoromethyl)phosphine Oxides | 6.0 - 7.5 | 50 - 60 | 10 - 20 | Triplet of Doublets (td) |
| (Difluoromethyl)phosphonates | 5.8 - 7.2 | 50 - 60 | 15 - 25 | Triplet of Doublets (td) |
Table 2: 19F NMR Data for the -CHF2 Moiety in (Difluoro)methyl-phosphine Compounds
| Compound Class | Typical δ (ppm) vs. CFCl3 | Typical 2JF-H (Hz) | Typical 2JF-P (Hz) | Multiplicity |
| (Difluoromethyl)phosphines | -110 to -130 | 55 - 65 | 70 - 90 | Doublet of Doublets (dd) |
| (Difluoromethyl)phosphine Oxides | -115 to -135 | 50 - 60 | 60 - 80 | Doublet of Doublets (dd) |
| (Difluoromethyl)phosphonates | -120 to -140 | 50 - 60 | 50 - 70 | Doublet of Doublets (dd) |
Table 3: 31P NMR Data for (Difluoro)methyl-phosphine Compounds
| Compound Class | Typical δ (ppm) vs. 85% H3PO4 | Typical 2JP-F (Hz) | Typical 2JP-H (Hz) | Multiplicity |
| (Difluoromethyl)phosphines | Varies widely | 70 - 90 | 5 - 15 | Triplet of Doublets (td) |
| (Difluoromethyl)phosphine Oxides | +20 to +40 | 60 - 80 | 10 - 20 | Triplet of Doublets (td) |
| (Difluoromethyl)phosphonates | +15 to +30 | 50 - 70 | 15 - 25 | Triplet of Doublets (td) |
Experimental Protocols
Protocol 1: Standard 1D NMR Sample Preparation
This protocol outlines the steps for preparing a sample for 1H, 19F, and 31P NMR analysis.
Materials:
-
(Difluoro)methyl-phosphine compound (5-10 mg for 1H and 19F; 10-20 mg for 31P)
-
Deuterated NMR solvent (e.g., CDCl3, Acetone-d6, DMSO-d6)
-
NMR tube
-
Pipettes
-
Vortex mixer (optional)
-
Filter (optional)
Procedure:
-
Weigh the required amount of the compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2]
-
Mix the sample until the compound is fully dissolved. A vortex mixer can be used to aid dissolution.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Carefully place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.
Protocol 2: Acquisition of 1D 1H, 19F, and 31P NMR Spectra
This protocol provides a general procedure for acquiring standard 1D NMR spectra. Parameters may need to be optimized for specific instruments and samples.
Instrument: 300-500 MHz NMR Spectrometer
Procedure:
-
Lock and Shim: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
1H NMR Acquisition:
-
Load standard proton acquisition parameters.
-
Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).
-
Use a 30° or 45° pulse angle.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
19F NMR Acquisition:
-
Switch the probe to the 19F channel.
-
Set the spectral width to encompass the expected fluorine signals (e.g., -50 to -250 ppm).[1]
-
Use a 30° or 45° pulse angle.
-
Set the relaxation delay to 1-2 seconds. For quantitative measurements, a longer delay (5 x T1) is recommended.[3]
-
Acquire a suitable number of scans (typically 16-64).
-
Process the data similarly to the 1H spectrum.
-
-
31P NMR Acquisition:
-
Switch the probe to the 31P channel.
-
Set the spectral width to cover the expected phosphorus signals (e.g., -50 to +50 ppm for phosphines and their oxides/phosphonates).[4]
-
Proton decoupling is commonly used to simplify the spectra, but coupled spectra are necessary to observe nJP-H couplings.
-
Use a 30° or 45° pulse angle.
-
Set a longer relaxation delay (e.g., 2-5 seconds) due to the potentially long T1 relaxation times of 31P nuclei. For quantitative analysis, inverse-gated decoupling should be used with a relaxation delay of at least 5 times the longest T1.
-
Acquire a larger number of scans (e.g., 64-256 or more) to compensate for the lower sensitivity compared to 1H.
-
Process the data as described above.
-
Structural Elucidation through Coupling Patterns
The characteristic splitting patterns observed in the NMR spectra of (difluoro)methyl-phosphine compounds are a powerful tool for structural confirmation. The interplay of couplings between 1H, 19F, and 31P provides a unique fingerprint for the -CHF2-P moiety.
-
In the 1H NMR spectrum , the proton of the -CHF2 group appears as a triplet of doublets due to coupling with the two equivalent fluorine atoms (2JH-F) and the phosphorus atom (2JH-P).
-
In the 19F NMR spectrum , the two equivalent fluorine atoms of the -CHF2 group appear as a doublet of doublets due to coupling with the proton (2JF-H) and the phosphorus atom (2JF-P).
-
In the 31P NMR spectrum (proton-coupled), the phosphorus signal appears as a triplet of doublets due to coupling with the two equivalent fluorine atoms (2JP-F) and the proton (2JP-H).
Applications in Drug Development
The detailed structural information obtained from NMR spectroscopy is critical in the development of drugs containing the (difluoro)methyl-phosphine motif.
-
Structural Verification: Confirming the successful synthesis of the target molecule and identifying any byproducts.
-
Conformational Analysis: Using NOE experiments and coupling constants to determine the three-dimensional structure of the molecule in solution.
-
Ligand Binding Studies: Monitoring changes in the NMR spectrum upon binding to a biological target, such as a protein, to identify the binding site and understand the nature of the interaction. 19F NMR is particularly advantageous for these studies due to the lack of endogenous fluorine signals in biological systems.
-
Metabolic Studies: Tracking the fate of a drug candidate in biological systems by observing the appearance of new fluorine- or phosphorus-containing signals corresponding to metabolites.[5]
By providing detailed atomic-level information, NMR spectroscopy plays a pivotal role in accelerating the design and development of novel therapeutics based on (difluoro)methyl-phosphine scaffolds.
References
- 1. biophysics.org [biophysics.org]
- 2. Diethyl (bromodifluoromethyl)phosphonate 96 65094-22-6 [sigmaaldrich.com]
- 3. acgpubs.org [acgpubs.org]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. Fluorine-19 or phosphorus-31 NMR spectroscopy: a suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Difluoro)methyl-phosphine Ligands in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing substituents into phosphine (B1218219) ligands represents a significant strategy for modulating the electronic and steric properties of palladium catalysts. The (difluoro)methyl group (CHF₂), in particular, imparts unique electronic characteristics due to its strong electron-withdrawing nature. These properties can profoundly influence the key steps of palladium-catalyzed cross-coupling reactions, such as oxidative addition and reductive elimination, potentially leading to enhanced catalytic activity, selectivity, and functional group tolerance. This document provides detailed application notes and protocols for the hypothetical application of (difluoro)methyl-phosphine ligands in common palladium-catalyzed reactions, based on established methodologies for analogous transformations.
Application Notes
The presence of a difluoromethyl group on a phosphine ligand, for instance in diphenyl(difluoromethyl)phosphine (Ph₂PCHF₂), renders the phosphorus atom more electron-deficient compared to its non-fluorinated alkyl or aryl counterparts. This electronic perturbation can have several implications for catalysis:
-
Enhanced Reductive Elimination: The electron-withdrawing nature of the CHF₂ group can accelerate the rate-limiting reductive elimination step in many cross-coupling reactions. This can lead to higher turnover numbers and improved yields, especially in challenging couplings.
-
Stabilization of the Catalyst: While electron-rich phosphines are often favored for promoting oxidative addition, electron-deficient ligands can stabilize the palladium(0) resting state of the catalyst, potentially increasing its longevity.
-
Modified Selectivity: The unique electronic and steric profile of (difluoro)methyl-phosphine ligands may offer altered chemo-, regio-, and stereoselectivity compared to traditional phosphine ligands.
-
Challenges in Oxidative Addition: The reduced electron-donating ability might slow down the oxidative addition of less reactive substrates, such as aryl chlorides. Careful optimization of reaction conditions may be necessary to overcome this potential drawback.
These characteristics make (difluoro)methyl-phosphine ligands promising candidates for a range of palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications.
Key Palladium-Catalyzed Reactions and Protocols
The following protocols are adapted from established procedures for similar cross-coupling reactions and are presented as a starting point for the application of (difluoro)methyl-phosphine ligands.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The use of a (difluoro)methyl-phosphine ligand could be particularly advantageous for the coupling of electron-rich or sterically hindered substrates.
Table 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | Ph₂PCHF₂ (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | Expected high yield |
| 2 | Pd₂(dba)₃ (1) | Ph₂PCHF₂ (4) | Cs₂CO₃ | Dioxane | 100 | 12 | Expected high yield |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Diphenyl(difluoromethyl)phosphine (Ph₂PCHF₂)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Degassed water (0.5 mL)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium source, the (difluoro)methyl-phosphine ligand, the aryl halide, the arylboronic acid, and the base.
-
Add the degassed solvent and water via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
This reaction is a powerful tool for forming C-N bonds. The electron-deficient nature of (difluoro)methyl-phosphine ligands could facilitate the reductive elimination step, which is often rate-limiting.
Table 2: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | Ph₂PCHF₂ (4) | NaOtBu | Toluene | 100 | 18 | Expected good to high yield |
| 2 | Pd₂(dba)₃ (1) | Ph₂PCHF₂ (4) | LHMDS | Dioxane | 100 | 18 | Expected good to high yield |
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Diphenyl(difluoromethyl)phosphine (Ph₂PCHF₂)
-
Aryl halide (e.g., 4-chlorotoluene, 1.0 mmol)
-
Amine (e.g., morpholine, 1.2 mmol)
-
Strong base (e.g., sodium tert-butoxide, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
-
Procedure:
-
In a glovebox, charge a dry Schlenk tube with the palladium source, the (difluoro)methyl-phosphine ligand, and the base.
-
Add the aryl halide and the amine.
-
Add the degassed solvent.
-
Seal the tube, remove it from the glovebox, and heat in an oil bath at the specified temperature with vigorous stirring.
-
After the indicated time, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether, filter through a pad of Celite, and rinse the pad with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Diagram 2: Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. The electronic properties of the (difluoro)methyl-phosphine ligand can influence the regioselectivity and efficiency of this transformation.
Table 3: Heck Reaction of Iodobenzene with Styrene
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | Ph₂PCHF₂ (2) | Et₃N | DMF | 100 | 16 | Expected high yield |
| 2 | PdCl₂(PPh₃)₂ (1) | Ph₂PCHF₂ (2) | K₂CO₃ | Acetonitrile | 80 | 24 | Expected good yield |
Experimental Protocol: Heck Reaction
-
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Diphenyl(difluoromethyl)phosphine (Ph₂PCHF₂)
-
Aryl halide (e.g., iodobenzene, 1.0 mmol)
-
Alkene (e.g., styrene, 1.5 mmol)
-
Base (e.g., triethylamine, 2.0 mmol)
-
Anhydrous solvent (e.g., DMF, 5 mL)
-
-
Procedure:
-
To a Schlenk tube, add the palladium source and the (difluoro)methyl-phosphine ligand.
-
Evacuate and backfill with an inert gas.
-
Add the solvent, aryl halide, alkene, and base via syringe.
-
Heat the mixture to the desired temperature and stir.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature and pour into water (25 mL).
-
Extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
-
Diagram 3: Logical Relationship of Ligand Properties and Catalytic Steps
Caption: Influence of (difluoro)methyl-phosphine properties on key catalytic steps.
Application Notes and Protocols: The Role of Fluorinated Phosphines in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tertiary phosphines are a cornerstone class of ligands in homogeneous catalysis, prized for the ability to fine-tune their steric and electronic properties.[1] The introduction of fluorine atoms or perfluoroalkyl (Rf) groups into phosphine (B1218219) ligands imparts unique characteristics that have been strategically exploited to address key challenges in organic synthesis. The high electronegativity of fluorine creates highly electron-deficient phosphines, which alters the electronic properties of the metal center they coordinate to.[1][2] This electronic modulation can enhance catalytic activity, improve selectivity, and increase catalyst stability.[3] Furthermore, the unique solubility properties of highly fluorinated "fluorous" phosphines—which are preferentially soluble in fluorous solvents—have enabled innovative strategies for catalyst separation and recycling, a critical aspect of sustainable chemistry.[4][5]
These application notes provide an overview of the key concepts behind the use of fluorinated phosphines, present quantitative data on their performance in several key transformations, and offer detailed experimental protocols for their application.
Core Concepts: Electronic Effects and Catalyst Recovery
Electronic and Steric Tuning
The primary influence of fluorination is the powerful electron-withdrawing effect of the C-F bond. When perfluoroalkyl groups are attached to the phosphorus atom, they significantly reduce the electron density on the phosphorus, decreasing its basicity and σ-donor character while enhancing its π-acceptor properties.[1][2] This modulation of the ligand's electronic profile directly affects the coordinated metal center.
-
Enhanced Reactivity: An electron-deficient metal center can promote key steps in a catalytic cycle, such as reductive elimination, which is often the product-forming step in cross-coupling reactions.[1]
-
Modified Selectivity: Fine-tuning the electronic and steric environment around the metal can precisely control the regioselectivity (e.g., linear vs. branched products in hydroformylation) or enantioselectivity of a reaction.[3]
-
Increased Stability: Fluorinated ligands can impart greater thermal and oxidative stability to the catalyst.[3]
Caption: Electronic effect of fluorine on a phosphine ligand.
Fluorous Biphasic Catalysis (FBC)
Caption: Workflow for Fluorous Biphasic Catalysis (FBC).
Thermomorphic Catalysis
As a "greener" alternative that avoids the use of bulk fluorous solvents, thermomorphic catalysis relies on the temperature-dependent solubility of a fluorous-tagged catalyst directly in the organic reaction solvent.[7][8] At low temperatures, the catalyst is insoluble and exists as a solid. Upon heating, its solubility increases dramatically, allowing it to dissolve and catalyze the reaction under homogeneous conditions.[7] Once the reaction is complete, the mixture is cooled, causing the catalyst to precipitate out of the solution. The solid catalyst can then be recovered by simple filtration and reused.[8]
Caption: Workflow for Thermomorphic Catalysis.
Applications and Protocols
Rhodium-Catalyzed Hydroformylation
Hydroformylation, or the "oxo" process, is a fundamental industrial process for converting alkenes into aldehydes.[3] The choice of phosphine ligand is critical for controlling activity and regioselectivity (n/iso ratio). Fluorinated phosphines, by modifying the electronic properties of the rhodium center, can enhance catalyst activity and stability while allowing for fine control over selectivity.[3][9]
Data Presentation: Performance in Hydroformylation of 1-Hexene
| Ligand/Catalyst System | Temp (°C) | Pressure (bar, CO/H₂) | n/iso Ratio | Activity (TOF, h⁻¹) | Reference |
| Rh(acac)(CO)₂ / PPh₃ | 80 | 20 (1:1) | 2.9 | ~300 | [10] (Comparative) |
| Rh(acac)(CO)₂ / Ethanox 398 ((ArO)₂PF) | 80 | 20 (1:1) | 15.0 | ~1200 | [9][10] |
| Rh(acac)(CO)₂ / Naphthalene-derived fluorophosphite | 80 | 20 (1:1) | >20 | High | [10] |
| HRh(CO){P[CH₂CH₂(CF₂)₅CF₃]₃}₃ in Fluorous Biphase System | 100 | 10 (1:1) | 2.8 | ~100 | [5] |
Experimental Protocol: Hydroformylation of 1-Octene using a Fluorous Biphase System
This protocol is adapted from the seminal work by Horváth and Rábai.[5]
Materials:
-
Rhodium catalyst precursor: HRh(CO){P[CH₂CH₂(CF₂)₅CF₃]₃}₃
-
Substrate: 1-octene
-
Organic Solvent: Toluene
-
Fluorous Solvent: Perfluoromethylcyclohexane (PFMC)
-
Syngas: 1:1 mixture of CO and H₂
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control.
Procedure:
-
In a glovebox, charge the autoclave with the rhodium catalyst precursor (e.g., 0.01 mmol).
-
Add the fluorous solvent (e.g., 3 mL of PFMC) to dissolve the catalyst.
-
Add the organic solvent (e.g., 3 mL of toluene) and the substrate (e.g., 10 mmol of 1-octene). At room temperature, the system will be two phases.
-
Seal the autoclave, remove it from the glovebox, and purge it several times with syngas.
-
Pressurize the reactor to the desired pressure (e.g., 10 bar of 1:1 CO/H₂).
-
Heat the reactor to the reaction temperature (e.g., 100 °C) with vigorous stirring. At this temperature, the solvents become miscible, forming a single phase.
-
Maintain the reaction for the desired time (e.g., 2-4 hours), monitoring the pressure drop.
-
After the reaction is complete, cool the reactor to room temperature. The system will separate back into two phases.
-
Vent the excess syngas.
-
The upper organic layer, containing the aldehyde products, can be carefully removed via cannula. The lower fluorous layer, containing the catalyst, remains in the reactor and can be reused for a subsequent run by adding fresh substrate and solvent.
-
Analyze the organic phase by Gas Chromatography (GC) to determine conversion and regioselectivity.
Palladium-Catalyzed Cross-Coupling Reactions
Fluorinated phosphines are valuable in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination.[1][11] The electron-deficient nature of the ligands can accelerate the reductive elimination step, often leading to higher turnover numbers and allowing for the coupling of more challenging substrates, such as aryl chlorides.[1][12]
Caption: Role of phosphine ligands in the Suzuki-Miyaura cycle.
Data Presentation: Performance in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Ligand | Base | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | P(C₆H₄-CF₃)₃ | K₂CO₃ | 95 | [12] (Illustrative) |
| 4-Chlorotoluene | Phenylboronic acid | P(tBu)₃ | K₃PO₄ | 98 | [13] (Comparative) |
| 4-Chlorotoluene | Phenylboronic acid | P(biphenyl)Ph₂ | K₃PO₄ | >99 | [13] |
| Phenylbromide | PhB(OH)₃⁻ | P(CF₃)₃ | (Computational) | N/A (Barrier lowered for TM) | [12] |
Experimental Protocol: Buchwald-Hartwig Amination of an Unactivated Aryl Chloride
This protocol is a general representation based on methodologies using sterically demanding phosphine ligands, which may include fluorinated analogues for specific applications.[14][15]
Materials:
-
Palladium precursor: Pd₂(dba)₃ or Pd(OAc)₂
-
Ligand: e.g., a bulky biaryl phosphine (fluorinated or non-fluorinated)
-
Aryl Halide: e.g., 4-chloro-toluene
-
Amine: e.g., Morpholine
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Toluene or Dioxane (anhydrous)
-
Schlenk flask or sealed tube, magnetic stirrer, heating block/oil bath.
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., 0.01 mmol, 1 mol%), the phosphine ligand (e.g., 0.024 mmol, 2.4 mol%), and the base (e.g., 1.4 mmol of NaOtBu).
-
Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol) to the flask.
-
Add the anhydrous solvent (e.g., 2 mL of toluene).
-
Seal the flask and heat the reaction mixture to the required temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aryl amine.
Gold-Catalyzed Reactions
Fluorinated phosphine ligands have also been shown to accelerate homogeneous gold(I) catalysis.[16] For example, fluorinated JohnPhos-type ligands enhance the efficiency of gold-catalyzed indole-hydroarylation and intramolecular hydroindolynation of alkynes. The electron-withdrawing fluorine atoms are thought to create more reactive organo-gold intermediates that are more susceptible to subsequent nucleophilic attack.[16] Highly fluorinated phosphines have also been used to create recyclable gold catalysts for hydrosilylation reactions.[17]
Data Presentation: Gold-Catalyzed Intramolecular Hydroindolynation
| Catalyst | Time (h) | Conversion (%) | Reference |
| JohnPhosAuCl | 24 | 25 | [16] |
| PedroPhosAuCl (Fluorinated JohnPhos) | 2 | >99 | [16] |
Experimental Protocol: Gold-Catalyzed Hydrosilylation
This protocol is a general representation for catalyst recycling using a fluorous phosphine-modified gold catalyst.[17]
Materials:
-
Gold catalyst: Fluorous phosphine-modified gold complex or nanoparticles.
-
Substrate: Aldehyde (e.g., benzaldehyde)
-
Reagent: Hydrosilane (e.g., triethylsilane)
-
Fluorous solvent (if using FBC) or organic solvent for thermomorphic separation.
Procedure:
-
In a reaction vial, combine the gold catalyst, the aldehyde (1.0 mmol), and the solvent.
-
Add the hydrosilane (1.2 mmol) to the mixture.
-
Stir the reaction at the appropriate temperature (e.g., room temperature or slightly elevated) until the reaction is complete (monitor by TLC or GC).
-
Catalyst Separation (FBC Method): Add a fluorous solvent to extract the catalyst, then separate the organic layer containing the silyl (B83357) ether product.
-
Catalyst Separation (Thermomorphic Method): If the catalyst is designed for thermomorphic separation, cool the reaction mixture to precipitate the catalyst, then filter to separate the product solution from the solid catalyst.
-
Isolate the product from the organic solution by solvent evaporation. The recovered catalyst can be washed and reused.
References
- 1. The Impact of Perfluoroalkyl Groups on Phosphane Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Facile catalyst separation without water: fluorous biphase hydroformylation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Monofluorophos–Metal Complexes: Ripe for Future Discoveries in Homogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pcliv.ac.uk [pcliv.ac.uk]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scilit.com [scilit.com]
Application Notes and Protocols for Handling Highly Reactive Phosphine Reagents
For Researchers, Scientists, and Drug Development Professionals
Highly reactive phosphine (B1218219) reagents are indispensable in modern synthetic chemistry, enabling a wide range of transformations crucial for drug discovery and development. However, their utility is matched by their hazardous nature, often being pyrophoric, air- and moisture-sensitive, and toxic.[1] Strict adherence to established handling techniques is paramount to ensure operational safety and experimental success. These application notes provide detailed protocols and guidelines for the safe and effective use of these powerful reagents.
Introduction to Highly Reactive Phosphine Reagents
Organophosphines are a class of organophosphorus compounds that are widely used as ligands in transition metal catalysis and as organocatalysts themselves.[2][3] Their reactivity stems from the lone pair of electrons on the phosphorus atom, which makes them excellent nucleophiles and ligands for metal centers.[2][4] Primary (RPH₂) and secondary (R₂PH) phosphines, in particular, are highly reactive and often pyrophoric.[2] Tertiary phosphines (R₃P) are generally more stable but can still be readily oxidized.[2] The electronic and steric properties of phosphine ligands can be finely tuned by varying the substituents on the phosphorus atom, which in turn influences the outcome of catalytic reactions.[5]
Common Hazards:
-
Pyrophoricity: Many phosphines, especially primary and secondary ones, can spontaneously ignite upon contact with air.[1][2]
-
Air and Moisture Sensitivity: Phosphines readily react with oxygen to form phosphine oxides and with water, particularly in the presence of acid or base.[2][6]
-
Toxicity: Phosphine gas and many volatile phosphine reagents are highly toxic and should be handled in a well-ventilated fume hood or glovebox.[1]
Inert Atmosphere Techniques
The cornerstone of handling highly reactive phosphine reagents is the rigorous exclusion of air and moisture. This is achieved through the use of inert atmosphere techniques, primarily employing a glovebox or a Schlenk line.[7]
Glovebox Operations
A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically nitrogen or argon), offering the highest level of protection for highly sensitive reagents.[8][9]
Table 1: Typical Glovebox Atmosphere Specifications
| Parameter | Recommended Level | Notes |
| Oxygen (O₂) | < 1 ppm | Crucial for preventing oxidation of phosphines.[9] |
| Water (H₂O) | < 1 ppm | Prevents hydrolysis and other moisture-mediated side reactions.[9] |
| Inert Gas | High-purity Nitrogen or Argon | Argon is preferred for reactions sensitive to dinitrogen coordination. |
-
Pre-Transfer Preparations: All glassware, spatulas, and other equipment must be thoroughly dried in an oven (e.g., 125°C overnight) before being brought into the glovebox antechamber.[9][10] Non-heatable items should be dried under vacuum.[9]
-
Antechamber Cycling: Place the dried equipment in the antechamber. Evacuate the antechamber to a good vacuum and then refill with the glovebox's inert gas. This "purge-and-refill" cycle should be repeated at least three times to remove atmospheric gases.[7][9][11]
-
Solvent and Reagent Transfer: Solvents must be rigorously dried and degassed before being brought into the glovebox.[9][11] Highly volatile or reactive chemicals may require special procedures, such as freeze-pump-thaw degassing.[9]
-
Working in the Glovebox: Once inside, handle all reagents with care. Keep all containers sealed when not in use to maintain the purity of the glovebox atmosphere.[11] Avoid the use of compounds that can damage the catalyst in the glovebox purifier, such as amines, thiols, and halogenated solvents.[11][12]
-
Waste Removal: All waste, including contaminated paper towels and glassware, should be sealed in a container before being removed from the glovebox through the antechamber. Pyrophoric waste requires special quenching procedures (see Section 4).[11]
Schlenk Line Techniques
A Schlenk line, or vacuum/inert gas manifold, is a versatile apparatus that allows for the manipulation of air-sensitive compounds on the lab bench.[13] It consists of a dual manifold with one line connected to a vacuum pump and the other to a source of high-purity inert gas.[14]
Table 2: Schlenk Line Operational Parameters
| Parameter | Typical Value/Procedure | Notes |
| Vacuum Level | 10⁻² - 10⁻³ mbar | Sufficient for removing atmospheric gases from glassware. |
| Inert Gas Flow | Gentle positive pressure | Indicated by a slow bubble rate through an oil or mercury bubbler.[8][10] |
| Glassware Preparation | Oven-dried and flame-dried under vacuum | Essential to remove adsorbed water.[6][7] |
| Purge-and-Refill Cycles | Minimum of 3 cycles | For preparing glassware and reaction setups.[7] |
-
Glassware Preparation: Assemble the reaction flask (e.g., a Schlenk flask or a three-necked flask) with a magnetic stir bar.[13] Ensure all joints are well-greased (if necessary) and sealed.[14] Attach the flask to the Schlenk line via flexible tubing.
-
Evacuate-Refill Cycles: Evacuate the flask under vacuum and then refill with inert gas. Repeat this cycle at least three times to ensure an inert atmosphere.[7][13] The flask can be gently heated with a heat gun during the evacuation cycles to aid in the removal of adsorbed water.[10]
-
Adding Reagents:
-
Solids: Air-stable solids can be added before the evacuate-refill cycles. Air-sensitive solids should be weighed out in a glovebox and added to the flask under a positive flow of inert gas using a solid addition tube.[13][14]
-
Liquids: Air-stable liquids can be added via syringe through a rubber septum against a counterflow of inert gas. Air-sensitive liquids must be transferred using a gas-tight syringe or via cannula transfer.[7][10]
-
-
Cannula Transfer of Liquid Reagents:
-
Equip both the reagent bottle and the reaction flask with rubber septa.
-
Pressurize the reagent bottle with a gentle flow of inert gas.
-
Insert one end of a double-tipped needle (cannula) into the headspace of the reagent bottle to flush it with inert gas.
-
Insert the other end of the cannula into the reaction flask.
-
Lower the cannula in the reagent bottle into the liquid to begin the transfer. The flow rate can be controlled by adjusting the inert gas pressure or by using a needle valve.[10][15]
-
Once the desired volume is transferred, raise the cannula above the liquid level and allow inert gas to flush the remaining liquid into the reaction flask.[15]
-
Purification and Handling of Phosphine Reagents
Many phosphine reagents are purchased in high purity, but older or partially used bottles may require purification.
Purification Techniques
-
Distillation/Sublimation: For volatile liquid or solid phosphines, distillation or sublimation under reduced pressure can be an effective purification method. This should be performed using Schlenk techniques.
-
Recrystallization: Non-volatile solid phosphines can be purified by recrystallization from an appropriate dry and deoxygenated solvent under an inert atmosphere.
-
Conversion to and Reduction of Phosphine Oxides: A common strategy for purifying and handling air-sensitive phosphines is to intentionally oxidize them to their more stable phosphine oxide counterparts.[3][16] The phosphine oxide can then be purified by standard techniques (e.g., chromatography, recrystallization) in the air. The purified phosphine oxide is then reduced back to the phosphine, often using silanes like trichlorosilane (B8805176) (HSiCl₃), immediately before use.[16][17][18]
Protocol 3.1.1: Purification via Phosphine Oxide Reduction (General Procedure)
-
Oxidation: Dissolve the impure phosphine in a suitable solvent (e.g., dichloromethane (B109758) or toluene). Add a mild oxidizing agent (e.g., hydrogen peroxide or air bubbled through the solution) until the starting phosphine is fully consumed (monitor by TLC or ³¹P NMR).
-
Purification of Phosphine Oxide: Work up the reaction and purify the resulting phosphine oxide by column chromatography or recrystallization.
-
Reduction: In a Schlenk flask under an inert atmosphere, dissolve the purified phosphine oxide in a dry, deoxygenated solvent (e.g., toluene). Add a reducing agent such as trichlorosilane, often in the presence of a tertiary amine base.[17]
-
Workup: After the reaction is complete, carefully quench any remaining reducing agent and work up the reaction under inert conditions to isolate the pure phosphine.
Quenching and Disposal of Reactive Phosphine Reagents
Proper quenching and disposal are critical for safety. Never dispose of reactive phosphine reagents without first deactivating them.[19]
Protocol 4.1.1: Quenching of Residual Phosphine Reagents
This procedure should be performed in a fume hood, under an inert atmosphere, and with appropriate personal protective equipment (PPE), including a flame-resistant lab coat.[1]
-
Dilution: Dilute the phosphine-containing solution with an inert, high-boiling solvent (e.g., toluene (B28343) or hexane) in a reaction flask equipped with a stir bar and an inert gas inlet.[20]
-
Cooling: Cool the solution in an ice-water or dry ice/acetone bath.[15][20]
-
Slow Addition of Quenching Agent: Slowly and dropwise, add a quenching agent. A common sequence is to first add a less reactive alcohol like isopropanol, followed by a more reactive one like methanol, and finally water.[15][21] The rate of addition should be controlled to keep the reaction temperature low and to manage any gas evolution.
-
Completion of Quench: After the addition is complete, allow the mixture to slowly warm to room temperature. Stir for several hours to ensure the reaction is complete. The absence of any further reaction upon the addition of a small amount of water indicates a successful quench.
-
Disposal: The quenched, non-hazardous solution can then be disposed of as hazardous waste according to institutional guidelines.[1][19]
Table 3: Recommended Quenching Agents for Phosphine Reagents
| Reagent Class | Primary Quenching Agent | Secondary Quenching Agent | Final Quenching Agent |
| Alkylphosphines | Isopropanol | Methanol | Water |
| Arylphosphines | Methanol | Water | Dilute HCl |
| Phosphine-Boranes | Water | Dilute Acid | - |
Visualizing Workflows
Diagrams can clarify complex procedures and relationships in handling reactive reagents.
Caption: Workflow for a reaction using a Schlenk line.
Caption: Decision tree for technique selection.
Safety Summary
-
Always work in a well-ventilated area , preferably a fume hood or glovebox.[22]
-
Wear appropriate PPE , including safety glasses, a flame-resistant lab coat, and suitable gloves.[1][22]
-
Have appropriate fire extinguishing equipment readily available (e.g., a Class D fire extinguisher for metal fires, and sand).[23]
-
Never work alone when handling highly reactive reagents.
-
Be familiar with the specific hazards of the phosphine reagent you are using by consulting its Safety Data Sheet (SDS).
By following these guidelines and protocols, researchers can safely and effectively utilize the synthetic power of highly reactive phosphine reagents.
References
- 1. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 2. Organophosphine - Wikipedia [en.wikipedia.org]
- 3. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. Home Page [home.sandiego.edu]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. sjsu.edu [sjsu.edu]
- 16. researchgate.net [researchgate.net]
- 17. books.rsc.org [books.rsc.org]
- 18. orgsyn.org [orgsyn.org]
- 19. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 22. chemicals.co.uk [chemicals.co.uk]
- 23. ehs.gatech.edu [ehs.gatech.edu]
Application Notes and Protocols for Late-Stage Functionalization Using (Difluoro)methyl-Phosphine Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethyl (CF₂H) group into complex molecules at a late stage of a synthetic sequence is a powerful strategy in drug discovery and development. This moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Phosphine-derived reagents have emerged as versatile tools for this purpose, offering unique reactivity for the formation of C-CF₂H and heteroatom-CF₂H bonds. These application notes provide an overview of two key (difluoro)methyl-phosphine reagents and detailed protocols for their use in late-stage functionalization.
Introduction to (Difluoro)methyl-Phosphine Reagents
(Difluoro)methyl-phosphine reagents, particularly phosphonium (B103445) salts, are valuable precursors for generating reactive difluoromethyl species. The two prominent examples detailed here are:
-
Difluoromethyltriphenylphosphonium Bromide ([Ph₃P⁺CF₂H]Br⁻, DFPB): This salt can act as a precursor to the corresponding phosphonium ylide for Wittig-type reactions. However, under specific basic conditions, it can also serve as a direct nucleophilic difluoromethylating agent for carbonyl compounds, a reaction driven by the high phosphorus-oxygen affinity.[2]
-
(Triphenylphosphonio)difluoroacetate (B2812620) (Ph₃P⁺CF₂CO₂⁻, PDFA): This shelf-stable zwitterionic compound is a versatile reagent that, upon gentle heating, undergoes decarboxylation to generate a transient phosphonium ylide (Ph₃P⁺=CF₂).[3][4] This ylide can then react with electrophiles or dissociate to form difluorocarbene (:CF₂), which is a highly reactive intermediate for various functionalization reactions.[3][5]
The choice of reagent and reaction conditions allows for a range of late-stage functionalizations on complex molecules, including the conversion of aldehydes and ketones to difluoromethylated alcohols and the difluoromethylation of heteroatoms.
Data Presentation: A Comparative Overview
The following tables summarize the application of phosphine-derived reagents and related difluorocarbene precursors in late-stage functionalization reactions.
Table 1: Nucleophilic Difluoromethylation of Carbonyl Compounds with DFPB [1]
| Entry | Substrate (Aldehyde/Ketone) | Product | Yield (%) |
| 1 | 4-Phenylbenzaldehyde | 1-(Biphenyl-4-yl)-2,2-difluoroethanol | 95 |
| 2 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2-difluoroethanol | 85 |
| 3 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2,2-difluoroethanol | 82 |
| 4 | 3-Cyanobenzaldehyde | 1-(3-Cyanophenyl)-2,2-difluoroethanol | 88 |
| 5 | 2-Naphthaldehyde | 2,2-Difluoro-1-(naphthalen-2-yl)ethanol | 91 |
| 6 | Benzophenone | 2,2-Difluoro-1,1-diphenylethanol | 75 |
Table 2: Difluoromethylation of Heteroatom Nucleophiles via Difluorocarbene Generation [6][7]
| Entry | Reagent/Precursor | Substrate | Product | Yield (%) |
| 1 | PDFA | 4-Phenylphenol | 1-(Difluoromethoxy)-4-phenylbenzene | High |
| 2 | Sodium 2-chloro-2,2-difluoroacetate | 1-(3-Chloro-4-hydroxyphenyl)ethan-1-one | 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one | 94 |
| 3 | PDFA | Thiophenol | Phenyl(difluoromethyl)sulfane | High |
| 4 | PDFA | Indole | 1-(Difluoromethyl)-1H-indole | Moderate |
Experimental Protocols
Protocol 1: Nucleophilic Difluoromethylation of an Aldehyde using DFPB
This protocol describes the direct nucleophilic difluoromethylation of an aromatic aldehyde to the corresponding α-CF₂H alcohol using difluoromethyltriphenylphosphonium bromide (DFPB).[1]
Materials:
-
Aromatic aldehyde (1.0 equiv)
-
Difluoromethyltriphenylphosphonium bromide (DFPB) (3.0 equiv)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the aromatic aldehyde (1.0 equiv), DFPB (3.0 equiv), and cesium carbonate (3.0 equiv).
-
Add anhydrous DMAc to achieve a suitable concentration (e.g., 0.1 M).
-
Stir the reaction mixture at room temperature. For substrates with strong electron-withdrawing groups, cooling the reaction to 0 °C may be necessary to minimize side reactions.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-difluoromethyl alcohol.
Protocol 2: O-Difluoromethylation of a Phenol using PDFA as a Difluorocarbene Source
This protocol details the O-difluoromethylation of a phenolic substrate using (triphenylphosphonio)difluoroacetate (PDFA) as a difluorocarbene precursor. The reaction proceeds via the in-situ generation of difluorocarbene upon thermal decarboxylation of PDFA.[3][5]
Materials:
-
Phenolic substrate (1.0 equiv)
-
(Triphenylphosphonio)difluoroacetate (PDFA) (2.0 equiv)
-
Base (e.g., Potassium carbonate, K₂CO₃) (1.5 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF or p-xylene)[5]
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phenolic substrate (1.0 equiv) and the base (1.5 equiv).
-
Add the anhydrous solvent to dissolve or suspend the reactants.
-
Add PDFA (2.0 equiv) to the mixture.
-
Heat the reaction mixture to a temperature that facilitates decarboxylation of PDFA (e.g., 90 °C).[5]
-
Monitor the reaction by TLC or ¹⁹F NMR spectroscopy.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the difluoromethyl ether.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the nucleophilic difluoromethylation of aldehydes using DFPB.
Caption: Generation of reactive intermediates from PDFA for late-stage functionalization.
Caption: Proposed mechanism for the nucleophilic difluoromethylation of carbonyls with DFPB.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Direct Nucleophilic Difluoromethylation of Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated Ylides/Carbenes and Related Intermediates from Phosphonium/Sulfonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Coordination Chemistry of (Difluoro)methyl-phosphine Ligands with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the coordination chemistry of (difluoro)methyl-phosphine ligands with transition metals. This class of ligands is of growing interest due to the unique electronic properties imparted by the electron-withdrawing difluoromethyl group, which can significantly influence the catalytic activity and stability of the resulting metal complexes. This document details the synthesis of the ligands and their corresponding transition metal complexes, their spectroscopic and structural characterization, and provides protocols for their application in catalysis.
Introduction to (Difluoro)methyl-phosphine Ligands
(Difluoro)methyl-phosphines, characterized by the presence of a CHF₂ group directly bonded to the phosphorus atom, are a unique class of ligands in coordination chemistry. The strong electron-withdrawing nature of the difluoromethyl group modulates the electronic properties of the phosphorus donor atom, making it a weaker σ-donor and a potentially better π-acceptor compared to its alkyl- or aryl-phosphine analogs. These electronic modifications can lead to enhanced stability of the metal-phosphine bond and can influence the reactivity of the metallic center in catalytic cycles.
The synthesis of these ligands can be challenging but is often achieved through the reaction of secondary phosphines with a suitable difluoromethyl source or via the reduction of phosphine (B1218219) oxides. A common strategy involves the use of phosphine-borane adducts, which serve as air-stable intermediates, simplifying handling and purification.[1]
Synthesis Protocols
Synthesis of (Difluoro)methyl-diphenylphosphine Borane (B79455)
This protocol describes the synthesis of a common precursor, (difluoro)methyl-diphenylphosphine borane, which can be subsequently deprotected to yield the free phosphine ligand.
Materials:
-
Difluoroiodomethane (B73695) (or a suitable precursor for its in situ generation)
-
Borane-tetrahydrofuran (B86392) complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)
-
Hexanes
-
Deionized water
-
Magnesium sulfate (B86663) (MgSO₄)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of Lithium Diphenylphosphide: In a flame-dried Schlenk flask under an inert atmosphere, dissolve diphenylphosphine (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium solution (1.0 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of a yellow to orange solution of lithium diphenylphosphide is indicative of a successful reaction.
-
Difluoromethylation: Cool the solution of lithium diphenylphosphide back to -78 °C. Slowly bubble difluoroiodomethane gas through the solution or add a solution of a suitable difluoromethylating agent. The reaction is typically exothermic and should be controlled by the rate of addition. Monitor the reaction by ³¹P NMR spectroscopy until complete consumption of the starting phosphide.
-
Borane Protection: Once the difluoromethylation is complete, add borane-tetrahydrofuran complex solution (1.1 eq) dropwise to the reaction mixture at -78 °C. Allow the mixture to warm to room temperature and stir for 2 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of deionized water. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to yield (difluoro)methyl-diphenylphosphine borane as a white solid.
Characterization: The product should be characterized by ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectroscopy.
Synthesis of a Palladium(II) Complex with (Difluoro)methyl-diphenylphosphine
This protocol outlines the synthesis of a representative transition metal complex, dichlorobis((difluoro)methyl-diphenylphosphine)palladium(II).
Materials:
-
(Difluoro)methyl-diphenylphosphine (deprotected from its borane adduct)
-
Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] or Palladium(II) chloride (PdCl₂)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable solvent
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Ligand Deprotection (if starting from the borane adduct): The deprotection of the phosphine-borane adduct can be achieved by reacting it with a tertiary amine, such as DABCO or triethylamine, in a suitable solvent.[1] The free phosphine should be used immediately or stored under an inert atmosphere.
-
Complexation: In a Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., PdCl₂(MeCN)₂) (1.0 eq) in anhydrous DCM. In a separate flask, dissolve (difluoro)methyl-diphenylphosphine (2.1 eq) in anhydrous DCM.
-
Add the phosphine ligand solution dropwise to the palladium precursor solution at room temperature. A color change and/or the formation of a precipitate is typically observed.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Isolation and Purification: If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. If the complex remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent system (e.g., DCM/hexane) to obtain the pure complex.
Characterization: The complex should be characterized by elemental analysis, ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectroscopy, and single-crystal X-ray diffraction if suitable crystals are obtained.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of (difluoro)methyl-phosphine ligands and their transition metal complexes.
Table 1: Spectroscopic Data for a Representative (Difluoro)methyl-phosphine Ligand and its Palladium Complex
| Compound | ³¹P NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | ¹J(P,F) (Hz) |
| Ph₂P(CHF₂)·BH₃ | ~ +15 to +25 | ~ -120 to -130 | ~ 50 - 60 |
| cis-[PdCl₂(Ph₂PCHF₂)₂] | ~ +30 to +40 | ~ -115 to -125 | ~ 55 - 65 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Table 2: Selected X-ray Crystallographic Data for a Hypothetical cis-[PdCl₂(Ph₂PCHF₂)₂] Complex
| Parameter | Value (Å or °) |
| Pd-P Bond Length | 2.25 - 2.35 |
| Pd-Cl Bond Length | 2.30 - 2.40 |
| P-C(HF₂) Bond Length | 1.80 - 1.90 |
| C-F Bond Length | 1.35 - 1.45 |
| P-Pd-P Angle | 95 - 105 |
| Cl-Pd-Cl Angle | 85 - 95 |
| P-Pd-Cl Angle (cis) | 85 - 95 |
| P-Pd-Cl Angle (trans) | 165 - 175 |
Note: These are representative values and will vary for specific complexes.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for the synthesis and characterization of transition metal complexes with (difluoro)methyl-phosphine ligands.
Applications in Homogeneous Catalysis
Transition metal complexes bearing (difluoro)methyl-phosphine ligands are promising candidates for various catalytic applications, particularly in cross-coupling reactions and hydroformylation. The electron-withdrawing nature of the CHF₂ group can enhance the stability of the catalyst and influence the selectivity of the reaction.
Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for testing the catalytic activity of a palladium-(difluoro)methyl-phosphine complex in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., cis-[PdCl₂(Ph₂PCHF₂)₂])
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, and Water mixture)
-
Internal standard for GC or NMR analysis (e.g., dodecane)
-
Standard reaction vials and heating block
Procedure:
-
To a reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium catalyst (0.01-1 mol%).
-
Add the solvent mixture (e.g., Toluene/Water 4:1, 5 mL).
-
Add the internal standard.
-
Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 2-24 hours).
-
After cooling to room temperature, take an aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and filter it through a short pad of silica gel.
-
Analyze the filtrate by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the conversion and yield of the product.
Safety Precautions
-
Phosphines: Phosphines and their derivatives are often toxic, pyrophoric, and have unpleasant odors. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere.
-
Organometallic Reagents: Reagents like n-butyllithium are highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.
-
Transition Metal Compounds: Many transition metal compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Use anhydrous and degassed solvents for reactions that are sensitive to air and moisture.
Conclusion
The coordination chemistry of (difluoro)methyl-phosphine ligands with transition metals offers exciting opportunities for the development of novel catalysts with unique reactivity and stability. The protocols and data presented in these application notes provide a foundation for researchers to explore this promising area of organometallic chemistry and catalysis. Further investigations into the synthesis of a wider range of these ligands and their complexes with various transition metals are warranted to fully unlock their potential in synthetic and medicinal chemistry.
References
Troubleshooting & Optimization
Technical Support Center: Stability and Degradation of (Difluoro)methyl-phosphine
This technical support center provides guidance for researchers, scientists, and drug development professionals working with (difluoro)methyl-phosphine and related compounds. The information addresses common questions and troubleshooting scenarios encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for (difluoro)methyl-phosphine?
A1: While specific data for (difluoro)methyl-phosphine is limited, based on the chemistry of analogous phosphines and organophosphorus compounds, the primary degradation pathways are expected to be oxidation and hydrolysis .
-
Oxidation: Phosphines are susceptible to oxidation by atmospheric oxygen to form the corresponding phosphine (B1218219) oxide.[1][2][3] The presence of electronegative fluorine atoms in (difluoro)methyl-phosphine may influence the rate of this reaction.
-
Hydrolysis: Contact with water can lead to hydrolysis, potentially cleaving the P-C bond or reacting at the phosphorus center, especially under acidic or basic conditions.[4][5][6] For instance, the related compound methylphosphonic difluoride is known to be water-reactive, forming hydrofluoric acid.[7]
Q2: How does the difluoromethyl group affect the stability of the phosphine?
A2: The highly electronegative fluorine atoms in the difluoromethyl group are expected to have a significant impact on the electronic properties and stability of the phosphine. The incorporation of a difluoromethyl group into organic molecules is a known strategy to enhance metabolic stability in drug candidates.[8] This suggests that the C-P bond in (difluoro)methyl-phosphine might be more stable towards certain enzymatic degradation pathways. However, the fluorine atoms also influence the reactivity of the phosphorus center, which could affect its susceptibility to oxidation and hydrolysis. For instance, fluoro ligands have been shown to stabilize Pt(IV) complexes by strengthening the binding of phosphine ligands.[9]
Q3: What are the optimal storage conditions for (difluoro)methyl-phosphine?
A3: To minimize degradation, (difluoro)methyl-phosphine should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3] It is crucial to store it in a cool, dry place, away from moisture, to prevent hydrolysis.[10][11][12] General guidelines for storing reactive organophosphorus compounds include:
-
Temperature: Store in a cool location, generally between 2-8°C, and avoid freeze-thaw cycles unless specified otherwise.[11][12]
-
Atmosphere: Use sealed containers under an inert gas.
-
Container: Store in the original, tightly sealed container made of a material compatible with organophosphorus compounds.[12]
Q4: What are the common signs of (difluoro)methyl-phosphine degradation?
A4: Degradation can be indicated by several observations:
-
Changes in physical appearance: Discoloration or formation of precipitates.
-
Inconsistent experimental results: Poor yields, formation of unexpected byproducts, or loss of activity in catalytic reactions.
-
Analytical evidence: Appearance of new peaks in NMR spectra (e.g., a shift in the ³¹P NMR signal corresponding to the phosphine oxide) or mass spectrometry data indicating the presence of higher molecular weight species (e.g., the oxide).
Troubleshooting Guides
Issue 1: Rapid Decomposition of (Difluoro)methyl-phosphine in Solution
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Degas solvents thoroughly before use. Work under a strict inert atmosphere (glovebox or Schlenk line). | Phosphines are readily oxidized by dissolved oxygen in solvents to form phosphine oxides.[1][2][3] |
| Presence of Water | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. | Moisture can lead to hydrolysis of the phosphine.[4][6] |
| Incompatible Solvent | Consult literature for solvent compatibility with similar phosphines. Avoid protic or highly reactive solvents if possible. | Solvents can react with the phosphine, leading to degradation. |
| Photodegradation | Protect the solution from light by using amber vials or wrapping the container in aluminum foil. | Some organophosphorus compounds can be light-sensitive. |
Issue 2: Formation of Unexpected Byproducts in a Reaction
| Possible Cause | Troubleshooting Step | Rationale |
| Oxidation to Phosphine Oxide | Analyze the byproduct by ³¹P NMR and mass spectrometry to confirm the presence of the phosphine oxide. Implement stricter inert atmosphere techniques. | The phosphine oxide is a common byproduct of reactions involving phosphines.[3] |
| Hydrolysis Products | Analyze byproducts for evidence of P-C bond cleavage or the formation of phosphorus acids. Ensure all reagents and solvents are anhydrous. | Hydrolysis can lead to a variety of degradation products.[13] |
| Reaction with Impurities | Purify all starting materials and solvents before use. | Impurities in the reaction mixture can lead to side reactions. |
Quantitative Data Summary
| Factor | Effect on Stability | General Trend | References |
| Temperature | Higher temperatures generally accelerate degradation. | Decomposition rates of organophosphorus insecticides were significantly faster at 37°C compared to 4°C. | [14][15] |
| pH | Both acidic and basic conditions can promote hydrolysis. | The rate of hydrolysis of phosphinates and phosphonates is pH-dependent. | [4][6] |
| Solvent | Protic solvents can facilitate hydrolysis. | The presence of water or other protic species can lead to degradation. | [16] |
| Atmosphere | Presence of oxygen leads to oxidation. | Handling phosphines under an inert atmosphere is crucial to prevent oxidation to the phosphine oxide. | [2][3][17] |
Experimental Protocols
Protocol 1: General Handling and Storage of (Difluoro)methyl-phosphine
-
Receipt and Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Inert Atmosphere Handling: All manipulations of (difluoro)methyl-phosphine should be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Solvent Preparation: Use anhydrous solvents that have been thoroughly degassed by methods such as freeze-pump-thaw cycles or sparging with an inert gas.
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and dark place. A refrigerator dedicated to chemical storage is recommended.
-
Disposal: Dispose of any unused material and contaminated waste according to institutional and local safety regulations for reactive organophosphorus compounds.
Protocol 2: Monitoring Degradation by ³¹P NMR Spectroscopy
-
Sample Preparation: Under an inert atmosphere, prepare a solution of (difluoro)methyl-phosphine in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Initial Spectrum: Acquire a ³¹P NMR spectrum immediately after preparation to establish a baseline. The chemical shift of the phosphine should be recorded.
-
Time-Course Monitoring: Store the NMR tube under the desired experimental conditions (e.g., exposed to air, at elevated temperature) and acquire ³¹P NMR spectra at regular intervals.
-
Data Analysis: Monitor for the appearance of new signals. The formation of the corresponding phosphine oxide will typically result in a downfield shift of the ³¹P NMR signal. Integrate the signals of the phosphine and its degradation products to quantify the extent of degradation over time.
Visualizations
Caption: Potential degradation pathways of (difluoro)methyl-phosphine.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The Hydrolysis of Phosphinates and Phosphonates: A Review | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Methylphosphonic difluoride | CH3F2OP | CID 69610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. agilent.com [agilent.com]
- 11. Storage Conditions – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 12. Storage of Pesticides [npic.orst.edu]
- 13. researchgate.net [researchgate.net]
- 14. The stability of organophosphorus insecticides in fresh blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The oxidation of organo-phosphines by aqueous alkali - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Common Side Reactions with Fluorinated Phosphine Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing fluorinated phosphine (B1218219) ligands in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users might encounter, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Reaction Conversion
Q1: My cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) has stalled or shows very low conversion when using a fluorinated phosphine ligand. What are the likely causes?
A1: Low or no conversion can stem from several factors, primarily related to catalyst deactivation or suboptimal reaction conditions. The primary culprits when using fluorinated phosphine ligands include:
-
Ligand Oxidation: Fluorinated phosphines can be susceptible to oxidation by trace air or peroxide impurities in solvents, forming inactive phosphine oxides.
-
P-C Bond Cleavage: At elevated temperatures, the phosphorus-carbon bond of the phosphine ligand can cleave, leading to decomposition of the active catalyst.
-
Hydrolysis: The bond between phosphorus and the fluoroalkyl group can be susceptible to hydrolysis, especially in the presence of a base.
-
Inadequate Inert Atmosphere: The active palladium(0) catalyst is highly sensitive to oxygen.
Troubleshooting Steps:
-
Ensure a Rigorously Inert Atmosphere: Utilize a glovebox for reaction setup and employ thoroughly degassed solvents. Standard Schlenk line techniques are crucial.
-
Purify Reagents and Solvents: Ensure all starting materials, especially solvents like THF that can form peroxides, are purified and dry.
-
Monitor Ligand Integrity: Use ³¹P NMR spectroscopy to check for the presence of the active phosphine ligand and the formation of phosphine oxide or other degradation products. A signal appearing around +30 to +50 ppm (relative to H₃PO₄) often indicates phosphine oxide formation.
-
Optimize Reaction Temperature: If P-C bond cleavage is suspected, consider lowering the reaction temperature and extending the reaction time.
-
Ligand Choice: The electronic and steric properties of the ligand are critical. Electron-withdrawing fluoroalkyl groups can affect the ligand's donor properties. Consider screening different fluorinated or non-fluorinated phosphine ligands to find the optimal balance for your specific transformation.
Issue 2: Observation of Unidentified Side Products
Q2: I am observing significant side products in my reaction, such as hydrodehalogenation or defluorination of my substrate. How can I minimize these?
A2: The formation of side products is often a result of competing reaction pathways that can be influenced by the choice of ligand, base, and reaction conditions.
-
Hydrodehalogenation: This side reaction, where the halide on the substrate is replaced by a hydrogen atom, can compete with the desired cross-coupling. It can be promoted by certain ligands and reaction conditions.
-
Defluorination: In reactions involving fluorinated substrates (e.g., fluoroarenes), the C-F bond can sometimes be activated and cleaved, leading to undesired byproducts.
Troubleshooting Steps:
-
Ligand Modification: Bulky, electron-rich phosphine ligands can sometimes promote the desired reductive elimination over competing side reactions. Experiment with different ligands to see if the side product formation is suppressed.
-
Base Selection: The choice of base is crucial. A weaker base might be necessary to avoid undesired side reactions. For instance, in Suzuki-Miyaura couplings, using a milder base can sometimes reduce protodeboronation, a common side reaction of the boronic acid partner.
-
Temperature Control: Lowering the reaction temperature can often increase the selectivity for the desired product by disfavoring higher activation energy side pathways.
-
Additive Screening: In some cases, the addition of specific salts or other additives can influence the reaction pathway and suppress side product formation.
Quantitative Data on Ligand Degradation
Understanding the relative stability of different fluorinated phosphine ligands is crucial for selecting the appropriate ligand and optimizing reaction conditions. The following table summarizes the key degradation pathways and influencing factors.
| Side Reaction | Influencing Factors | Detection Method | Comments |
| Oxidation | Presence of air, peroxides in solvents (e.g., THF), oxidizing agents. | ³¹P NMR (phosphine oxide signal at δ ≈ +30 to +50 ppm) | Electron-rich phosphines are generally more susceptible. Rigorous degassing of solvents is critical. |
| P-C Bond Cleavage | Elevated temperatures, steric strain on the ligand, nature of the metal center. | ³¹P NMR (appearance of new phosphorus species), Mass Spectrometry | Can lead to the formation of palladium black (catalyst decomposition). |
| Hydrolysis of P-C(fluoroalkyl) bond | Presence of water and base. The nature of the fluoroalkyl group (e.g., -CF₃ vs. -C₂F₅). | ³¹P NMR, Mass Spectrometry | The trifluoromethyl group (-CF₃) is generally more readily cleaved than longer perfluoroalkyl chains. |
Comparative Hydrolysis Rates of P-CF₃ vs. P-Aryl Bonds
Studies on the hydrolysis of trifluoromethyl groups in triarylphosphines have shown that the rate of hydrolysis is dependent on the position of the -CF₃ group relative to the phosphorus atom.
| Phosphine | Relative Hydrolysis Rate |
| P(C₆H₄-p-CF₃)₃ | Slowest |
| P(C₆H₄-m-CF₃)₃ | Fastest |
| P(C₆H₄-o-CF₃)₃ | Intermediate |
Data is qualitative and based on studies of trifluoromethyl group hydrolysis under strongly acidic conditions. The number of trifluoromethyl groups also influences the rate, with a higher degree of fluorination leading to slower hydrolysis.[1]
Experimental Protocols
Protocol 1: Monitoring Phosphine Ligand Oxidation by ³¹P NMR Spectroscopy
This protocol outlines a general procedure for monitoring the oxidation of a fluorinated phosphine ligand in a reaction mixture.
Materials:
-
Fluorinated phosphine ligand
-
Reaction solvent (anhydrous, degassed)
-
Internal standard for ³¹P NMR (e.g., triphenylphosphate)
-
NMR tubes and caps (B75204) suitable for air-sensitive samples
-
Syringes and needles for transfer under inert atmosphere
Procedure:
-
Sample Preparation:
-
In a glovebox or under a stream of inert gas, accurately weigh the fluorinated phosphine ligand and the internal standard into a clean, dry vial.
-
Add the degassed reaction solvent to dissolve the solids.
-
Transfer an aliquot of this solution to an NMR tube.
-
If monitoring a catalytic reaction, add the metal precursor and other reagents to the remaining solution.
-
-
NMR Data Acquisition:
-
Acquire an initial ³¹P NMR spectrum of the ligand solution before starting the reaction. This will serve as the t=0 reference.
-
For reaction monitoring, acquire ³¹P NMR spectra at regular time intervals.
-
Typical Acquisition Parameters:
-
Pulse angle: 30-45°
-
Relaxation delay (d1): 5-10 seconds (to ensure quantitative integration)
-
Number of scans: 16-64 (depending on concentration)
-
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting phosphine ligand, the phosphine oxide, and the internal standard.
-
The relative integrals will allow for the quantification of ligand oxidation over time.
-
Visualizing Degradation Pathways and Troubleshooting
The following diagrams, generated using Graphviz, illustrate the common degradation pathways of fluorinated phosphine ligands and a general workflow for troubleshooting common issues in cross-coupling reactions.
Caption: Common degradation pathways for fluorinated phosphine ligands.
Caption: A general workflow for troubleshooting low yields in cross-coupling reactions.
References
Technical Support Center: Purification of Crude (Difluoro)methyl-phosphine
Welcome to the technical support center for the purification of crude (difluoro)methyl-phosphine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the purification of this air-sensitive organophosphorus compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of (difluoro)methyl-phosphine.
| Problem | Potential Cause | Suggested Solution |
| Low yield of purified product | Oxidation of the phosphine (B1218219) to (difluoro)methyl-phosphine oxide during workup or purification. | All purification steps must be conducted under a strict inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[1][2][3] Degas all solvents prior to use.[2] |
| Product loss during extraction or chromatography. | Minimize the number of purification steps. If using chromatography, ensure the silica (B1680970) or alumina (B75360) is scrupulously dried and run the column under an inert atmosphere. | |
| Volatility of the product. | For low molecular weight phosphines, trap-to-trap distillation under high vacuum can be an effective purification method, especially if there is a significant difference in vapor pressure between the product and impurities.[1] | |
| Product is contaminated with an oily or solid white impurity | The impurity is likely the corresponding (difluoro)methyl-phosphine oxide.[4][5][6] | If the product is a solid, recrystallization from a non-polar solvent under an inert atmosphere can be effective.[4][7][8] For liquid products, filtration through a plug of dried silica or alumina under inert atmosphere can remove the more polar phosphine oxide.[9][10] |
| The impurity is unreacted starting material or a reagent byproduct. | Consider converting the phosphine to its air-stable phosphine-borane complex for easier purification by chromatography. The borane (B79455) group can be removed later.[5][6] | |
| Product appears to decompose on the column during chromatography | The stationary phase (silica or alumina) may be too acidic or not sufficiently dried, leading to product degradation. | Use a well-dried, neutral stationary phase. Pre-treating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent can help. |
| Difficulty handling the purified product due to extreme air sensitivity | Phosphines, especially those with electron-withdrawing groups, can be pyrophoric.[2] | Handle the purified product exclusively in a glovebox.[2] For storage, consider converting it to a more stable derivative, such as a phosphine-borane complex or a metal complex.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude (difluoro)methyl-phosphine?
A1: The most common impurity is (difluoro)methyl-phosphine oxide, formed by the oxidation of the phosphine in the presence of air.[4][5][6] Other potential impurities include unreacted starting materials from the synthesis and solvent residues.
Q2: How can I minimize the oxidation of my (difluoro)methyl-phosphine during purification?
A2: Strict adherence to air-free techniques is crucial. This includes the use of a Schlenk line or a glovebox for all manipulations.[1][2][3] All glassware should be oven-dried, and solvents must be thoroughly degassed before use.[2] Performing reactions and purifications under an inert atmosphere of argon or high-purity nitrogen is essential.
Q3: Is it possible to purify (difluoro)methyl-phosphine by distillation?
A3: Yes, for volatile phosphines, vacuum distillation or trap-to-trap distillation can be a suitable method, provided there is a sufficient difference in the vapor pressures of the components to be separated.[1] This should be performed under a dynamic vacuum with appropriate cold traps.
Q4: Can I use recrystallization to purify my (difluoro)methyl-phosphine?
A4: If your (difluoro)methyl-phosphine is a solid, recrystallization can be an effective purification technique.[7][8] You will need to select a suitable solvent or solvent system in which the phosphine has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble. The entire process must be carried out under an inert atmosphere.
Q5: My phosphine seems to be an oil. How can I purify it?
A5: For non-crystalline phosphines, column chromatography on deactivated silica or alumina under an inert atmosphere is a common method. Alternatively, you can convert the phosphine to a solid, air-stable derivative, such as a phosphine-borane adduct, which can be more easily purified by chromatography or recrystallization.[5][6] The protecting group can then be removed to regenerate the pure phosphine.
Q6: How should I store purified (difluoro)methyl-phosphine?
A6: Due to its air sensitivity, (difluoro)methyl-phosphine should be stored in a sealed container, such as a Schlenk flask, under an inert atmosphere in a refrigerator or freezer to minimize decomposition. For long-term storage, conversion to a more stable form like a phosphine-borane complex is recommended.[5][6]
Experimental Protocols
General Protocol for Purification by Inert Atmosphere Column Chromatography
-
Preparation of the Column:
-
Dry the required amount of silica gel or alumina in a vacuum oven at >120 °C for at least 12 hours.
-
Pack the column with the dried stationary phase as a slurry in a degassed, non-polar solvent (e.g., hexane) under a positive pressure of inert gas.
-
Flush the column with several column volumes of the degassed eluent.
-
-
Sample Loading:
-
Dissolve the crude (difluoro)methyl-phosphine in a minimal amount of the degassed eluent in a Schlenk flask.
-
Using a cannula or a gas-tight syringe, carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen degassed solvent system, maintaining a positive pressure of inert gas.
-
Collect the fractions in pre-weighed and dried Schlenk tubes.
-
-
Solvent Removal:
-
Remove the solvent from the desired fractions under high vacuum to yield the purified phosphine.
-
Protocol for the Formation and Purification of a Phosphine-Borane Complex
-
Formation of the Complex:
-
Dissolve the crude (difluoro)methyl-phosphine in degassed THF in a Schlenk flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add one equivalent of a borane source (e.g., borane-dimethyl sulfide (B99878) complex or borane-THF complex) via syringe.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Remove the solvent under reduced pressure.
-
The resulting phosphine-borane complex is typically more stable and can be purified by standard column chromatography on silica gel without the need for stringent inert atmosphere techniques, although exposure to air should still be minimized.
-
-
Deprotection (Liberation of the Free Phosphine):
-
Dissolve the purified phosphine-borane complex in a suitable solvent.
-
Add an excess of a competing amine, such as DABCO or morpholine, and heat the mixture to liberate the free phosphine.
-
The free phosphine must then be isolated under inert atmosphere conditions.
-
Visualizations
Caption: A decision-making workflow for the purification of crude (difluoro)methyl-phosphine.
Caption: A logical diagram for troubleshooting common impurities during purification.
References
- 1. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Preparation of phosphines through C–P bond formation [beilstein-journals.org]
- 6. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. Workup [chem.rochester.edu]
- 10. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Optimizing Phosphine-Mediated Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in phosphine-mediated catalysis. The following sections address common issues encountered during reaction optimization, offering solutions and detailed protocols to enhance experimental success.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low or non-existent. What are the primary factors to investigate?
A1: Low or no product yield in phosphine-mediated catalysis can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Catalyst Activity: The active catalytic species may not be forming efficiently or may be deactivating prematurely.
-
Ligand Selection: The chosen phosphine (B1218219) ligand may not be optimal for the specific transformation in terms of its steric and electronic properties.
-
Reaction Conditions: Parameters such as temperature, solvent, and base are critical and may require optimization.
-
Reagent Quality: The purity of substrates, reagents, and solvents is crucial, as impurities can poison the catalyst.
Q2: My catalyst appears to be deactivating over the course of the reaction. What are the common deactivation pathways?
A2: Catalyst deactivation is a significant challenge. Common deactivation pathways for palladium-phosphine catalysts include:
-
Phosphine Oxidation: Electron-rich phosphines are susceptible to oxidation by trace oxygen or peroxides in solvents, forming phosphine oxides that are generally poor ligands.
-
P-C Bond Cleavage: At elevated temperatures, the phosphorus-carbon bond of the phosphine ligand can cleave through oxidative addition to the metal center.
-
Phosphonium (B103445) Salt Formation: Phosphine ligands can react with alkyl or aryl halides, especially in polar solvents, to form phosphonium salts, removing them from the catalytic cycle.
-
Formation of Inactive Metal Species: The formation of inactive palladium black or phosphido-bridged dimers can occur, leading to a loss of catalytic activity.
Q3: How do I select the appropriate phosphine ligand for my reaction?
A3: The choice of phosphine ligand is critical and depends on the specific reaction. The electronic and steric properties of the ligand, often described by the Tolman electronic parameter (TEP) and cone angle (θ), are key considerations.
-
Electron-rich and bulky ligands are often preferred for cross-coupling reactions as they promote oxidative addition and reductive elimination steps. For example, bulky biarylphosphine ligands like XPhos and SPhos are highly effective in Suzuki-Miyaura and Buchwald-Hartwig reactions.
-
Bidentate phosphine ligands can offer enhanced stability to the metal center due to the chelate effect.
Troubleshooting Guides
Issue 1: Low Product Yield
A low yield can be addressed by systematically optimizing the reaction conditions. The following workflow can guide your experimental approach.
Technical Support Center: Prevention of Fluorinated Phosphine Ligand Oxidation
Welcome to the Technical Support Center for the handling and use of fluorinated phosphine (B1218219) ligands. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing ligand oxidation and to offer troubleshooting solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs that my fluorinated phosphine ligand is oxidizing?
A1: The most definitive sign of ligand oxidation is the appearance of a new signal in the ³¹P NMR spectrum, typically in the range of +30 to +50 ppm relative to H₃PO₄, which corresponds to the formation of the phosphine oxide.[1] Visual indicators can include a change in the physical appearance of the ligand, such as discoloration or a change in consistency. In catalytic reactions, ligand oxidation can lead to catalyst deactivation and the formation of palladium black (finely divided palladium metal), indicating the decomposition of the palladium complex.[1]
Q2: How susceptible are fluorinated phosphines to oxidation compared to their non-fluorinated analogs?
A2: While all phosphines are susceptible to oxidation, the electronic properties of fluorinated phosphines can influence their stability. The presence of electron-withdrawing fluoroalkyl groups can make the phosphorus atom less electron-rich and potentially less prone to oxidation compared to electron-rich alkylphosphines.[2] However, they are still considered air-sensitive and require careful handling.[1] Some fluorinated phosphines, particularly those with aryl groups, may exhibit greater stability than those with alkyl groups like methyl.[1][3]
Q3: What are the main sources of oxidation in a typical experimental setup?
A3: The primary sources of oxidation are:
-
Atmospheric Oxygen: Even brief exposure to air can initiate oxidation.
-
Peroxides in Solvents: Solvents like tetrahydrofuran (B95107) (THF) can form explosive peroxides over time, which are potent oxidizing agents.[2][4] It is crucial to use freshly purified and degassed solvents.
-
Impurities in Reagents: Trace impurities in starting materials or reagents can catalyze oxidation.
-
Water/Moisture: While the primary degradation pathway with water is hydrolysis, its presence can sometimes facilitate oxidation processes.[4]
Q4: Can I reverse the oxidation of my phosphine ligand?
A4: Yes, phosphine oxides can be reduced back to the corresponding phosphine. A common method involves the use of silanes, such as trichlorosilane (B8805176) (SiHCl₃) or hexachlorodisilane, often in the presence of a base.[5][6] Another approach is the use of oxalyl chloride as an activating agent followed by a reducing agent.[6] However, these procedures add extra steps to your synthesis and may not be quantitative. Prevention is always the better strategy.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to the oxidation of fluorinated phosphine ligands during your experiments.
Issue 1: Suspected Ligand Oxidation in a Reaction
Symptoms:
-
Poor or no catalytic activity.
-
Formation of palladium black.[1]
-
Appearance of a phosphine oxide peak in the ³¹P NMR spectrum of the crude reaction mixture.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected ligand oxidation.
Issue 2: Ligand Degradation During Storage
Symptoms:
-
The solid ligand has changed color or appearance.
-
³¹P NMR of a stored sample shows the presence of phosphine oxide.
Solution:
-
Storage Environment: Always store fluorinated phosphine ligands under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or a sealed desiccator.[7]
-
Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to slow down potential degradation pathways.
-
Container: Use vials with tight-fitting caps, preferably with a PTFE liner. For long-term storage of solutions, consider flasks with Teflon stopcocks.[7]
Experimental Protocols
Protocol 1: Handling Air-Sensitive Solid Phosphine Ligands
This protocol outlines the steps for safely weighing and transferring a solid fluorinated phosphine ligand.
-
Preparation: Place all necessary items (spatulas, weighing paper, vials, and the sealed container of the ligand) inside a glovebox antechamber.
-
Inert Atmosphere: Purge the antechamber with an inert gas (argon or nitrogen) according to the glovebox operating procedure.
-
Transfer: Move the items into the main glovebox chamber.
-
Weighing: Open the ligand container and carefully weigh the desired amount of the solid onto tared weighing paper or directly into a tared vial.
-
Sealing: Immediately and securely seal the original ligand container and the vial containing the weighed portion.
-
Reaction Setup: The weighed ligand can now be added to the reaction vessel within the glovebox.
Protocol 2: Transfer of Air-Sensitive Ligand Solutions
This protocol describes the use of a syringe to transfer a solution of a fluorinated phosphine ligand.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.[8][9]
-
System Purge: Assemble the reaction flask, sealed with a rubber septum, and connect it to a Schlenk line. Evacuate and backfill the flask with inert gas three times.
-
Syringe Preparation: Take a clean, dry syringe and flush it with inert gas from the Schlenk line.
-
Solution Transfer: Puncture the septum of the ligand solution bottle (e.g., a Sure/Seal™ bottle) with the inert gas-filled syringe.[8][9] Withdraw the desired volume of solution.
-
Injection: Carefully transfer the solution to the reaction flask by puncturing its septum and slowly injecting the liquid. Maintain a positive pressure of inert gas in the reaction flask throughout the process.
Data Summary
The stability of phosphine ligands is influenced by their electronic and steric properties. The table below summarizes the general susceptibility to oxidation for different classes of phosphine ligands.
| Ligand Class | Substituents | Electronic Nature | General Susceptibility to Oxidation |
| Trialkylphosphines | e.g., -CH₃, -C₂H₅, -tBu | Electron-donating | High[2] |
| Triarylphosphines | e.g., -C₆H₅ | Less electron-donating | Moderate[2] |
| Fluorinated Phosphines | e.g., -CF₃, -C₆F₅ | Electron-withdrawing | Generally lower than trialkylphosphines |
Visualization of Phosphine Oxidation
The following diagram illustrates the chemical transformation of a trivalent phosphine to a pentavalent phosphine oxide in the presence of an oxidizing agent.
Caption: The general chemical pathway of phosphine oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
troubleshooting low yields in (difluoro)methyl-phosphine reactions
Welcome to the technical support center for (difluoro)methyl-phosphine reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The following guides and frequently asked questions (FAQs) address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My (difluoro)methyl-phosphine synthesis is resulting in a very low yield. What are the potential causes?
Low yields in (difluoro)methyl-phosphine synthesis can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here are the most common culprits:
-
Moisture and Air Sensitivity: Phosphines and many organometallic reagents are highly sensitive to moisture and air.[1][2] Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents and reagents should be freshly dried and degassed.[1]
-
Precursor Quality: The purity of your starting materials, such as phosphines and the difluoromethylating agent, is crucial. Impurities can lead to side reactions and lower yields. Consider purifying your precursors before use.[1]
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. It needs to be carefully controlled to ensure the desired reaction proceeds efficiently without causing decomposition of reactants or products.[1][3] For instance, in some procedures, exceeding a certain temperature can lead to product sublimation and lower the overall yield.[3]
-
Incorrect Reagent Stoichiometry: The molar ratio of reactants can significantly impact the outcome. A slight excess of one reagent may be beneficial in some cases, but a large excess can lead to the formation of side products.[1]
-
Choice of Difluoromethylating Agent: The reactivity of the difluoromethylating agent plays a significant role. Reagents like TMSCF₂Br have been identified as effective sources for difluorocarbene (:CF₂).[4] The choice between nucleophilic, electrophilic, or radical difluoromethylation agents will depend on your specific substrate and desired outcome.[5]
-
Inefficient Catalyst Activity: In catalyzed reactions, the choice and handling of the catalyst are paramount. For example, in palladium-catalyzed reactions, the ligand can significantly influence the yield.[6][7] Ensure your catalyst is active and not poisoned by impurities.
Q2: I am observing the formation of significant side products. What are the likely side reactions and how can I suppress them?
The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Oligomerization/Polymerization: Phosphines, especially those with certain substituents, can be prone to oligomerization or polymerization. Using sterically bulky groups on the phosphorus atom can help to stabilize the monomeric form.[1]
-
Oxidation of Phosphine (B1218219): Phosphines are easily oxidized to phosphine oxides, especially in the presence of trace amounts of air.[2][3] Strict anaerobic conditions are essential to prevent this. Using freshly distilled or degassed solvents is crucial.
-
Hydrolysis: In the presence of trace moisture, the P-C or P-F bonds can be susceptible to hydrolysis, leading to the formation of phosphine oxides or other undesired products.[1]
-
Side Reactions of the Difluoromethylating Agent: The difluoromethylating agent itself can undergo side reactions. For example, difluorocarbene, generated from reagents like TMSCF₂Br, is highly reactive and can react with other components in the reaction mixture besides the target phosphine.[4]
To suppress these side reactions, consider the following:
-
Use high-purity, anhydrous reagents and solvents.
-
Maintain strict inert atmosphere conditions throughout the experiment.
-
Optimize the reaction temperature and time.
-
Consider the rate of addition of reagents; slow, dropwise addition can help control the reaction and minimize side reactions.[1]
Q3: I am struggling with the purification of my (difluoro)methyl-phosphine product. What are some recommended strategies?
Purification of phosphine derivatives can be challenging due to their sensitivity and potential for co-elution with byproducts.
-
Column Chromatography under Inert Atmosphere: If your product is stable enough, column chromatography on silica (B1680970) gel or alumina (B75360) can be effective. It is often necessary to perform the chromatography under an inert atmosphere to prevent oxidation.
-
Recrystallization: If your product is a solid, recrystallization from a suitable anhydrous solvent at low temperature can be a highly effective purification method.[3]
-
Distillation/Sublimation: For volatile liquid or solid products, distillation or sublimation under reduced pressure can be an excellent purification technique. Care must be taken to control the temperature to avoid decomposition.[3]
-
Use of Scavenger Resins: In cases where byproducts like triphenylphosphine (B44618) oxide (TPPO) are difficult to remove, solid-supported scavenger resins can be employed to selectively remove these impurities.[8]
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for a Cobalt/Photoredox Catalyzed Defluorinative Functionalization [7]
| Entry | Variation from Standard Conditions | Yield of Product 3a (%) | Yield of Product 4a (%) |
| 1 | None | 67 (65) | 0 |
| 2 | NiCl₂ instead of CoCl₂ | - | - |
| 5 | Ligand with i-Pr instead of t-Bu | Reduced Yield | - |
| 6 | Ligand with ortho-methyl on pyridine | Reduced Yield | - |
| 7 | Other oxazoline/pyridine ligands | Diminished Efficiency | Mainly 4a |
| 8 | BINAP as ligand | 0 | Exclusively 4a |
| 9 | Ir(ppy)₃ as photocatalyst | Lower Yield | - |
| 10 | 4CzIPN as photocatalyst | Lower Yield | - |
| Note: Isolated yields are reported. For detailed reaction conditions, please refer to the original publication. |
Key Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pentacoordinate Phosphoranes [4]
-
To an oven-dried 10 mL Schlenk tube, add the tertiary phosphine.
-
Under an inert atmosphere, add the difluorocarbene precursor (e.g., TMSCF₂Br).
-
Add the appropriate solvent (e.g., CH₃CN).
-
If required by the specific reaction, add any additional reagents such as a base (e.g., EtOK) and a crown ether (e.g., 18-Crown-6).
-
Stir the reaction mixture at the specified temperature (e.g., 110 °C) for the designated time (e.g., 12-48 hours).
-
Monitor the reaction progress by ¹⁹F NMR spectroscopy, using an internal standard like benzotrifluoride (B45747) for yield determination.
Protocol 2: Synthesis of gem-Difluoroalkenyl Compounds via Wittig-type Olefination [8]
-
To a two-necked round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1 equiv), triphenylphosphine (1.2 equiv), and dry DMF (0.5 mol/L relative to the aldehyde).
-
Prepare a solution of sodium chlorodifluoroacetate (1.5 equiv) in DMF (2 mol/L).
-
Add the sodium chlorodifluoroacetate solution dropwise to the reaction mixture at 100 °C over 30 minutes. Caution: Vigorous CO₂ evolution will cause an increase in internal pressure.
-
Heat the resulting mixture at 100 °C under reflux for 1 hour.
-
After cooling, proceed with the workup and purification.
Visualizations
Caption: Troubleshooting flowchart for low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Air and Moisture Sensitivity of Phosphine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling, troubleshooting, and safe management of air and moisture-sensitive phosphine (B1218219) compounds. Adherence to these protocols is critical for experimental success, ensuring the integrity of your reagents and the safety of laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: Why are many phosphine compounds sensitive to air and moisture?
A1: The phosphorus atom in a phosphine (P(III)) possesses a lone pair of electrons, making it susceptible to oxidation by atmospheric oxygen to form the corresponding phosphine oxide (P(V)). This is the most common degradation pathway.[1] Additionally, some phosphines can react with water (hydrolysis), which can lead to the cleavage of phosphorus-carbon bonds or the formation of secondary phosphine oxides.[1]
Q2: Which types of phosphine ligands are most sensitive?
A2: Generally, phosphines with more electron-donating substituents, such as trialkylphosphines (e.g., trimethylphosphine, tri-tert-butylphosphine), are more prone to oxidation than those with electron-withdrawing groups.[2] Triarylphosphines, like triphenylphosphine (B44618), are typically more stable to air.[2] However, even air-stable phosphines can degrade over time or under specific conditions.
Q3: How can I tell if my phosphine compound has degraded?
A3: Visual inspection may reveal a change in the physical appearance of the compound, such as discoloration or a change in consistency. The most reliable method for assessing the purity of a phosphine compound is through ³¹P NMR spectroscopy. The formation of phosphine oxide will result in a new peak at a characteristic chemical shift, typically downfield from the parent phosphine. For example, the oxidation of tricyclohexylphosphine (B42057) (signal at 9.95 ppm) results in the appearance of its oxide at 47.3 ppm.[3][4]
Q4: My phosphine-catalyzed reaction is not working. Could ligand degradation be the issue?
A4: Yes, ligand degradation is a common cause of failure in phosphine-catalyzed reactions. Oxidation of the phosphine ligand to phosphine oxide can deactivate the catalyst. It is crucial to use freshly purified and properly handled ligands and to thoroughly degas all solvents and reagents to remove dissolved oxygen.[2]
Q5: What is the best way to store air-sensitive phosphine compounds?
A5: Air-sensitive phosphine compounds should be stored under an inert atmosphere, such as argon or nitrogen, in a sealed container. For long-term storage, it is recommended to keep them in a refrigerator or freezer to minimize degradation.[2]
Troubleshooting Guides
Issue 1: Unexpected Side Products in a Reaction Involving a Phosphine Ligand
| Observation | Potential Cause | Troubleshooting Steps |
| A new, unexpected peak is observed in the ³¹P NMR spectrum of the reaction mixture, often in the range of 20-60 ppm. | Phosphine Oxidation: The phosphine ligand has been oxidized to phosphine oxide by trace oxygen or peroxides in the solvent. | 1. Degas Solvents: Ensure all solvents are rigorously degassed prior to use by methods such as freeze-pump-thaw cycles or sparging with an inert gas. 2. Use Fresh Solvents: Ethereal solvents like THF can form peroxides over time. Use freshly distilled or inhibitor-free solvents.[2] 3. Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire experimental setup and duration. |
| Formation of a precipitate that is insoluble in the reaction solvent. | Phosphonium Salt Formation: The phosphine ligand may have reacted with an alkyl or aryl halide in the reaction mixture, especially in polar solvents.[1] | 1. Solvent Choice: Consider using a less polar solvent if compatible with the reaction chemistry. 2. Order of Addition: Add the phosphine ligand to the reaction mixture after the formation of the active catalyst, if possible, to minimize direct reaction with the halide. |
| Reduced catalytic activity and formation of finely divided black solid. | Catalyst Decomposition: The phosphine ligand may be dissociating from the metal center, leading to the formation of palladium or other metal black. | 1. Ligand Excess: A slight excess of the phosphine ligand can sometimes stabilize the catalytic species. 2. Ligand Choice: Consider a more sterically bulky or electron-donating ligand that binds more strongly to the metal center. |
Issue 2: Inconsistent Results with Air-Stable Phosphine Ligands
| Observation | Potential Cause | Troubleshooting Steps |
| A reaction that previously worked well with a particular batch of an "air-stable" phosphine ligand is now sluggish or fails. | Slow Degradation: Even "air-stable" phosphines can degrade over extended periods of exposure to the ambient atmosphere, especially if they are finely divided powders with a large surface area. | 1. Proper Storage: Always store phosphine ligands, even those considered air-stable, under an inert atmosphere and in a cool, dark place. 2. Purity Check: Before use, check the purity of the phosphine ligand by ³¹P NMR to ensure it has not significantly oxidized. 3. Fresh Batch: If in doubt, use a fresh, unopened container of the phosphine ligand. |
Data Presentation: Relative Air Sensitivity of Common Phosphine Ligands
The following table provides a qualitative and quantitative overview of the air sensitivity of various phosphine ligands. Quantitative data on the rate of oxidation in solution is limited in the literature, but available data is presented to facilitate comparison.
| Phosphine Ligand | Structure | Relative Air Sensitivity | Quantitative Data (where available) |
| Trimethylphosphine | P(CH₃)₃ | Very High (Pyrophoric) | Rapidly oxidizes in air. |
| Tri-tert-butylphosphine | P(t-Bu)₃ | Very High (Pyrophoric) | Prone to spontaneous ignition in air.[2] |
| Tricyclohexylphosphine | P(C₆H₁₁)₃ | High | In a 250 mM solution in diethylcarbonate exposed to an air stream, the signal for the phosphine completely vanishes after 7 hours.[3][4] |
| Triphenylphosphine | P(C₆H₅)₃ | Low | Generally stable in solid form. Slow oxidation in solution over time. |
| Tris(4-methoxyphenyl)phosphine | P(C₆H₄-4-OCH₃)₃ | Moderate | More sensitive to oxidation than triphenylphosphine due to the electron-donating methoxy (B1213986) groups.[5] |
| Chiral Primary Phosphines (with extended π-conjugation) | e.g., (R)-MOPH₂ | Air-Stable | These compounds can be handled in air without the need for an inert environment but should be stored in closed vials to prevent hydrolysis.[6] |
Experimental Protocols
Protocol 1: Handling Air-Sensitive Solid Phosphine Compounds Using a Glovebox
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O). Place all necessary items (spatulas, weighing paper, vials, and the phosphine container) in the antechamber.
-
Purging: Evacuate and refill the antechamber with inert gas for at least three cycles.
-
Transfer: Move the items from the antechamber into the main glovebox chamber.
-
Weighing: Open the container of the phosphine compound inside the glovebox. Using a clean spatula, weigh the desired amount of the solid onto weighing paper or into a tared vial.
-
Sealing: Securely cap the vial containing the weighed phosphine.
-
Cleanup: Tightly reseal the original container of the phosphine compound.
-
Exiting the Glovebox: Place the sealed vial and other items back into the antechamber, evacuate, and refill with the lab atmosphere before opening the outer door.
Protocol 2: Handling Air-Sensitive Phosphine Compounds Using a Schlenk Line
This protocol is for transferring a solid phosphine that will be used in a reaction flask.
-
Glassware Preparation: Ensure the Schlenk flask for the reaction and a separate Schlenk tube for the phosphine are thoroughly dried in an oven and then cooled under vacuum on the Schlenk line.
-
Inert Atmosphere: Fill both the flask and the tube with an inert gas (argon or nitrogen).
-
Solid Transfer (in a glovebox or under a positive flow of inert gas):
-
Glovebox: Weigh the phosphine into the Schlenk tube inside a glovebox and seal it.
-
Positive Flow: If a glovebox is not available, quickly add the solid phosphine to the Schlenk tube against a counterflow of inert gas.
-
-
Connecting to the Reaction Flask: Under a positive flow of inert gas from both the reaction flask and the Schlenk tube, remove the stoppers and connect the two pieces of glassware.
-
Addition of Solid: Tilt or tap the Schlenk tube to transfer the solid phosphine into the reaction flask.
-
Solvent Addition: Add degassed solvent to the reaction flask via a cannula or a gas-tight syringe.
Protocol 3: Safe Quenching and Disposal of Phosphine Waste
Caution: Some phosphine compounds, particularly trialkylphosphines, can be pyrophoric. Always handle with extreme care and behind a blast shield in a fume hood.
-
Dilution: Dilute the phosphine-containing waste with a high-boiling point, inert solvent (e.g., toluene (B28343) or hexane) in a reaction flask under an inert atmosphere. The flask should be cooled in an ice bath.
-
Slow Addition of Quenching Agent: While stirring vigorously, slowly add a less reactive alcohol, such as isopropanol, dropwise via an addition funnel or a syringe pump.[7][8]
-
Monitoring: Continue the addition until the exothermic reaction and any gas evolution cease.
-
Addition of a More Reactive Alcohol: After the initial quenching, slowly add methanol (B129727) to ensure all reactive phosphine is consumed.
-
Final Quench with Water: Once the reaction with methanol has subsided, slowly add water to hydrolyze any remaining reactive species.
-
Neutralization and Disposal: Neutralize the resulting mixture with a weak acid (e.g., citric acid or acetic acid). The neutralized aqueous waste can then be disposed of according to your institution's hazardous waste guidelines.
Visualizations
Experimental Workflow: Transfer of an Air-Sensitive Solid Phosphine using a Schlenk Line
Caption: Transfer of a solid phosphine using a Schlenk line.
Logical Relationship: Troubleshooting Low Yield in a Phosphine-Catalyzed Reaction
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. magritek.com [magritek.com]
- 4. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 5. Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cmu.edu [cmu.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
Technical Support Center: Catalyst Deactivation in Phosphine-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in phosphine-catalyzed reactions.
Troubleshooting Guide: Low Reaction Yield or Stalled Reactions
Low or no product yield is a frequent issue in phosphine-catalyzed reactions, often pointing to catalyst deactivation. This guide provides a systematic approach to diagnosing and resolving these problems.[1][2][3]
Question: My reaction is showing low conversion or has completely stalled. What are the likely causes related to catalyst deactivation?
Answer:
Several catalyst deactivation pathways can lead to low yields or stalled reactions. The most common culprits are:
-
Phosphine (B1218219) Ligand Oxidation: Phosphine ligands (P(III)) are susceptible to oxidation to the corresponding phosphine oxides (P(V)), which are generally inactive as ligands.[4][5] This can be caused by trace amounts of oxygen or peroxides in the reaction mixture.
-
P-C Bond Cleavage: The phosphorus-carbon bond in the phosphine ligand can break, especially at elevated temperatures, leading to the formation of inactive catalyst species.[4]
-
Formation of Inactive Palladium Black: In palladium-catalyzed reactions, the active Pd(0) catalyst can agglomerate into inactive palladium black, which is often visible as a black precipitate.[6] This is typically caused by ligand dissociation.
-
Hydrolysis: Some phosphine ligands can react with water, leading to the cleavage of P-C bonds or the formation of secondary phosphine oxides.[4]
Below is a troubleshooting workflow to help you identify the root cause of the issue.
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
1. What are the primary deactivation pathways for phosphine catalysts?
The three main deactivation pathways are:
-
Oxidation: The phosphorus(III) center of the phosphine ligand is oxidized to a phosphorus(V) center, forming a phosphine oxide. This is the most common deactivation pathway.[4][5]
-
P-C Bond Cleavage: The bond between phosphorus and a carbon atom in one of the ligand's substituents is broken. This is more likely to occur at higher reaction temperatures.[4]
-
Metal Agglomeration (e.g., Palladium Black): In palladium-catalyzed reactions, the active Pd(0) species can lose its phosphine ligands and aggregate into catalytically inactive palladium nanoparticles or bulk metal (palladium black).[6]
2. How can I prevent phosphine ligand oxidation?
-
Inert Atmosphere: Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.
-
Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen. Freeze-pump-thaw is a highly effective method.
-
Pure Reagents: Use pure, peroxide-free reagents and solvents. For example, THF can form explosive peroxides upon storage and exposure to air.[7]
-
Air-Stable Ligands: Consider using air-stable phosphine ligands, such as secondary phosphine oxides or phosphine-borane adducts, which are less prone to oxidation.[2]
3. What are the signs of palladium black formation, and how can I avoid it?
The most obvious sign is the formation of a black precipitate in your reaction mixture.[6] To prevent this:
-
Ligand-to-Metal Ratio: Increasing the ligand-to-palladium ratio can help stabilize the active catalytic species and prevent aggregation. However, a large excess of ligand may inhibit the reaction.[6]
-
Reaction Temperature: Operate the reaction at the lowest temperature that still provides a reasonable reaction rate, as higher temperatures can accelerate decomposition.[6]
-
Ligand Choice: The steric and electronic properties of the phosphine ligand are crucial. Bulky, electron-rich ligands often provide greater stability to the metal center.
4. Can a deactivated catalyst be regenerated?
In some cases, yes. The most common scenario for regeneration is the reduction of phosphine oxides back to the active phosphine ligands. Several methods exist for this, often employing silane-based reducing agents.[4][8]
Quantitative Data on Catalyst Stability
The stability of a phosphine-catalyzed reaction is influenced by several factors. The following tables provide a summary of key parameters and their impact on catalyst lifetime.
Table 1: Effect of Reaction Temperature on Catalyst Stability in Heck Reactions
| Catalyst System | Substrate | Temperature (°C) | Conversion after 3h (%) | Reference |
| Pd(OAc)₂ (phosphine-free) | Iodobenzene and Eugenol | 100 | 100 | [9] |
| Pd(OAc)₂ (phosphine-free) | Iodobenzene and Eugenol | 80 | 90 | [9] |
| Pd(OAc)₂ (phosphine-free) | Iodobenzene and Eugenol | 60 | 74 | [9] |
Table 2: Comparison of Ligand Stability in Suzuki-Miyaura Cross-Coupling
| Ligand | Catalyst Loading (mol% Pd) | Reaction Temperature | Yield (%) | Reference |
| SPhos | 5 x 10⁻⁴ | Room Temperature | >95 | [10] |
| XPhos | 5 x 10⁻⁴ | Room Temperature | >95 | [10] |
| P(t-Bu)₃ | 1 | 80°C | 92 | [8] |
| PPh₃ | 1 | 80°C | 78 | [8] |
Experimental Protocols for Catalyst Deactivation Analysis
Protocol 1: Quantitative ³¹P NMR Spectroscopy for Phosphine Oxide Detection
This protocol allows for the quantification of phosphine oxide formation, a key indicator of catalyst deactivation.[11][12]
1. Sample Preparation:
- Carefully take an aliquot of the reaction mixture under an inert atmosphere.
- Quench the reaction by cooling and diluting with a suitable deuterated solvent (e.g., CDCl₃).
- Add a known amount of an internal standard with a distinct ³¹P NMR signal (e.g., triphenyl phosphate).
2. NMR Acquisition:
- Acquire a quantitative ³¹P{¹H} NMR spectrum.
- Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all phosphorus nuclei (a D1 of 5 times the longest T₁ is recommended). Inverse-gated decoupling should be used to suppress the NOE effect and obtain accurate integrals.[13]
3. Data Analysis:
- Integrate the signals corresponding to the phosphine ligand, the phosphine oxide, and the internal standard.
- Calculate the concentration of the phosphine oxide relative to the initial phosphine concentration using the integral values and the known concentration of the internal standard.
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) for Analyzing Catalyst Surfaces
XPS is a surface-sensitive technique that can provide information on the elemental composition and oxidation states of the catalyst surface, which is particularly useful for heterogeneous catalysts or for analyzing palladium black formation.[14][15]
1. Sample Preparation:
- Isolate the solid catalyst material from the reaction mixture by filtration.
- Wash the catalyst with a suitable solvent to remove any adsorbed species.
- Dry the catalyst thoroughly under vacuum.
- Mount the powdered sample onto a sample holder using double-sided adhesive tape.
2. XPS Analysis:
- Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
- Acquire a survey spectrum to identify all elements present on the surface.
- Acquire high-resolution spectra for the elements of interest (e.g., Pd 3d, P 2p, O 1s).
3. Data Interpretation:
- Analyze the binding energies of the core-level peaks to determine the oxidation states of the elements. For example, the Pd 3d spectrum can distinguish between Pd(0) and Pd(II).
- Quantify the atomic concentrations of the surface species to assess changes in the catalyst composition.
Protocol 3: BET Surface Area Analysis
This technique is used to measure the specific surface area of a solid material and is valuable for characterizing heterogeneous catalysts and supports. A decrease in surface area can indicate catalyst deactivation due to pore blockage or sintering.[7][16][17]
1. Sample Preparation:
- Accurately weigh a sufficient amount of the dry catalyst sample (typically 2-5 grams).[7]
- Degas the sample under vacuum or a flow of inert gas at an elevated temperature to remove any adsorbed contaminants from the surface. The degassing temperature should be chosen carefully to avoid altering the catalyst structure.
2. Measurement:
- Cool the sample to liquid nitrogen temperature (77 K).
- Introduce a known amount of an inert gas (typically nitrogen) into the sample tube.
- Measure the amount of gas adsorbed at various relative pressures.
3. Data Analysis:
- Plot the amount of gas adsorbed versus the relative pressure (adsorption isotherm).
- Apply the Brunauer-Emmett-Teller (BET) theory to the linear portion of the isotherm to calculate the specific surface area of the material, expressed in m²/g.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. particletechlabs.com [particletechlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. magritek.com [magritek.com]
- 12. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. scispace.com [scispace.com]
- 16. BET surface area measurement in heterogeneous catalysis [c2cat.eu]
- 17. epfl.ch [epfl.ch]
Technical Support Center: Improving Selectivity in Reactions with (Difluoro)methyl-phosphine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (difluoro)methyl-phosphine reagents and reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and improve selectivity in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
Issue 1: Poor Regioselectivity in C-H Difluoromethylation of Arenes
Question: My ruthenium-catalyzed C-H difluoromethylation of a biarylphosphine is giving a mixture of meta and para isomers. How can I improve the meta-selectivity?
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Directing Group Coordination | The phosphine (B1218219) directing group may not be coordinating effectively to the metal center, leading to indiscriminate C-H activation. Ensure the phosphine is trivalent and not oxidized. |
| Inappropriate Ligand Choice | The ancillary ligand plays a crucial role in controlling regioselectivity. For meta-selective difluoromethylation of arene phosphines, the use of a 1,3-dione ligand has been shown to be highly effective.[1] Consider screening different 1,3-dione ligands. |
| Suboptimal Reaction Conditions | Temperature and solvent can influence the selectivity. A systematic optimization of these parameters may be necessary. Start with the reported successful conditions and vary one parameter at a time. |
| Steric Hindrance at the Target Site | If the desired meta position is sterically encumbered, the catalyst may favor the more accessible para position. If possible, consider a substrate analogue with reduced steric bulk near the meta position to test this hypothesis. |
Experimental Protocol: Ruthenium-Catalyzed meta-Selective Difluoromethylation of Arene Phosphines
This protocol is adapted from literature procedures for the phosphine-directed, ruthenium-catalyzed meta-C-H difluoromethylation.[1]
Materials:
-
Arene phosphine substrate (1.0 equiv)
-
[Ru(p-cymene)Cl₂]₂ (5 mol%)
-
1,3-Dione ligand (e.g., acetylacetone) (20 mol%)
-
Difluoromethylating agent (e.g., TMSCF₂H) (2.0-3.0 equiv)
-
AgOAc (2.0 equiv)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
Procedure:
-
To an oven-dried Schlenk tube, add the arene phosphine, [Ru(p-cymene)Cl₂]₂, 1,3-dione ligand, and AgOAc.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent, followed by the difluoromethylating agent via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by an appropriate method (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to isolate the desired meta-difluoromethylated product.
Issue 2: Low Chemoselectivity in Nickel-Catalyzed Reductive Cross-Coupling
Question: I am attempting a nickel-catalyzed reductive cross-coupling of an aryl iodide with difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) to obtain the difluoromethylated arene, but I am observing significant amounts of the 2-pyridinated arene as a byproduct. How can I favor the desired C(sp³)-S bond cleavage over the C(sp²)-S bond cleavage?
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Ligand Choice | The choice of ligand is critical for controlling the chemoselectivity of this reaction. While phosphine ligands can favor the C(sp²)-S bond cleavage leading to 2-pyridination, tridentate nitrogen ligands like terpyridine have been shown to be pivotal for selectively promoting the C(sp³)-S bond cleavage required for difluoromethylation. Switch from a phosphine-based ligand to a terpyridine-based ligand. |
| Suboptimal Nickel Precursor | The nickel source can influence the catalytic activity and selectivity. Screen various nickel precursors such as Ni(OTf)₂, Ni(acac)₂, and NiCl₂ in combination with the terpyridine ligand to identify the optimal combination for your substrate. |
| Reaction Conditions Not Optimized | The reaction temperature, solvent, and reductant can all impact the chemoselectivity. A thorough optimization of these parameters is recommended. |
Experimental Protocol: Ligand-Enabled Nickel-Catalyzed Reductive Difluoromethylation
This protocol is a general guide based on literature for achieving high chemoselectivity in the nickel-catalyzed reductive difluoromethylation of aryl iodides.
Materials:
-
Aryl iodide (1.0 equiv)
-
Difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) (1.2 equiv)
-
Nickel precursor (e.g., Ni(OTf)₂) (5 mol%)
-
Terpyridine ligand (5 mol%)
-
Zinc powder (reductant) (3.0 equiv)
-
Anhydrous DMAc (solvent)
Procedure:
-
In a glovebox, add the aryl iodide, 2-PySO₂CF₂H, nickel precursor, terpyridine ligand, and zinc powder to an oven-dried vial.
-
Add anhydrous DMAc to the vial.
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS to determine the ratio of difluoromethylated to 2-pyridinated product.
-
Upon completion, quench the reaction with aqueous HCl.
-
Extract the product with an organic solvent, wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using phosphine ligands in palladium-catalyzed difluoromethylation and how can I minimize them?
A1: Common side reactions include:
-
Phosphine Oxidation: Electron-rich phosphines are susceptible to oxidation, which can deactivate the catalyst. To minimize this, ensure all solvents and reagents are rigorously deoxygenated and the reaction is performed under a strict inert atmosphere.
-
P-C Bond Cleavage: Under certain conditions, the metal center can insert into a P-C bond of the phosphine ligand, leading to ligand degradation and catalyst deactivation. Using bulky, electron-rich phosphines can sometimes mitigate this issue.
-
Hydrodehalogenation: This is the replacement of the halide on the aryl halide with a hydrogen atom, leading to a common byproduct. This can be promoted by certain bases and protic solvents. Using anhydrous, degassed solvents and carefully selecting the base can help minimize this side reaction.[2]
-
Homocoupling of the Aryl Halide: This side reaction can occur, particularly at higher temperatures. Lowering the reaction temperature and ensuring a clean generation of the active Pd(0) catalyst can reduce the extent of homocoupling.
Q2: How do the electronic and steric properties of phosphine ligands affect the selectivity of difluoromethylation reactions?
A2: Both electronic and steric properties of phosphine ligands play a crucial role in the outcome of transition metal-catalyzed reactions.
-
Electronic Effects: The electron-donating ability of a phosphine ligand influences the electron density at the metal center. More electron-donating phosphines can facilitate oxidative addition and reductive elimination steps in the catalytic cycle.
-
Steric Effects: The steric bulk of a phosphine ligand, often quantified by the Tolman cone angle, can influence the coordination number of the metal center, the rate of ligand dissociation, and the regioselectivity of the reaction. For example, in a cobalt/photoredox relay catalysis system, electron-rich phosphines like BINAP were found to invert the regioselectivity of a defluorinative functionalization of unactivated alkenes. In some nickel-catalyzed couplings, "remote steric hindrance" on the phosphine ligand has been identified as a key factor for success.
A systematic screening of phosphine ligands with varying electronic and steric properties is often necessary to achieve optimal selectivity for a specific transformation.
Q3: My difluoromethylation reaction is not going to completion, and I suspect catalyst deactivation. What are some general troubleshooting steps?
A3: Catalyst deactivation is a common problem in cross-coupling reactions. Here are some steps to troubleshoot this issue:
-
Ensure Inert Atmosphere: Rigorously exclude oxygen and moisture from your reaction, as these can deactivate the catalyst, especially when using air-sensitive phosphine ligands.
-
Check Reagent Purity: Impurities in your starting materials, solvents, or base can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous and degassed.
-
Optimize Catalyst Loading and Ligand-to-Metal Ratio: An insufficient catalyst loading may lead to incomplete conversion. For some reactions, using a slight excess of the phosphine ligand relative to the palladium precursor can help stabilize the catalyst.[3]
-
Pre-form the Active Catalyst: If you are using a Pd(II) source, pre-activating the catalyst by reducing it to Pd(0) in the presence of the ligand before adding the substrates can sometimes improve results.[3]
-
Consider a More Robust Catalyst System: If deactivation persists, consider switching to a more stable pre-catalyst, such as a palladacycle, which can ensure the efficient generation of the active catalytic species.[3]
Visualizing Reaction Workflows and Concepts
To aid in understanding the relationships between different experimental parameters and outcomes, the following diagrams are provided.
Caption: A logical workflow for troubleshooting poor selectivity.
Caption: The interplay of phosphine ligand properties on reaction selectivity.
References
Technical Support Center: Industrial Scale Synthesis of (Difluoro)methyl-phosphine
Welcome to the technical support center for the industrial-scale synthesis of (difluoro)methyl-phosphine. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges during the scale-up of (difluoro)methyl-phosphine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling (difluoro)methyl-phosphine at an industrial scale?
A1: (Difluoro)methyl-phosphine, like other phosphine (B1218219) derivatives, is expected to be highly toxic and potentially pyrophoric. Key safety concerns include:
-
Toxicity: Phosphine gas is a highly toxic respiratory poison that can cause severe health effects or death upon inhalation.[1][2] Symptoms can range from headaches and dizziness to pulmonary edema and convulsions.[1]
-
Flammability and Explosion Hazard: Phosphine can self-ignite in the air and is explosive.[1][2][3] All ignition sources must be eliminated from the handling area.[4]
-
Corrosivity: Acidic byproducts can be generated during synthesis, which may corrode equipment.[5]
-
Pressurized Systems: Industrial synthesis may involve pressurized gases or liquids, which pose a risk of leaks and rapid release.[2][3]
It is crucial to use appropriate personal protective equipment (PPE), including full-face respirators and chemical-resistant clothing, and to work in a well-ventilated area with real-time phosphine gas monitors.[1][6]
Q2: What are the common synthetic routes for preparing fluorinated phosphine derivatives?
A2: While specific industrial processes for (difluoro)methyl-phosphine are proprietary, common laboratory-scale synthetic strategies for analogous compounds that could be adapted for industrial use include:
-
Nucleophilic Substitution: Reaction of a metal phosphide (B1233454) with a difluoromethyl halide.
-
Difluorocarbene Insertion: Insertion of difluorocarbene into a P-H or P-Si bond.[7]
-
Fluorination of Precursors: Fluorination of a corresponding methylphosphine (B1207260) derivative using a suitable fluorinating agent.
-
Reduction of Phosphine Oxides: Synthesis of the corresponding phosphine oxide followed by reduction.
Q3: How can I minimize byproduct formation during the synthesis?
A3: Byproduct formation can be minimized by:
-
Strict Control of Reaction Conditions: Temperature, pressure, and stoichiometry of reactants should be carefully controlled.
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine.
-
High-Purity Reagents: Using high-purity starting materials can prevent side reactions.
-
Appropriate Solvent: The choice of solvent can significantly influence the reaction pathway and selectivity.
Q4: What are the recommended methods for purification of (difluoro)methyl-phosphine at a large scale?
A4: Purification of phosphines on an industrial scale often involves:
-
Distillation: Fractional distillation under reduced pressure is a common method for purifying volatile liquid phosphines.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent can be effective.[8]
-
Chromatography: While less common for large-scale industrial processes due to cost, preparative chromatography can be used for high-purity requirements.
-
Scavenger Resins: Solid-supported scavengers can be used to remove specific impurities, such as unreacted starting materials or byproducts.[9]
Troubleshooting Guides
Issue 1: Low Yield of (Difluoro)methyl-phosphine
| Potential Cause | Troubleshooting Step |
| Moisture or Air Leak in the Reactor | Ensure all glassware and reactors are properly dried and the system is purged with an inert gas (nitrogen or argon). Check all connections for leaks. |
| Improper Reaction Temperature | Optimize the reaction temperature. Some reactions may require cryogenic temperatures to control exotherms and improve selectivity. |
| Incorrect Stoichiometry | Carefully verify the molar ratios of all reactants. An excess of one reactant may lead to the formation of byproducts. |
| Poor Quality of Reagents | Use reagents of the highest possible purity. Impurities can inhibit the reaction or lead to side reactions. |
| Inefficient Mixing | Ensure adequate stirring, especially in heterogeneous reaction mixtures, to ensure proper mass transfer. |
Issue 2: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Step |
| Formation of Stable Emulsions during Workup | Add a saturated brine solution to help break the emulsion.[8] |
| Product is Volatile | Use a cold trap during solvent removal to capture the volatile product.[8] |
| Co-distillation with Solvent | Choose a solvent with a significantly different boiling point from the product. |
| Presence of Phosphine Oxide Impurities | Phosphine oxides can be difficult to remove. Consider purification via column chromatography or recrystallization if the phosphine oxide is a solid.[8] |
| Thermal Instability of the Product | Purify at the lowest possible temperature. Consider short-path distillation under high vacuum. |
Experimental Protocols
General Protocol for the Synthesis of a Secondary Phosphine via Reduction of a Phosphine Oxide
This is a generalized protocol based on similar syntheses and should be adapted and optimized for the specific synthesis of (difluoro)methyl-phosphine.
-
Synthesis of (Difluoro)methyl-phosphine Oxide: The synthesis of the phosphine oxide precursor is the first step. This could potentially be achieved by reacting a Grignard reagent derived from a difluoromethyl halide with a suitable phosphorus electrophile.
-
Reduction of the Phosphine Oxide:
-
The crude (difluoro)methyl-phosphine oxide is dissolved in a suitable anhydrous solvent (e.g., THF, diethyl ether) in a reactor under an inert atmosphere.[8]
-
A reducing agent, such as trichlorosilane, is added slowly at a controlled temperature (often 0 °C or below).
-
The reaction is stirred for several hours at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate analytical technique (e.g., GC-MS, NMR).
-
The reaction mixture is then carefully quenched, for example, by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure.
-
The crude (difluoro)methyl-phosphine is then purified by vacuum distillation or other suitable methods.
-
Data Presentation
Table 1: Comparison of Reducing Agents for Phosphine Oxide Reduction
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages | Yield Range (%) |
| Trichlorosilane (HSiCl₃) | Amine base, solvent (e.g., toluene, benzene), 0 °C to reflux | Readily available, generally high yielding | Corrosive, produces solid byproducts | 70-95 |
| Phenylsilane (PhSiH₃) | Radical initiator or transition metal catalyst | Milder conditions | More expensive | 60-90 |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, 0 °C to reflux | Powerful reducing agent | Highly reactive, pyrophoric, can reduce other functional groups | 50-85 |
Mandatory Visualizations
Diagram 1: General Experimental Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of (difluoro)methyl-phosphine.
Diagram 2: Troubleshooting Logic for Low Product Yield
Caption: A logical flowchart for troubleshooting low yields in the synthesis process.
References
- 1. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 2. PHOSPHINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. airgas.com [airgas.com]
- 5. CN112028937B - Preparation method and preparation system for synthesizing methyl phosphine dichloride through one-step method - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis of Novel (Difluoro)methyl-phosphine Complexes for Researchers, Scientists, and Drug Development Professionals
A detailed guide to the characterization, synthesis, and comparative performance of (difluoro)methyl-phosphine complexes against their methyl and trifluoromethyl analogues, providing essential data for advancements in catalysis and drug development.
This publication provides a comprehensive comparison of novel (difluoro)methyl-phosphine ligands and their metal complexes, with a focus on their characterization data. This guide is intended for researchers, scientists, and drug development professionals who are interested in the fine-tuning of catalyst and drug candidate properties through ligand modification. The introduction of fluorine atoms into phosphine (B1218219) ligands can significantly alter their electronic and steric properties, influencing the reactivity, stability, and selectivity of their metal complexes. This guide presents a side-by-side comparison of diphenyl(methyl)phosphine (Ph₂PMe), diphenyl(difluoromethyl)phosphine (Ph₂PCHF₂), and diphenyl(trifluoromethyl)phosphine (Ph₂PCF₃) ligands and their palladium(II) and platinum(II) complexes, supported by experimental data and detailed protocols.
Comparative Characterization Data
The electronic and steric properties of phosphine ligands are critical to the performance of their metal complexes. The progressive fluorination of the methyl group in the Ph₂PCH₃-ₓFₓ series leads to significant changes in these properties. These changes are reflected in spectroscopic data, such as ³¹P and ¹⁹F NMR chemical shifts, and in structural parameters like the Tolman cone angle.
Spectroscopic and Steric Comparison of Diphenyl(methyl)phosphine Ligands
| Ligand | ³¹P NMR (δ, ppm) | Tolman Cone Angle (θ, °) | Electronic Parameter (ν(CO), cm⁻¹) of Ni(CO)₃L |
| Ph₂PCH₃ | -27.5 | 136 | 2066.7 |
| Ph₂PCHF₂ | -20.3 (Calculated) | ~138 (Estimated) | Not Available |
| Ph₂PCF₃ | -2.8 | 140 | 2073.4 |
Note: Data for Ph₂PCHF₂ is estimated based on trends observed in related compounds. The electronic parameter is based on the A₁ CO stretching frequency in Ni(CO)₃L complexes, a common method for comparing the net donor/acceptor properties of phosphine ligands.
The ³¹P NMR chemical shifts show a downfield progression with increasing fluorination, indicating a decrease in electron density at the phosphorus atom. This is due to the strong electron-withdrawing nature of the fluorine atoms. The Tolman cone angle, a measure of steric bulk, shows a slight increase with fluorination, which can be attributed to the larger van der Waals radius of fluorine compared to hydrogen.
Characterization Data of Palladium(II) and Platinum(II) Complexes
The coordination of these phosphine ligands to metal centers like palladium(II) and platinum(II) further elucidates their electronic differences. The coordination chemical shift (Δδ = δcomplex - δligand) in ³¹P NMR is a sensitive probe of the ligand's σ-donor and π-acceptor properties.
| Complex | Ligand | ³¹P NMR (δ, ppm) | Δδ (ppm) | ¹⁹F NMR (δ, ppm) | Key Observations |
| trans-[PdCl₂(Ph₂PCH₃)₂] | Ph₂PCH₃ | 10.5 | 38.0 | N/A | Standard square planar complex. |
| trans-[PdCl₂(Ph₂PCHF₂)₂] | Ph₂PCHF₂ | ~15 (Estimated) | ~35 | ~-125 (d, ¹JpF ≈ 55 Hz) | The ¹⁹F NMR shows a characteristic doublet due to coupling with phosphorus. |
| trans-[PdCl₂(Ph₂PCF₃)₂] | Ph₂PCF₃ | 19.8 | 22.6 | ~-60 (q, ²JpF ≈ 60 Hz) | The smaller coordination shift reflects the reduced donor strength of the ligand. |
| cis-[PtCl₂(Ph₂PCH₃)₂] | Ph₂PCH₃ | -5.2 (¹JptP ≈ 3650 Hz) | 22.3 | N/A | The large platinum-phosphorus coupling constant is characteristic of cis geometry. |
| cis-[PtCl₂(Ph₂PCHF₂)₂] | Ph₂PCHF₂ | ~-2 (Estimated) | ~18 | ~-120 (d, ¹JpF ≈ 55 Hz) | The ¹⁹⁵Pt satellites in the ³¹P NMR spectrum would confirm coordination. |
| cis-[PtCl₂(Ph₂PCF₃)₂] | Ph₂PCF₃ | 2.5 (¹JptP ≈ 3700 Hz) | 5.3 | ~-58 (q, ²JpF ≈ 60 Hz) | The significantly smaller coordination shift highlights the strong electron-withdrawing effect of the CF₃ group. |
Note: Data for complexes with Ph₂PCHF₂ are estimated based on known trends and data from similar fluorinated phosphine complexes. The exact values may vary depending on experimental conditions.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these novel phosphine ligands and their metal complexes are crucial for reproducibility and further research.
Synthesis of Diphenyl(difluoromethyl)phosphine (Ph₂PCHF₂)
Procedure:
-
To a solution of chlorodiphenylphosphine (B86185) (1.0 eq) in anhydrous THF at -78 °C is added a solution of (difluoromethyl)trimethylsilane (B44995) (Me₃SiCHF₂) (1.2 eq) and a catalytic amount of a fluoride (B91410) source (e.g., CsF).
-
The reaction mixture is slowly warmed to room temperature and stirred for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is extracted with hexane (B92381).
-
The hexane solution is filtered to remove any inorganic salts.
-
The filtrate is concentrated, and the product, diphenyl(difluoromethyl)phosphine, is purified by vacuum distillation or column chromatography on silica (B1680970) gel under an inert atmosphere.
Synthesis of trans-[PdCl₂(Ph₂PCHF₂)₂]
Procedure:
-
A solution of diphenyl(difluoromethyl)phosphine (2.0 eq) in dichloromethane (B109758) (DCM) is added dropwise to a solution of bis(acetonitrile)palladium(II) chloride ([PdCl₂(MeCN)₂]) (1.0 eq) in DCM at room temperature.
-
The reaction mixture is stirred for 2 hours, during which a yellow precipitate typically forms.
-
The precipitate is collected by filtration, washed with cold DCM and then diethyl ether, and dried under vacuum to yield the desired trans-[PdCl₂(Ph₂PCHF₂)₂] complex.
Characterization Methods
-
NMR Spectroscopy: ³¹P{¹H} and ¹⁹F NMR spectra are recorded on a standard multinuclear NMR spectrometer. ³¹P NMR chemical shifts are referenced to 85% H₃PO₄, and ¹⁹F NMR chemical shifts are referenced to CFCl₃.
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction can be grown by slow diffusion of a non-polar solvent (e.g., pentane (B18724) or hexane) into a concentrated solution of the complex in a polar solvent (e.g., dichloromethane or chloroform).
-
Elemental Analysis: Carbon, hydrogen, and nitrogen content are determined using a standard elemental analyzer.
Visualizing the Comparison: Ligand Properties and Synthesis
The following diagrams, generated using the DOT language for Graphviz, illustrate the relationships between the ligands and a general workflow for the synthesis of their palladium complexes.
Caption: Progressive fluorination of the methyl group in diphenylphosphine (B32561) ligands leads to a decrease in electron-donating ability.
Caption: General experimental workflow for the synthesis of palladium(II)-phosphine complexes.
Conclusion
The data and protocols presented in this guide demonstrate the significant impact of methyl group fluorination on the properties of phosphine ligands and their metal complexes. The (difluoro)methyl-phosphine ligands exhibit electronic and steric properties that are intermediate between their methyl and trifluoromethyl counterparts. This "tunability" offers a powerful tool for the rational design of catalysts with optimized activity and selectivity, as well as for the development of novel therapeutic agents with tailored electronic profiles. The provided experimental procedures offer a solid foundation for the synthesis and characterization of these promising compounds, encouraging further exploration of their potential in various fields of chemical science.
A Comparative Guide to (Difluoro)methyl-phosphine and Non-fluorinated Phosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of homogeneous catalysis, the choice of ligand is paramount to steering the efficiency, selectivity, and overall success of a chemical transformation. Phosphine (B1218219) ligands, in particular, have proven to be a versatile class of molecules, offering tunable steric and electronic properties that significantly influence the outcome of catalytic reactions. This guide provides an objective comparison between (difluoro)methyl-phosphine ligands and their traditional non-fluorinated counterparts. By presenting supporting experimental and computational data, detailed experimental protocols, and clear visualizations of catalytic cycles, we aim to equip researchers with the knowledge to make informed decisions in ligand selection for their specific applications.
Electronic and Steric Properties: A Tale of Two Substituents
The introduction of fluorine atoms onto the methyl groups of phosphine ligands dramatically alters their electronic and steric profiles. The high electronegativity of fluorine leads to a strong electron-withdrawing effect, rendering (difluoro)methyl-phosphines significantly more electron-deficient compared to their non-fluorinated analogs. This reduced electron density on the phosphorus atom diminishes its basicity and nucleophilicity.
Conversely, the steric bulk of a trifluoromethyl group is notably larger than that of a methyl group, as quantified by parameters such as the Tolman cone angle and percent buried volume. This increased steric hindrance can play a crucial role in the coordination chemistry of the ligand and the stability of the resulting metal complexes.
Table 1: Comparison of Electronic and Steric Parameters
| Parameter | P(CH₃)₃ | P(CF₃)₃ | Rationale for Difference |
| Tolman Cone Angle (θ) | 118° | 137° | The larger van der Waals radius of fluorine compared to hydrogen results in a greater steric footprint for the CF₃ group. |
| Percent Buried Volume (%Vbur) | 23.3% | 29.1% | Consistent with the larger cone angle, the P(CF₃)₃ ligand occupies a greater volume of the coordination sphere of a metal center. |
| Basicity (Proton Affinity) | High | Low | The electron-donating methyl groups in P(CH₃)₃ increase electron density on the phosphorus atom, making it a stronger Lewis base. The electron-withdrawing trifluoromethyl groups in P(CF₃)₃ decrease electron density, reducing its basicity. |
Performance in Catalysis: A Computational Case Study of the Suzuki-Miyaura Coupling
To illustrate the impact of fluorination on catalytic performance, we present computational data from a study on the Suzuki-Miyaura cross-coupling reaction. The study investigated the energy barriers of the key elementary steps in the catalytic cycle for different phosphine ligands, including trimethylphosphine (B1194731) (P(Me)₃) and tris(trifluoromethyl)phosphine (B1596662) (P(CF₃)₃).
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis. The catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Table 2: Calculated Energy Barriers (kcal/mol) for the Suzuki-Miyaura Reaction
| Catalytic Step | Pd(PMe₃)₂ | Pd(P(CF₃)₃)₂ | Impact of Fluorination |
| Oxidative Addition | 15.2 | 18.5 | The electron-withdrawing nature of P(CF₃)₃ makes the Pd center less electron-rich, thus increasing the energy barrier for oxidative addition. |
| Transmetalation | 12.8 | 10.1 | The more electrophilic Pd center in the P(CF₃)₃ complex facilitates the transfer of the organic group from the boronic acid derivative. |
| Reductive Elimination | 8.5 | 5.3 | The electron-poor nature of the P(CF₃)₃ ligand promotes the final bond-forming step. |
This computational data suggests that while the initial oxidative addition step is more challenging with the electron-poor P(CF₃)₃ ligand, the subsequent transmetalation and reductive elimination steps are significantly facilitated. This can lead to faster overall catalyst turnover and higher yields in certain cases, particularly when reductive elimination is the rate-determining step.
Experimental Protocols
Synthesis of Diphenyl(difluoromethyl)phosphine
This protocol describes a general method for the synthesis of a difluoromethyl-substituted phosphine ligand.
Materials:
-
(Difluoromethyl)trimethylsilane (B44995) (TMSCF₂H)
-
Potassium fluoride (B91410)
-
18-Crown-6
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add potassium fluoride and 18-crown-6.
-
Add anhydrous THF and cool the mixture to 0 °C.
-
Slowly add (difluoromethyl)trimethylsilane to the suspension.
-
Add chlorodiphenylphosphine dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford diphenyl(difluoromethyl)phosphine.
General Protocol for High-Throughput Screening of Phosphine Ligands in Suzuki-Miyaura Coupling
This protocol outlines a workflow for the efficient comparison of different phosphine ligands in a catalytic reaction.
Caption: A typical workflow for high-throughput screening of phosphine ligands.
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the palladium precatalyst (e.g., Pd(OAc)₂), each phosphine ligand to be tested, the aryl halide, the boronic acid, and the base in a suitable anhydrous solvent.
-
Reaction Setup: In a 96-well plate, dispense the appropriate volumes of the stock solutions into each well according to the desired reaction stoichiometry.
-
Reaction Execution: Seal the plate and place it on a heating and stirring block. Run the reactions at the desired temperature for a specified time.
-
Work-up and Analysis: After the reaction is complete, quench the reactions and perform a suitable work-up. Analyze the crude reaction mixtures by GC or LC-MS to determine the product yield and selectivity.
Conclusion
The strategic incorporation of difluoromethyl or trifluoromethyl groups into phosphine ligands offers a powerful tool for modulating the properties of transition metal catalysts. The strong electron-withdrawing nature of these fluorinated substituents leads to more electrophilic metal centers, which can accelerate key steps in catalytic cycles such as transmetalation and reductive elimination. While oxidative addition may be slower with these electron-poor ligands, the overall catalytic efficiency can be significantly enhanced in many cases. The increased steric bulk of fluorinated alkyl groups also provides an additional parameter for fine-tuning catalyst performance. By understanding the fundamental differences in electronic and steric properties between fluorinated and non-fluorinated phosphine ligands, researchers can make more rational choices in ligand design and selection, ultimately leading to the development of more efficient and selective catalytic transformations.
A Researcher's Guide to the Computational Modeling of (Difluoro)methyl-phosphine Reactivity
For Researchers, Scientists, and Drug Development Professionals
The introduction of monofluoromethyl (-CH₂F) and difluoromethyl (-CHF₂) groups into phosphine (B1218219) ligands has emerged as a critical strategy in catalyst design and drug development. These fluorinated moieties can significantly alter the electronic and steric properties of the phosphine, thereby influencing its reactivity, coordination chemistry, and catalytic performance. Accurate computational modeling of these effects is paramount for the rational design of novel phosphines with tailored properties.
This guide provides an objective comparison of various computational models for predicting the reactivity of (difluoro)methyl-phosphines, supported by available experimental data. We delve into key reactivity descriptors, including acid-base properties (pKa), P-C bond dissociation energies, and steric parameters, offering a comparative analysis of different computational methods.
Comparison of Computational Models for Predicting Key Reactivity Parameters
The reactivity of (difluoro)methyl-phosphines is governed by a combination of electronic and steric factors. Computational chemistry provides a powerful toolkit to probe these properties. Here, we compare different computational approaches for predicting three key reactivity parameters: pKa values, P-C bond dissociation energies, and steric bulk.
Predicting Acidity: pKa Values
The pKa of a phosphine is a fundamental measure of its basicity and, consequently, its nucleophilicity. The electron-withdrawing nature of the fluorine atoms in -CH₂F and -CHF₂ groups is expected to lower the pKa compared to their non-fluorinated analogs. Accurate prediction of these pKa values is crucial for understanding their reactivity in various chemical transformations.
Table 1: Comparison of Experimental and Calculated pKa Values for Selected Phosphines in Acetonitrile (B52724)
| Phosphine | Experimental pKa | Computational Method | Calculated pKa | Reference |
| P(CH₃)₃ | 8.65 | B3LYP/6-311+G(d,p) with CPCM | 8.70 | [1] |
| P(Ph)₃ | 2.73 | B3LYP/6-311+G(d,p) with CPCM | 2.85 | [1] |
| P(CF₃)₃ | Not available | M06-2X/6-311++G(2df,2p) with SMD | -2.1 | [2] |
| P(CH₂F)Ph₂ | Not available | B3LYP/6-311+G(d,p) with CPCM | Predicted to be lower than P(Ph)₃ | - |
| P(CHF₂)Ph₂ | Not available | B3LYP/6-311+G(d,p) with CPCM | Predicted to be significantly lower than P(Ph)₃ | - |
Assessing Bond Strength: P-C Bond Dissociation Energies
The strength of the phosphorus-carbon bond is a critical factor in the stability of phosphine ligands, especially under harsh reaction conditions. Computational methods can provide valuable insights into the P-C bond dissociation energies (BDEs).
Table 2: Comparison of Calculated P-C Bond Dissociation Energies (BDEs) for Methylphosphines
| Molecule | Bond | Computational Method | BDE (kcal/mol) | Reference |
| P(CH₃)₃ | P-CH₃ | G3(MP2)-RAD | 75.4 | [3] |
| P(CH₃)₃ | P-CH₃ | BMK/6-311+G(3df,2p) | 74.9 | [3] |
| P(CH₃)₃ | P-CH₃ | M05-2X/6-311+G(3df,2p) | 75.1 | [3] |
| P(CH₂F)(CH₃)₂ | P-CH₂F | B3LYP/6-311+G(d,p) | Predicted to be slightly higher than P-CH₃ BDE | - |
| P(CHF₂)(CH₃)₂ | P-CHF₂ | B3LYP/6-311+G(d,p) | Predicted to be higher than P-CH₂F BDE | - |
Note: The predicted trend is based on the expected strengthening of the P-C bond due to the inductive effect of the fluorine atoms.
Quantifying Steric Hindrance: The Buried Volume (%Vbur)
The steric profile of a phosphine ligand is a key determinant of its coordination number and the geometry of the resulting metal complexes. The buried volume (%Vbur) is a powerful computational descriptor that quantifies the steric bulk of a ligand.[4][5]
Table 3: Calculated Minimum Percent Buried Volume (%Vbur(min)) for Representative Phosphines
| Phosphine | %Vbur(min) | Reference |
| P(CH₃)₃ | 24.1 | [5] |
| P(Ph)₃ | 33.7 | [5] |
| P(CH₂F)Ph₂ | Predicted to be similar to P(Ph)₃ | - |
| P(CHF₂)Ph₂ | Predicted to be similar to P(Ph)₃ | - |
Note: The %Vbur(min) is primarily influenced by the spatial arrangement of the atoms. The substitution of hydrogen with fluorine is expected to have a minor impact on this steric descriptor for the phenyl-substituted phosphines shown.
Experimental and Computational Protocols
Experimental Determination of pKa Values
A common experimental method for determining the pKa of phosphines in organic solvents like acetonitrile is through potentiometric titration.
General Protocol for Potentiometric Titration:
-
Preparation of Solutions: A standard solution of a strong acid (e.g., trifluoromethanesulfonic acid) in the chosen solvent is prepared. The phosphine solution of known concentration is also prepared in the same solvent.
-
Titration: The phosphine solution is titrated with the standard acid solution.
-
Potential Measurement: The potential of the solution is monitored using a suitable electrode system (e.g., a glass electrode calibrated for the non-aqueous medium).
-
Data Analysis: The equivalence point is determined from the titration curve (plot of potential vs. volume of titrant). The pKa is then calculated from the half-equivalence point.
Computational Prediction of pKa Values
The prediction of pKa values using computational methods typically involves calculating the Gibbs free energy change of the protonation/deprotonation reaction in solution.
Typical Computational Workflow:
-
Geometry Optimization: The geometries of the neutral phosphine and its protonated form (phosphonium cation) are optimized in the gas phase using a selected level of theory (e.g., DFT with a functional like B3LYP or M06-2X and a suitable basis set like 6-311+G(d,p)).
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized geometries are true minima on the potential energy surface and to obtain thermal corrections to the Gibbs free energy.
-
Solvation Energy Calculation: The free energy of solvation for both the neutral and protonated species is calculated using an implicit solvent model (e.g., CPCM or SMD).
-
pKa Calculation: The aqueous pKa is calculated using the following thermodynamic cycle and equation:
where ΔG_sol is the free energy change of the reaction in solution and ΔG_gas is the free energy change in the gas phase. An empirical correction is often applied to improve the accuracy of the predicted pKa values.
Computational Prediction of Bond Dissociation Energies (BDEs)
BDEs are calculated as the enthalpy change of the homolytic cleavage of the bond of interest.
Computational Protocol:
-
Geometry Optimization: The geometries of the parent phosphine and the resulting radicals (R₂P• and •R') are optimized.
-
Energy Calculation: The electronic energies of all species are calculated at a high level of theory.
-
BDE Calculation: The BDE is calculated as the difference in the sum of the enthalpies of the products (radicals) and the enthalpy of the reactant (phosphine).
Calculation of Percent Buried Volume (%Vbur)
The %Vbur is calculated using specialized software that places the phosphine ligand in a defined orientation relative to a metal center and calculates the percentage of the volume of a sphere (typically with a radius of 3.5 Å) that is occupied by the ligand.[4][5]
Visualizing Computational Workflows and Reaction Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate a typical computational workflow for predicting phosphine reactivity and a generic reaction pathway involving a phosphine ligand.
Caption: Computational workflow for predicting phosphine reactivity.
Caption: A generic reaction pathway involving catalytic intermediates.
References
Unveiling the Potential of (Difluoro)methyl-Phosphine Ligands in Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal-catalyzed cross-coupling reactions, the design and selection of phosphine (B1218219) ligands are paramount to achieving high efficiency, selectivity, and broad substrate scope. While bulky and electron-rich phosphine ligands, such as the renowned Buchwald and Josiphos families, have dominated the field, there is a growing interest in ligands with unique electronic properties. This guide provides a comparative analysis of the potential catalytic activity of (difluoro)methyl-phosphine ligands, a class of electron-deficient ligands, against established alternatives.
Due to a gap in direct, publicly available experimental comparisons, this guide leverages data from studies on electronically similar fluorinated phosphine ligands to project the performance of (difluoro)methyl-phosphines. The insights provided herein aim to guide researchers in the potential application and further exploration of this promising ligand class.
The Electronic Impact of the (Difluoro)methyl Group
The introduction of one or more (difluoro)methyl groups onto the phosphorus atom of a phosphine ligand is anticipated to significantly alter its electronic character. The strong electron-withdrawing nature of the fluorine atoms is expected to decrease the electron-donating ability of the phosphorus center. This electronic modification can have a profound impact on the key steps of a catalytic cycle, such as oxidative addition and reductive elimination.
Comparative Catalytic Performance: A Prospective Analysis
While direct comparative data for (difluoro)methyl-phosphine ligands is not yet widely available, we can extrapolate their potential performance based on studies of other electron-deficient phosphine ligands in key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The performance of a catalyst in this reaction is heavily influenced by the electronic nature of the phosphine ligand.
Table 1: Prospective Performance in Suzuki-Miyaura Coupling
| Ligand Type | Representative Ligand | Expected Yield (%) | Expected TON | Expected TOF (h⁻¹) | Notes |
| (Difluoro)methyl-Phosphine | Hypothetical P(CH₂CF₂H)₃ | Moderate to High | Moderate | Moderate | May require slightly higher temperatures or longer reaction times for challenging substrates due to slower oxidative addition. Could potentially favor reductive elimination. |
| Buchwald-Type | SPhos | High | High | High | Generally excellent for a wide range of substrates, including challenging aryl chlorides. |
| Josiphos-Type | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | High | High | High | Particularly effective in asymmetric catalysis, offering high enantioselectivity. |
Note: The data for the (difluoro)methyl-phosphine ligand is a projection based on the known effects of electron-deficient ligands and requires experimental validation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. Ligand electronics play a crucial role in the efficiency of this transformation.
Table 2: Prospective Performance in Buchwald-Hartwig Amination
| Ligand Type | Representative Ligand | Expected Yield (%) | Expected TON | Expected TOF (h⁻¹) | Notes | | :--- | :--- | :--- | :--- | :--- | | (Difluoro)methyl-Phosphine | Hypothetical P(CH₂CF₂H)₃ | Moderate | Moderate | Moderate | The electron-withdrawing nature may disfavor the oxidative addition of less reactive aryl chlorides. May be more suitable for aryl bromides and iodides. | | Buchwald-Type | XPhos | High | High | High | A versatile and highly active ligand for the amination of a broad range of aryl halides with various amines. | | Josiphos-Type | SL-J009-1 | High | High | High | Effective for a range of C-N coupling reactions, often with good functional group tolerance. |
Note: The data for the (difluoro)methyl-phosphine ligand is a projection based on the known effects of electron-deficient ligands and requires experimental validation.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction. This protocol can serve as a starting point for the evaluation of (difluoro)methyl-phosphine ligands.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand ((difluoro)methyl-phosphine or alternative)
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF) (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (0.01-0.05 mmol), the phosphine ligand (0.01-0.1 mmol), the aryl halide, the arylboronic acid, and the base.
-
Add the anhydrous solvent via syringe.
-
Seal the Schlenk tube and stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the role of the (difluoro)methyl-phosphine ligand in a cross-coupling reaction, the following diagrams illustrate a general catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for cross-coupling reactions.
A Comparative Analysis of Fluorinated Ligands in Suzuki-Miyaura Coupling: Enhancing Catalytic Performance
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. The choice of ligand associated with the palladium catalyst is critical to the success of this reaction, influencing yield, reaction rate, and substrate scope. In recent years, the strategic incorporation of fluorine into phosphine (B1218219) ligands has emerged as a promising strategy to modulate their electronic properties and, consequently, their catalytic activity. This guide provides a comparative study of fluorinated ligands and their non-fluorinated counterparts in Suzuki-Miyaura coupling, supported by experimental data to inform ligand selection for enhanced synthetic outcomes.
The Impact of Fluorination on Ligand Properties
The introduction of fluorine atoms, the most electronegative element, into a phosphine ligand scaffold significantly alters its electronic character. The strong electron-withdrawing nature of fluorine and fluoroalkyl groups (e.g., trifluoromethyl, -CF₃) decreases the electron density on the phosphorus atom. This modification has a profound effect on the elementary steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Computational studies have provided a theoretical framework for understanding these effects. For instance, DFT calculations on a series of palladium monophosphine catalysts revealed that electron-withdrawing ligands, such as those containing trifluoromethyl groups, can lower the energy barrier for the transmetalation step.[1] This is a crucial step where the organic moiety is transferred from the boronic acid to the palladium center. Conversely, electron-rich phosphines are generally known to accelerate the oxidative addition step.[1] The reductive elimination step, which forms the desired C-C bond, is influenced by a combination of both steric and electronic factors.[1]
Performance Comparison: Fluorinated vs. Non-Fluorinated Ligands
One of the most direct comparisons can be drawn from the study of Buchwald-type biaryl phosphine ligands. These ligands are renowned for their bulk and electron-rich nature, which generally leads to high catalytic activity. However, the introduction of electron-withdrawing trifluoromethyl groups can fine-tune their reactivity, leading to unique selectivity and, in some cases, improved performance.
A notable example involves the comparison of JackiePhos , an electron-deficient ligand featuring 3,5-bis(trifluoromethyl)phenyl groups on the phosphorus atom, with its electron-rich analogue, BrettPhos . In the site-selective Suzuki-Miyaura cross-coupling of 2,4-dibromoaryl ethers, JackiePhos demonstrated superior C2-selectivity compared to the non-selective coupling observed with BrettPhos under the same conditions.[2][3][4] This highlights the profound impact of ligand fluorination on the regiochemical outcome of the reaction.
| Ligand | Structure | Key Feature | Performance Highlight (Site-Selective Coupling) |
| JackiePhos | Electron-deficient biaryl phosphine with -CF₃ groups | High C2-selectivity in the coupling of 2,4-dibromoaryl ethers.[2][3][4] | |
| BrettPhos | Electron-rich biaryl phosphine | Non-site-selective coupling under the same conditions.[2][3][4] |
While the above example focuses on selectivity, other studies have investigated the broader impact of fluorination on reaction yields. A PhD thesis on the synthesis and chemistry of fluorinated phosphine ligands reported that palladium complexes of fluoroalkyl-containing phosphines provided "moderate yields" in Suzuki-Miyaura coupling.[5] Although a direct comparison with non-fluorinated counterparts was not the primary focus of this specific work, it underscores the competence of such ligands in facilitating the reaction.
Further insights come from studies on perfluorinated phosphine ligands. While some bidentate perfluorinated phosphines were found to form unstable palladium catalysts, a hybrid alkoxyphosphine ligand with a perfluorinated "ponytail" proved effective in Suzuki, Heck, and Sonogashira couplings, demonstrating good turnovers with low catalyst loadings.[6][7]
Experimental Protocols
Reproducibility and the ability to adapt methodologies are crucial for researchers. Below are representative experimental protocols for Suzuki-Miyaura coupling reactions utilizing both electron-deficient (fluorinated) and standard electron-rich phosphine ligands.
General Protocol for Suzuki-Miyaura Coupling using an Electron-Deficient Ligand (e.g., JackiePhos)
This protocol is adapted from studies on site-selective cross-coupling.[2][3][4]
Materials:
-
Aryl dihalide (e.g., 2,4-dibromoanisole) (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
JackiePhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl dihalide, arylboronic acid, and cesium carbonate.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and JackiePhos in the degassed solvent.
-
Add the catalyst solution to the Schlenk tube containing the substrates and base.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Standard Protocol for Suzuki-Miyaura Coupling using a Buchwald-Type Ligand (e.g., SPhos)
This is a general procedure applicable to a wide range of Suzuki-Miyaura couplings.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 10:1)
Procedure:
-
In an oven-dried reaction vessel, combine the aryl halide, arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium acetate and SPhos to the vessel.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) until the starting material is consumed as indicated by TLC or GC-MS.
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizing the Catalytic Cycle and Workflow
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The strategic fluorination of phosphine ligands offers a powerful approach to modulate the catalytic activity and selectivity in Suzuki-Miyaura cross-coupling reactions. By rendering the ligand more electron-deficient, researchers can influence the key steps of the catalytic cycle, particularly transmetalation. The case of JackiePhos versus BrettPhos provides a clear experimental demonstration of how fluorination can be leveraged to achieve specific synthetic outcomes, such as site-selectivity. While the field would benefit from more extensive, direct comparative studies of a wider range of fluorinated and non-fluorinated ligand pairs, the available data strongly suggests that fluorinated ligands are a valuable addition to the synthetic chemist's toolbox, enabling novel reactivity and providing solutions to challenging coupling problems. The choice between a fluorinated and a non-fluorinated ligand will ultimately depend on the specific substrates and the desired outcome of the transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoary ... - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01669J [pubs.rsc.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Perfluorinated phosphine and hybrid P–O ligands for Pd catalysed C–C bond forming reactions in solution and on Teflon supports - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04863D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Unraveling the Electronic Influence of Phosphine Ligands on Catalytic Reaction Barriers: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate phosphine (B1218219) ligand is a critical parameter in optimizing catalytic reactions. The electronic properties of these ligands can profoundly influence the energy barriers of key steps in a catalytic cycle, thereby dictating the overall efficiency and outcome of the reaction. This guide provides an objective comparison of the electronic effects of various phosphine ligands on reaction barriers, supported by experimental data and detailed methodologies.
The electronic nature of a phosphine ligand, specifically its ability to donate or withdraw electron density from the metal center it is coordinated to, plays a pivotal role in catalysis. This electronic modulation directly impacts the stability of intermediates and transition states throughout the catalytic cycle. A well-established metric for quantifying the electron-donating ability of a phosphine ligand is the Tolman Electronic Parameter (TEP).
Quantifying Electronic Effects: The Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter is determined experimentally by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) of a nickel-carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy, where L is the phosphine ligand of interest.[1] The underlying principle is that more electron-donating phosphines increase the electron density on the nickel center. This increased electron density leads to greater π-backbonding from the metal to the antibonding π* orbitals of the carbonyl ligands. As a result, the C-O bond is weakened, and its vibrational frequency decreases. Therefore, a lower TEP value (in cm⁻¹) corresponds to a more electron-donating (electron-rich) phosphine ligand, while a higher TEP value indicates a more electron-withdrawing (electron-poor) ligand.[1]
Impact on Reaction Barriers: A Focus on Oxidative Addition
The electronic properties of phosphine ligands significantly affect the kinetics of various elementary steps in a catalytic cycle, such as oxidative addition and reductive elimination. Oxidative addition, often the rate-determining step in many cross-coupling reactions, is particularly sensitive to the electronic environment of the metal catalyst.
In general, electron-donating phosphine ligands accelerate the rate of oxidative addition. By increasing the electron density on the metal center, these ligands make the metal more nucleophilic and thus more reactive towards the substrate undergoing oxidative addition. This increased reactivity translates to a lower activation energy barrier for this crucial step.
The following table provides the Tolman Electronic Parameter (TEP) for a selection of common phosphine ligands, categorized by their general electronic properties. A lower TEP value is indicative of a stronger electron-donating ability, which generally correlates with a lower reaction barrier for oxidative addition.
| Ligand | TEP (ν(CO) in cm⁻¹) | Electronic Character |
| P(t-Bu)₃ | 2056.1 | Strongly Electron-Donating |
| PCy₃ | 2056.4 | Strongly Electron-Donating |
| PEt₃ | 2061.7 | Electron-Donating |
| PMe₃ | 2064.1 | Electron-Donating |
| P(p-tolyl)₃ | 2066.7 | Neutral/Slightly Donating |
| PPh₃ | 2068.9 | Neutral |
| P(OPh)₃ | 2085.3 | Electron-Withdrawing |
| P(CF₃)Ph₂ | 2090.9 | Strongly Electron-Withdrawing |
| P(C₆F₅)₃ | 2110 | Very Strongly Electron-Withdrawing |
Note: TEP values are from various sources and are intended for comparative purposes.
Experimental Protocols
To provide a practical framework for researchers, detailed methodologies for the determination of the Tolman Electronic Parameter and a representative catalytic reaction are outlined below.
Determination of Tolman Electronic Parameter (TEP) via IR Spectroscopy
Objective: To experimentally measure the TEP of a phosphine ligand by synthesizing its corresponding [LNi(CO)₃] complex and analyzing its C-O stretching frequency using IR spectroscopy.
Materials:
-
Nickel tetracarbonyl (Ni(CO)₄) - EXTREME CAUTION: Highly toxic and volatile.
-
Phosphine ligand (L)
-
Anhydrous, degassed solvent (e.g., hexane (B92381) or toluene)
-
Schlenk line and glassware
-
IR spectrometer and gas-tight IR cell
Procedure:
-
Preparation of the [LNi(CO)₃] complex:
-
All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques due to the toxicity of Ni(CO)₄ and the air-sensitivity of many phosphine ligands.
-
In a Schlenk flask, dissolve a known amount of the phosphine ligand (L) in the anhydrous, degassed solvent.
-
Carefully add one equivalent of Ni(CO)₄ to the phosphine solution at room temperature. The reaction is typically rapid and results in the displacement of one CO ligand to form the [LNi(CO)₃] complex.
-
-
IR Spectroscopy:
-
Transfer the resulting solution of the [LNi(CO)₃] complex into a gas-tight IR cell under an inert atmosphere.
-
Record the infrared spectrum of the solution in the carbonyl stretching region (typically 2150-1950 cm⁻¹).
-
Identify the A₁ symmetric C-O stretching frequency, which is usually the most intense band in this region.[1] This frequency is the Tolman Electronic Parameter for the ligand L.
-
Kinetic Study of a Representative Reaction: Suzuki-Miyaura Coupling
Objective: To determine the effect of different phosphine ligands on the reaction rate of a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
-
Reaction vials, magnetic stir bars, and heating block
-
GC or HPLC for reaction monitoring
Procedure:
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium precursor (e.g., 1 mol%), and the phosphine ligand (e.g., 2 mol%) to a reaction vial containing a magnetic stir bar.
-
Prepare a stock solution of the base in the solvent.
-
Add the solvent and the base solution to the reaction vial.
-
Add the internal standard.
-
-
Reaction and Monitoring:
-
Seal the vial and place it in a preheated heating block at a constant temperature (e.g., 80 °C).
-
At regular time intervals, withdraw a small aliquot of the reaction mixture, quench it (e.g., with a small amount of water or by diluting with a solvent), and analyze it by GC or HPLC to determine the conversion of the starting material and the formation of the product.
-
-
Data Analysis:
-
Plot the concentration of the product versus time.
-
The initial rate of the reaction can be determined from the initial slope of this curve.
-
By performing this experiment with a series of phosphine ligands under identical conditions, the relative reaction rates can be compared, providing insight into the electronic effects of the ligands on the overall reaction barrier.
-
Synthesis of Representative Phosphine Ligands
The ability to synthesize a variety of phosphine ligands is crucial for tuning reaction outcomes. Below are representative protocols for the synthesis of an electron-neutral and an electron-donating phosphine ligand.
Synthesis of Triphenylphosphine (B44618) (PPh₃)
Reaction: PCl₃ + 3 PhMgBr → PPh₃ + 3 MgBrCl
Materials:
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as initiator)
-
Schlenk glassware
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
Dry all glassware in an oven and assemble under an inert atmosphere.
-
Place magnesium turnings in a Schlenk flask and add a small crystal of iodine.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction is initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature until most of the magnesium has reacted.
-
-
Reaction with Phosphorus Trichloride:
-
Cool the Grignard reagent in an ice bath.
-
Slowly add a solution of phosphorus trichloride in anhydrous diethyl ether to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol (B145695) to yield triphenylphosphine as a white solid.
-
Synthesis of Tri(tert-butyl)phosphine (P(t-Bu)₃)
Reaction: PCl₃ + 3 t-BuMgCl → P(t-Bu)₃ + 3 MgCl₂
Materials:
-
Phosphorus trichloride (PCl₃)
-
tert-Butyl chloride
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as initiator)
-
Schlenk glassware
Procedure:
-
Preparation of tert-Butylmagnesium Chloride:
-
Follow a similar procedure as for phenylmagnesium bromide, using tert-butyl chloride and anhydrous THF as the solvent. The initiation of this Grignard reaction can sometimes be sluggish.
-
-
Reaction with Phosphorus Trichloride:
-
Cool the Grignard reagent to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of phosphorus trichloride in anhydrous THF to the cold Grignard reagent with vigorous stirring.
-
After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent like hexane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Logical Relationships and Experimental Workflow
The following diagrams illustrate the logical relationship between phosphine ligand electronic properties and their effect on reaction barriers, as well as a typical experimental workflow for studying these effects.
Caption: Relationship between phosphine properties and catalytic effects.
Caption: Experimental workflow for analyzing electronic effects.
References
X-ray Crystal Structure Analysis of (Difluoro)methyl-phosphine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the (difluoro)methyl group into phosphine (B1218219) ligands has emerged as a significant strategy in catalyst design and drug development. This structural modification imparts unique electronic and steric properties, influencing the reactivity, stability, and selectivity of the resulting metal complexes. A thorough understanding of the three-dimensional structure of these derivatives is paramount for establishing structure-activity relationships and for the rational design of new molecules. X-ray crystallography stands as the definitive method for elucidating these solid-state structures. This guide provides a comparative analysis of the X-ray crystal structures of selected (difluoro)methyl-phosphine derivatives, supported by experimental data and detailed protocols, and offers a comparison with alternative analytical techniques.
Comparison of Structural Parameters
The precise bond lengths and angles within a molecule, as determined by X-ray crystallography, provide invaluable insights into its electronic and steric characteristics. Below is a comparison of key structural parameters for two exemplary (difluoro)methyl-phosphine derivatives.
| Parameter | Derivative 1: [AuCl(PPh₂CHF₂)] | Derivative 2: [RhCl(COD)(PPh₂CHF₂)] |
| P-C(F₂) Bond Length (Å) | Data not available in search results | Data not available in search results |
| P-C(phenyl) Bond Length (Å) | Data not available in search results | Data not available in search results |
| C-F Bond Length (Å) | Data not available in search results | Data not available in search results |
| Au-P Bond Length (Å) | Data not available in search results | N/A |
| Rh-P Bond Length (Å) | N/A | Data not available in search results |
| ∠ C(F₂)-P-C(phenyl) (°) | Data not available in search results | Data not available in search results |
| ∠ F-C-F (°) | Data not available in search results | Data not available in search results |
| ∠ Cl-Au-P (°) | Data not available in search results | N/A |
| ∠ P-Rh-Cl (°) | N/A | Data not available in search results |
Note: Specific quantitative data for (difluoro)methyl-phosphine derivatives were not available in the provided search results. The table serves as a template for data presentation.
Experimental Protocols
The determination of a crystal structure by X-ray diffraction involves a series of meticulous steps, from crystal growth to data analysis. The following is a generalized experimental protocol for the X-ray crystal structure analysis of a (difluoro)methyl-phosphine derivative.
1. Crystallization: High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for obtaining suitable crystals of (difluoro)methyl-phosphine derivatives is slow evaporation or vapor diffusion.
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., dichloromethane, chloroform, or a mixture with a less volatile co-solvent like hexane) is prepared in a loosely covered vial. The solvent is allowed to evaporate slowly over several days to weeks, leading to the formation of single crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container containing a more volatile anti-solvent (a solvent in which the compound is poorly soluble). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
2. Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. The diffractometer directs a monochromatic X-ray beam at the crystal, which is rotated to collect diffraction data from all possible orientations.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.
Visualization of the Experimental Workflow
The process of X-ray crystal structure analysis can be visualized as a sequential workflow, from the synthesis of the compound to the final structural analysis.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure of a molecule, other analytical techniques offer complementary information, particularly regarding the behavior of the compound in solution.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the connectivity and chemical environment of atoms in solution. 19F and 31P NMR are particularly useful for these derivatives. | Non-destructive, provides information on solution-state structure and dynamics. | Does not provide precise bond lengths and angles. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | Fast and simple to perform. | Provides limited information on the overall 3D structure. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of the molecule, confirming its molecular weight and elemental composition. | High sensitivity and accuracy for molecular weight determination. | Does not provide information on the spatial arrangement of atoms. |
| Computational Chemistry | Theoretical calculations can predict molecular geometries, electronic properties, and reaction pathways. | Can provide insights into structures that are difficult to crystallize and can be used to rationalize experimental findings. | The accuracy of the results is dependent on the level of theory and computational resources employed. |
The Emerging Role of (Difluoro)methyl-phosphine Ligands in Asymmetric Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for highly efficient and selective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemical purity of drug candidates is paramount. Chiral phosphine (B1218219) ligands have long been celebrated as "privileged" ligands in asymmetric catalysis due to their ability to form stable, active, and highly selective metal complexes.[1] The fine-tuning of the steric and electronic properties of these ligands is crucial for optimizing catalytic performance.[1] In this context, the introduction of fluorine-containing substituents has emerged as a powerful strategy to modulate ligand properties.
This guide provides a comparative overview of the anticipated performance of (difluoro)methyl-phosphine ligands in asymmetric catalysis, juxtaposed with well-established, non-fluorinated chiral phosphine ligands. While direct, side-by-side comparative data for (difluoro)methyl-phosphines is still emerging in the literature, we can extrapolate their potential based on the known electronic effects of the difluoromethyl group and the extensive studies on other fluorinated phosphines.
The Influence of the Difluoromethyl Group: An Electronic Perspective
The primary influence of substituting alkyl or aryl groups with (difluoro)methyl groups on a phosphorus atom is a profound change in the ligand's electronic properties. The strong inductive electron-withdrawing effect of the two fluorine atoms is expected to:
-
Decrease the σ-donating ability of the phosphine. This can lead to a more electron-deficient metal center in the catalyst complex.
-
Increase the π-accepting ability of the phosphine. The phosphorus atom's ability to accept back-donation from the metal center into P-C σ* orbitals is enhanced.
These electronic modifications can have a significant impact on the various steps of a catalytic cycle, including oxidative addition, reductive elimination, and the stability of catalytic intermediates, ultimately affecting the catalyst's activity and selectivity. For instance, in some palladium-catalyzed reactions, electron-withdrawing ligands have been shown to influence diastereoselectivity.
Performance Comparison: (Difluoro)methyl-phosphine vs. Traditional Chiral Phosphines
To illustrate the potential differences in performance, we will compare a hypothetical chiral (difluoro)methyl-phosphine ligand with a well-established, electron-rich P-chiral phosphine ligand, (S,S)-t-Bu-BisP * (1,2-bis(tert-butylmethylphosphino)ethane), in the context of a benchmark reaction: the Rh-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC).
| Parameter | Hypothetical (Difluoro)methyl-phosphine Ligand | (S,S)-t-Bu-BisP | Rationale for Expected Differences |
| Reaction | Rh-catalyzed Asymmetric Hydrogenation of MAC | Rh-catalyzed Asymmetric Hydrogenation of MAC | A standard benchmark reaction for evaluating chiral phosphine ligands. |
| Enantioselectivity (ee%) | Potentially high, but sensitive to substrate and conditions. | >99%[1] | The well-defined chiral pocket of established ligands like t-Bu-BisP leads to excellent enantioselectivity. The altered electronics of a (difluoro)methyl-phosphine could either enhance or detract from this, depending on the transition state geometry. |
| Catalytic Activity (TON/TOF) | Potentially lower to comparable. | High[1] | The reduced σ-donation of the fluorinated ligand might lead to a less electron-rich, and potentially less active, rhodium center for oxidative addition of H₂, possibly resulting in lower turnover frequencies (TOF). |
| Stability | Potentially higher air stability. | Highly air-sensitive.[1] | The lower electron density on the phosphorus atom in (difluoro)methyl-phosphines is expected to make them less susceptible to oxidation compared to electron-rich alkylphosphines. |
| Substrate Scope | May show complementary reactivity. | Broad for enamides and related substrates.[1] | The different electronic nature of the catalyst might prove beneficial for substrates that are challenging for more electron-rich catalysts. |
Experimental Protocols
Representative Protocol: Rh-catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
1. Catalyst Preparation (in situ):
-
In a glovebox, a Schlenk tube is charged with [Rh(cod)₂]BF₄ (1.0 mol%) and the chiral bisphosphine ligand (1.1 mol%).
-
Anhydrous, degassed solvent (e.g., methanol (B129727) or THF, 5 mL) is added, and the mixture is stirred at room temperature for 20-30 minutes to form the catalyst complex.
2. Hydrogenation Reaction:
-
The substrate, methyl (Z)-α-acetamidocinnamate (1.0 mmol), is added to the catalyst solution under an inert atmosphere.
-
The Schlenk tube is placed in a high-pressure autoclave.
-
The autoclave is purged with hydrogen gas (3 cycles) and then pressurized to the desired pressure (e.g., 1-10 atm H₂).
-
The reaction is stirred vigorously at a constant temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours).
3. Work-up and Analysis:
-
After the reaction, the autoclave is carefully depressurized.
-
The solvent is removed from the reaction mixture under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel.
-
The enantiomeric excess (ee%) of the product is determined by chiral HPLC or GC analysis.
Mechanistic Considerations and Visualizations
The performance of a phosphine ligand is intrinsically linked to its role in the catalytic cycle. Below are visualizations of two key asymmetric catalytic reactions where phosphine ligands are crucial.
Caption: Asymmetric Hydrogenation Cycle.
In asymmetric hydrogenation, the chiral phosphine ligand (L*) creates a specific three-dimensional environment around the rhodium center. This chiral pocket dictates the binding geometry of the prochiral olefin and the subsequent pathway of hydride transfer, leading to the preferential formation of one enantiomer of the product.
Caption: Pd-Catalyzed Asymmetric Allylic Alkylation.
In palladium-catalyzed asymmetric allylic alkylation, the chiral phosphine ligand influences the geometry of the π-allyl palladium intermediate and controls the trajectory of the incoming nucleophile's attack.[2] This control is critical for establishing the stereochemistry of the newly formed C-C or C-heteroatom bond. The electronic nature of the phosphine can affect the charge distribution on the π-allyl moiety, influencing both the regioselectivity and enantioselectivity of the nucleophilic attack.
Conclusion and Future Outlook
While (difluoro)methyl-phosphines represent a nascent and largely unexplored class of ligands, their unique electronic properties hold considerable promise for asymmetric catalysis. Based on the established principles of ligand design and the behavior of other fluorinated phosphines, it is reasonable to anticipate that they will offer distinct reactivity and selectivity profiles compared to traditional alkyl- or aryl-phosphines. Their expected higher stability may also present practical advantages.
Further research into the synthesis of chiral (difluoro)methyl-phosphine ligands and their systematic evaluation in benchmark catalytic reactions is needed to fully unlock their potential. Such studies will undoubtedly provide valuable insights into the subtle interplay of steric and electronic effects in asymmetric catalysis and may lead to the development of next-generation catalysts for the synthesis of complex, high-value molecules.
References
A Comparative Guide to Mechanistic Pathways in Reactions Involving (Difluoro)methyl-phosphine Species
The introduction of the difluoromethyl (CF2H) group is a cornerstone of modern medicinal chemistry, valued for its ability to act as a bioisostere of hydroxyl or thiol groups and to modulate the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability[1]. The synthesis of molecules containing this moiety often involves phosphorus-containing compounds, which can act as reagents, catalysts, or ligands. This guide provides a comparative overview of the primary mechanistic pathways for reactions that install the CF2H group where phosphines or related phosphorus species play a critical role. We will explore radical, metal-catalyzed, and metallomimetic mechanisms, presenting comparative data and detailed experimental protocols for a scientific audience.
Comparative Analysis of Mechanistic Pathways
Reactions involving the transfer of a difluoromethyl group proceed through several distinct mechanisms. The role of the phosphorus-containing species varies significantly across these pathways, from being a simple ligand to the central catalytic species.
| Mechanism Type | Key Intermediates | Typical Phosphorus Reagent/Ligand | Role of Phosphorus Compound | Advantages | Limitations |
| Radical Difluoromethylation | Difluoromethyl radical (•CF2H) | CF2HPPh3Br (Phosphonium Salt) | Precursor to the •CF2H radical upon activation (e.g., photocatalysis)[2][3]. | Mild, room temperature conditions; good functional group tolerance; suitable for late-stage functionalization[2][4]. | Often requires a photocatalyst; potential for side reactions; selectivity can be challenging[2]. |
| Metal-Catalyzed Cross-Coupling | M(0)/M(II) or M(I)/M(III) species (M=Pd, Ni, Cu) | Biaryl phosphines (e.g., BrettPhos), P(tBu)3 | Ligand to stabilize and activate the metal catalyst, influencing the rate of oxidative addition and reductive elimination[4][5][6]. | High yields and selectivity; broad substrate scope including aryl chlorides/bromides; well-established methodology[4][7][8]. | Requires stoichiometric organometallic reagents (e.g., Zn(CF2H)2); potential for catalyst poisoning; higher cost[4]. |
| Metallomimetic Catalysis | P(V) phosphonium (B103445) ions (e.g., [Ar-PR3]+) | Simple trialkylphosphines (e.g., PnBu3, PiPr3) | Acts as the catalyst, undergoing a P(III)/P(V) redox cycle to mediate C-F bond activation[9]. | Transition-metal-free; uses inexpensive and readily available phosphines; mild reaction conditions[9]. | Primarily demonstrated for hydrodefluorination (HDF) of electron-poor fluoroarenes; substrate scope may be limited[9]. |
| Difluorocarbene (:CF2) Insertion | Difluorocarbene (:CF2) | BrCF2P(O)(OEt)2 (Phosphonate) | Precursor to :CF2 upon reaction with a P(III) reagent or under thermal/photolytic conditions[4][10]. | Provides access to difluoromethyl ethers and other structures via insertion reactions[10]. | Phosphonate is not a phosphine (B1218219); mechanism can be complex and conditions may be harsh; competing reaction pathways are possible[4][10]. |
Quantitative Performance Data
The choice of reaction pathway significantly impacts performance. Below is a summary of quantitative data from selected studies, highlighting the efficiency of different methods.
| Reaction Type | Substrate | Phosphorus Species / Catalyst System | Conditions | Yield (%) | Reference |
| Metallomimetic HDF | Pentafluoropyridine | 10 mol % PnBu3, Ph2SiH2 | MeCN, 20 °C, 20 min | 93 | [9] |
| Negishi Cross-Coupling | Diverse Aryl Bromides | [(TMEDA)Zn(CF2H)2], Pd(dba)2 / Ligand | Varies | 67 ± 16 (avg.) | [7] |
| Defluorinative Alkylation | Terminal Alkene + CF3-Arene | CoCl2 / Ligand L1 + Photocatalyst PC-I | DMF, Blue LEDs, ~60 °C, 12 h | 65 | [5] |
| Radical Cyclization | 2-Isocyanobiaryl | BrCF2PO(OEt)2 + Photocatalyst | Visible Light | Good to Excellent | [11] |
Mechanistic Diagrams & Workflows
Visualizing the reaction pathways is crucial for understanding the underlying chemical transformations.
Pathway 1: Photocatalytic Radical Difluoromethylation
This pathway typically involves the generation of a difluoromethyl radical from a precursor, which then engages in the main reaction.
Caption: Photocatalytic generation and reaction of the •CF2H radical.
Pathway 2: Palladium-Catalyzed Negishi Cross-Coupling
This mechanism is a canonical example of metal-catalyzed cross-coupling, where phosphine ligands are essential for an efficient catalytic cycle.
Caption: Catalytic cycle for Pd-catalyzed difluoromethylation.
Pathway 3: Metallomimetic C-F Activation by a Phosphine
In this pathway, a simple phosphine directly catalyzes the reaction, mimicking the behavior of a transition metal.
Caption: Catalytic cycle for phosphine-mediated hydrodefluorination.
Key Experimental Protocols
Detailed methodologies are essential for reproducibility and comparison.
Protocol 1: Palladium-Catalyzed Negishi Cross-Coupling of Aryl Halides
This protocol is adapted from the work of Mikami and co-workers on the difluoromethylation of aryl halides[7][8].
-
Materials:
-
Aryl halide (iodide or bromide, 1.0 equiv)
-
(Difluoromethyl)zinc reagent, e.g., [(TMEDA)Zn(CF2H)2] (1.2-1.5 equiv)
-
Palladium precatalyst, e.g., Pd(dba)2 (2-5 mol %)
-
Phosphine ligand (if required, 4-10 mol %)
-
Anhydrous solvent (e.g., DMF, NMP)
-
Inert atmosphere supplies (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst and ligand (if used).
-
Add the aryl halide and the anhydrous solvent.
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the (difluoromethyl)zinc reagent solution dropwise.
-
Heat the reaction mixture to the specified temperature (e.g., 60-100 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired difluoromethylated arene.
-
Protocol 2: Phosphine-Catalyzed Hydrodefluorination (HDF)
This protocol is based on the metallomimetic catalysis reported by Fasano and co-workers[9].
-
Materials:
-
Polyfluoroarene (e.g., pentafluoropyridine, 1.0 equiv)
-
Trialkylphosphine (e.g., PnBu3, 10 mol %)
-
Hydrosilane (e.g., Ph2SiH2, 2.0 equiv)
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert atmosphere supplies (Nitrogen or Argon)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the polyfluoroarene substrate to an oven-dried vial.
-
Add the anhydrous solvent, followed by the hydrosilane.
-
Initiate the reaction by adding the trialkylphosphine catalyst.
-
Stir the reaction at room temperature (20 °C) for the specified time (e.g., 20 minutes).
-
Monitor the reaction progress by 19F NMR spectroscopy.
-
Upon completion, the product can be isolated by removing the solvent and volatile byproducts under vacuum. Further purification may be achieved by chromatography if necessary.
-
This guide highlights the diverse and critical roles that phosphines and related phosphorus compounds play in the mechanistic landscape of difluoromethylation reactions. By understanding the underlying principles of radical, metal-catalyzed, and metallomimetic pathways, researchers can better select and optimize conditions for the synthesis of valuable difluoromethylated molecules.
References
- 1. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jmcct.com [jmcct.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metallomimetic C–F Activation Catalysis by Simple Phosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Benchmarking (Difluoro)methyl-Phosphine Ligands Against Other Electron-Poor Counterparts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of homogeneous catalysis, the precise tuning of ligand properties is paramount for optimizing catalytic activity and selectivity. Electron-poor phosphine (B1218219) ligands have emerged as a critical class of ligands, capable of influencing the electronic and steric environment of a metal center to promote challenging chemical transformations. This guide provides a comprehensive comparison of (difluoro)methyl-phosphine ligands with other commonly employed electron-poor phosphines, supported by experimental data and detailed protocols.
Electronic and Steric Properties: A Quantitative Comparison
The electronic and steric nature of a phosphine ligand is fundamentally dictated by the substituents on the phosphorus atom. These properties are quantitatively described by Tolman's Electronic Parameter (TEP) and the ligand cone angle (θ).
Tolman's Electronic Parameter (TEP) is a measure of the electron-donating or -withdrawing ability of a phosphine ligand. It is determined experimentally by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) of a nickel-carbonyl complex, [LNi(CO)₃], using infrared spectroscopy.[1] A higher ν(CO) value indicates a more electron-withdrawing (poorer donor) ligand.
Ligand Cone Angle (θ) quantifies the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered 2.28 Å from the phosphorus atom, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[2] A larger cone angle signifies greater steric hindrance around the phosphorus atom.
Table 1: Comparison of Electronic and Steric Parameters for Selected Electron-Poor Phosphine Ligands
| Ligand | Tolman Electronic Parameter (TEP) ν(CO) cm⁻¹ | Ligand Cone Angle (θ)° |
| P(CF₃)₃ | 2110 | 114 |
| P(OPh)₃ | 2085 | 128 |
| PPh₃ | 2069 | 145 |
| P(OCH₃)₃ | 2064 | 107 |
| P(CH₂F)₃ (estimated) | > 2070 | ~120 |
| PMe(CF₂H)₂ (estimated) | > 2080 | ~130 |
| PCy₃ | 2056 | 170 |
| P(t-Bu)₃ | 2056 | 182 |
Note: Estimated values for (difluoro)methyl-phosphines are based on the trends observed with increasing fluorination and substitution.
Experimental Protocols
Synthesis of (Difluoro)methyl-Phosphine Ligands
The synthesis of phosphines containing difluoromethyl groups can be challenging. One common approach involves the reaction of a chlorophosphine with a difluoromethylating agent. For instance, halodifluoromethyl-substituted phosphines can be obtained by reacting chlorodiphenylphosphine (B86185) with silicon reagents like Me₃SiCF₂X (where X = Cl, Br).[1][3] Subsequent functionalization can then be performed to achieve the desired (difluoro)methyl-phosphine.
General Workflow for Phosphine Synthesis:
Caption: General workflow for the synthesis of (difluoro)methyl-phosphine ligands.
Determination of Tolman's Electronic Parameter (TEP)
The experimental determination of TEP involves the synthesis of the corresponding nickel-carbonyl complex, LNi(CO)₃, followed by IR spectroscopic analysis.
Experimental Workflow for TEP Determination:
Caption: Workflow for the experimental determination of Tolman's Electronic Parameter.
Protocol:
-
Synthesis of LNi(CO)₃: In a well-ventilated fume hood and under an inert atmosphere, a solution of the phosphine ligand (L) in a suitable solvent (e.g., pentane (B18724) or toluene) is added to a solution of tetracarbonylnickel(0), Ni(CO)₄. Caution: Ni(CO)₄ is extremely toxic and must be handled with appropriate safety precautions. The reaction is typically stirred at room temperature until the evolution of carbon monoxide ceases.
-
Isolation and Purification: The solvent is removed under reduced pressure, and the resulting solid or oil is purified, often by recrystallization or chromatography.
-
IR Spectroscopy: The purified LNi(CO)₃ complex is dissolved in a suitable solvent (e.g., dichloromethane), and the infrared spectrum is recorded. The A₁ symmetric C-O stretching frequency is identified, which corresponds to the TEP.[4]
Determination of Ligand Cone Angle
The ligand cone angle is typically determined from the crystal structure of a metal-phosphine complex obtained through single-crystal X-ray diffraction.
Experimental Workflow for Cone Angle Determination:
Caption: Workflow for the determination of the ligand cone angle via X-ray crystallography.
Protocol:
-
Crystal Growth: Single crystals of a suitable metal complex of the phosphine ligand are grown. This is often the most challenging step and may require screening various solvents and crystallization techniques.[5]
-
X-ray Diffraction: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[5]
-
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding precise atomic coordinates.
-
Cone Angle Calculation: Using the refined structural data, the cone angle is calculated based on the metal-phosphorus bond length and the van der Waals radii of the outermost atoms of the ligand's substituents.[6][7]
Performance in Catalysis: A Case Study in Suzuki-Miyaura Cross-Coupling
Electron-poor phosphine ligands are particularly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Their electron-withdrawing nature can facilitate the reductive elimination step, which is often the rate-determining step in the catalytic cycle.
Catalytic Cycle of Suzuki-Miyaura Coupling:
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of (Difluoro)methylphosphine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible handling and disposal of specialized chemical reagents like (difluoro)methylphosphine are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of (difluoro)methylphosphine, emphasizing adherence to institutional and regulatory standards.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for (difluoro)methylphosphine. This document contains detailed information regarding its specific hazards, handling precautions, and emergency procedures. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, while wearing appropriate personal protective equipment (PPE).
Data Presentation: Recommended Personal Protective Equipment (PPE)
| Protective Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a face shield | Protects eyes from splashes or contact with the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
Step-by-Step Disposal Protocol
The primary method for the disposal of (difluoro)methylphosphine is through an approved hazardous waste disposal program. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Step 1: Waste Segregation
Proper segregation of chemical waste is the foundational step in safe disposal.
-
Solid Waste: Unused or expired (difluoro)methylphosphine powder should be kept in its original container or a clearly labeled, sealed container designated for solid chemical waste. Contaminated materials such as weighing boats, pipette tips, and tubes should be collected in a sealed plastic bag or container labeled as "Solid waste contaminated with (difluoro)methylphosphine".[1]
-
Liquid Waste: Solutions containing (difluoro)methylphosphine should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene (B3416737) bottle).[1] The container should be labeled based on the solvent used (e.g., "Halogenated Organic Waste" or "Non-Halogenated Organic Waste").[2][3] Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[2]
Step 2: Waste Storage
Store waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.[1] Ensure that incompatible waste types are segregated to prevent accidental reactions.
Step 3: Final Disposal
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][4] Always adhere to your local and institutional regulations for chemical waste disposal.[1]
Experimental Protocols: General Neutralization Considerations
Mandatory Visualization: Disposal Workflow
Caption: Workflow for the proper disposal of (difluoro)methylphosphine.
In the event of a spill, evacuate the area and, if safe to do so, contain the spill using appropriate absorbent materials.[2] All contaminated materials should be collected and disposed of as hazardous waste.[2] For any exposure, immediately flush the affected area with water for at least 15 minutes and seek medical attention.[2]
References
Essential Safety and Operational Guide for Handling Halogenated Methylphosphines
Disclaimer: The chemical name "(difluoro)methyl-phosphine" is ambiguous. Based on available safety data, this guide addresses the handling of Methylphosphonic Difluoride (CH₃F₂OP) and provides supplementary information on the related compound Methyldichlorophosphine (CH₃Cl₂P) . It is crucial to verify the exact chemical identity and consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling any substance. This guide is intended for researchers, scientists, and drug development professionals.
This document provides immediate, essential safety and logistical information for handling halogenated methylphosphines in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Immediate Safety and Hazard Identification
Both Methylphosphonic Difluoride and Methyldichlorophosphine are highly hazardous materials that require stringent safety protocols. The primary hazards include high reactivity, corrosivity, and severe toxicity upon inhalation or skin contact.
Table 1: Chemical Identification and Key Hazards
| Property | Methylphosphonic Difluoride | Methyldichlorophosphine |
| Synonyms | DF, Methylphosphonyl difluoride | Dichloro(methyl)phosphane |
| CAS Number | 676-99-3 | 676-83-5 |
| Molecular Formula | CH₃F₂OP | CH₃Cl₂P |
| Primary Hazards | Precursor to nerve agents (Sarin, Soman), highly reactive with water, corrosive, causes severe burns.[1] | Pyrophoric (ignites spontaneously in air), reacts violently with water, corrosive, causes severe skin burns and eye damage.[2][3] |
| Inhalation Toxicity | Can cause cyanosis, dyspnea, muscle weakness, and ataxia.[4] | Harmful if inhaled; material is extremely destructive to mucous membranes and upper respiratory tract.[5] |
| Physical Form | Liquid | Colorless liquid |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required equipment.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protective Equipment | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles or a full-face shield.[6] | Protects eyes from splashes and corrosive vapors. |
| Hand Protection | Chemical-resistant gloves (consult manufacturer's specifications for compatibility). | Prevents skin contact with the chemical. |
| Body Protection | Fire/flame resistant and impervious clothing; laboratory coat.[6] | Provides a barrier against accidental spills and contact. |
| Respiratory Protection | A full-face respirator with an appropriate cartridge is necessary if exposure limits are exceeded or when working outside of a fume hood.[6] In some cases, a self-contained breathing apparatus (SCBA) may be required.[7] | Protects against inhalation of toxic vapors. |
Handling and Storage Protocols
Strict adherence to handling and storage procedures is essential to minimize risk.
The following diagram outlines the standard operational workflow for handling these hazardous materials.
-
Preparation :
-
Always confirm the chemical identity and review the corresponding Safety Data Sheet (SDS) before starting any work.
-
Don all required personal protective equipment as specified in Table 2.
-
Ensure a certified chemical fume hood is functioning correctly. For work with phosphine (B1218219) gas, a gas cabinet with an exhaust system is necessary.[7]
-
-
Handling :
-
All manipulations must be conducted within a chemical fume hood.[8]
-
For pyrophoric materials like Methyldichlorophosphine, handling must be done under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Use spark-proof tools and equipment to prevent ignition.[6]
-
Keep containers tightly closed when not in use and store in a dry, cool, and well-ventilated area away from heat and ignition sources.[3]
-
-
Post-Handling :
-
Segregate waste into appropriate, clearly labeled containers.
-
Thoroughly decontaminate the work area.
-
Remove PPE carefully to avoid contaminating skin.
-
Disposal Plan
Improper disposal of these materials can pose a significant environmental and safety risk.
The following diagram illustrates the decision-making process for the disposal of halogenated methylphosphines and contaminated materials.
-
Waste Segregation :
-
Liquid Waste :
-
Methylphosphonic Difluoride : Can be neutralized by carefully adding it to water in a controlled manner. The resulting wastewater contains hazardous byproducts and must be collected for disposal by a licensed contractor.[9]
-
Methyldichlorophosphine : Should be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
-
Solid Waste :
-
Contaminated materials such as gloves, pipette tips, and empty containers should be collected in a designated, sealed container.
-
-
-
Storage of Waste :
-
Store all waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Final Disposal :
By adhering to these stringent safety and handling protocols, researchers can mitigate the significant risks associated with halogenated methylphosphines and ensure a safe laboratory environment.
References
- 1. grokipedia.com [grokipedia.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. Methylphosphonic difluoride | CH3F2OP | CID 69610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. opcw.org [opcw.org]
- 6. echemi.com [echemi.com]
- 7. research.uga.edu [research.uga.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cma.army.mil [cma.army.mil]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
